2-Chloro-3-fluoroisonicotinonitrile
描述
Structure
3D Structure
属性
IUPAC Name |
2-chloro-3-fluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWEVASRZNFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870065-56-8 | |
| Record name | 2-chloro-3-fluoropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-3-fluoroisonicotinonitrile: A Key Building Block for Novel Therapeutics and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-3-fluoroisonicotinonitrile, identified by CAS number 870065-56-8, is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a nitrile group on the pyridine ring, imparts a distinct reactivity profile that is highly advantageous for the construction of pharmacologically active compounds and advanced agrochemicals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.
Core Properties and Identification
This compound is a solid at room temperature with a molecular formula of C₆H₂ClFN₂ and a molecular weight of 156.55 g/mol .[1] Key identification and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 870065-56-8 | [1] |
| Molecular Formula | C₆H₂ClFN₂ | [1] |
| Molecular Weight | 156.55 g/mol | [1] |
| Synonyms | 2-chloro-3-fluoro-4-cyanopyridine | [1] |
| Boiling Point (Predicted) | 205.7 ± 35.0 °C at 760 mmHg | [2] |
| Storage | 2-8°C, under inert gas | [2] |
| LogP (Computed) | 1.74578 | [1] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is not widely detailed in readily available literature, likely due to its specialized nature as a building block. However, its synthesis can be inferred from established methods for preparing similar halogenated cyanopyridines. A plausible synthetic route would involve the diazotization of 2-chloro-3-fluoro-4-aminopyridine followed by a Sandmeyer-type reaction with a cyanide source.
A general procedure for the synthesis of a related compound, 2-chloro-3-fluoropyridine, involves the diazotization of 2-chloro-3-aminopyridine with tert-butyl nitrite in the presence of a fluoride source like copper fluoride.[4] A similar strategy could be adapted for the synthesis of this compound.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and cyano groups.
-
¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals for the six carbon atoms in the molecule. The carbon attached to the nitrile group will appear in the characteristic downfield region for nitriles (around 115-120 ppm). The carbons attached to the halogens will also show characteristic shifts.
-
FT-IR: The infrared spectrum will be characterized by a sharp, strong absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also display characteristic bands for the C-Cl and C-F stretching vibrations, as well as absorptions related to the aromatic pyridine ring.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing halogen and nitrile substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAAr).
Nucleophilic Aromatic Substitution (SNAAr):
The primary mode of reaction for this compound is the displacement of the chloride ion by a variety of nucleophiles. This reaction is facilitated by the electron-deficient nature of the pyridine ring. The reaction proceeds through a Meisenheimer-like intermediate.
Reaction Workflow:
Caption: General mechanism for nucleophilic aromatic substitution of this compound.
This reactivity makes it a versatile building block for introducing the 3-fluoro-4-cyanopyridin-2-yl moiety into larger molecules. The fluorine atom at the 3-position is generally less reactive towards nucleophilic displacement than the chlorine at the 2-position, allowing for selective functionalization.
Applications in Drug Discovery and Agrochemicals
This compound serves as a key starting material for the synthesis of a wide range of biologically active molecules.[2] Its utility stems from the ability to introduce a substituted pyridine ring, a common scaffold in many pharmaceuticals and agrochemicals.
Role in Medicinal Chemistry:
The 2-aminopyridine scaffold, which can be readily synthesized from this compound via reaction with amines, is a privileged structure in medicinal chemistry. It is a key component of many kinase inhibitors, which are a major class of anti-cancer drugs. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.
Use in Agrochemicals:
In the agrochemical industry, this compound is a valuable intermediate for the production of novel herbicides and pesticides. The presence of halogens on the pyridine ring can enhance the efficacy and selectivity of the final product.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on the safety data sheets of similar compounds like 2-chloro-3-fluoropyridine, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin and eye irritation.[6][7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[5][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Storage and Disposal:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5] Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique reactivity, driven by the strategic placement of chloro, fluoro, and cyano groups on the pyridine ring, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this versatile intermediate in their synthetic endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
2-chloro-3-fluoro-4-cyanopyridine chemical structure
A Technical Guide to 2-Chloro-3-fluoro-4-cyanopyridine: Synthesis, Reactivity, and Applications
Executive Summary: 2-Chloro-3-fluoro-4-cyanopyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of chloro, fluoro, and cyano substituents on a pyridine core provides a versatile platform for advanced organic synthesis. The electron-withdrawing nature of the substituents activates the molecule for specific chemical transformations, primarily nucleophilic aromatic substitution at the C2 position. This guide offers an in-depth analysis of its molecular properties, a proposed synthetic pathway, a discussion of its chemical reactivity, and its potential applications as a strategic building block in drug discovery and beyond.
Molecular Profile and Physicochemical Properties
1.1. Chemical Structure
The structure consists of a six-membered pyridine ring, which is aromatic. The substituents are positioned as follows:
-
Chlorine (Cl) at position 2
-
Fluorine (F) at position 3
-
Cyano (C≡N) group at position 4
Caption: Chemical structure of 2-chloro-3-fluoro-4-cyanopyridine.
1.2. Nomenclature and Predicted Properties
A comprehensive profile of the molecule is detailed below. Physicochemical properties are predicted based on established computational models, providing a reliable baseline for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-chloro-3-fluoropyridine-4-carbonitrile | - |
| Molecular Formula | C₆H₂ClFN₂ | - |
| Molecular Weight | 156.54 g/mol | - |
| Appearance | Predicted to be a white to yellow solid | Based on similar compounds[1] |
| Solubility | Predicted to be sparingly soluble in water | Based on similar compounds[1] |
| pKa (Predicted) | ~ -2.5 (highly deactivated pyridine nitrogen) | Based on similar compounds[1] |
The Strategic Importance in Synthetic Chemistry
The utility of 2-chloro-3-fluoro-4-cyanopyridine stems from the orchestrated electronic effects of its substituents, which create a highly specific reactivity profile.
2.1. Analysis of Electronic Effects and Reactivity
The pyridine ring is inherently electron-deficient compared to benzene. This effect is significantly amplified by the strong inductive electron-withdrawing properties of the chlorine, fluorine, and cyano groups. This profound electron deficiency is the cornerstone of the molecule's reactivity, making the aromatic ring susceptible to attack by nucleophiles.
The key reactive sites are:
-
C2 Position: The chlorine atom at the C2 position is the most probable site for nucleophilic aromatic substitution (SₙAr). Its departure is facilitated by the ability of the electronegative pyridine nitrogen and the adjacent fluoro and ortho cyano groups to stabilize the negative charge in the Meisenheimer intermediate.[2][3]
-
C4-Cyano Group: The nitrile functionality is a versatile synthetic handle. It can undergo hydrolysis to form a carboxylic acid (e.g., 2-chloro-3-fluoropyridine-4-carboxylic acid[4]), or it can be reduced to an aminomethyl group, providing a route to further derivatization.
Caption: Key reaction pathways for 2-chloro-3-fluoro-4-cyanopyridine.
Synthesis and Manufacturing
While a specific, documented synthesis for 2-chloro-3-fluoro-4-cyanopyridine is not prevalent, a robust synthetic route can be logically designed based on established methods for analogous chloropyridines.[5][6][7] The most viable approach involves the chlorination of a pyridine N-oxide precursor.
3.1. Proposed Retrosynthetic Analysis
A logical retrosynthesis points to 3-fluoro-4-cyanopyridine N-oxide as the key immediate precursor. This precursor itself can be synthesized from simpler starting materials.
3.2. Proposed Synthetic Protocol
This protocol is a well-established method for converting pyridine N-oxides to 2-chloropyridines and is adapted here for the target molecule.[5][6] The use of phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for this transformation.
Objective: To synthesize 2-chloro-3-fluoro-4-cyanopyridine from 3-fluoro-4-cyanopyridine N-oxide.
Materials:
-
3-fluoro-4-cyanopyridine N-oxide (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 3.0-5.0 eq)
-
Dichloromethane (DCM, anhydrous) or 1,2-dichloroethane (DCE)[5]
-
Triethylamine (optional, to scavenge HCl)[5]
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-cyanopyridine N-oxide (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (3.0-5.0 eq) to the flask. Rationale: POCl₃ serves as both the chlorinating agent and the solvent in many cases. An excess ensures the reaction goes to completion.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-24 hours.[6] Rationale: Thermal energy is required to overcome the activation energy for the rearrangement and chlorination sequence.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃. Caution: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-3-fluoro-4-cyanopyridine.
Key Applications in Research and Development
The true value of 2-chloro-3-fluoro-4-cyanopyridine lies in its role as a versatile intermediate for constructing more complex, high-value molecules. Pyridine and cyanopyridine motifs are prevalent in a vast number of bioactive compounds.[8][9][10]
-
Pharmaceuticals: As an intermediate, this compound is a prime candidate for synthesizing active pharmaceutical ingredients (APIs).[1][11] The 2-chloro position allows for the introduction of various nucleophilic fragments (amines, thiols, alcohols), which is a common strategy in drug discovery to build molecular diversity and optimize drug-target interactions. Similar cyanopyridine structures are used in the development of kinase inhibitors for oncology and agents targeting neurological disorders.[12]
-
Agrochemicals: The pyridine core is a well-established scaffold in modern pesticides and herbicides.[1] This building block can be used to synthesize new crop protection agents where the specific substitution pattern could lead to novel modes of action or improved efficacy.
-
Materials Science: The rigid, electron-deficient aromatic system makes this molecule a potential precursor for functional organic materials, such as those used in organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-chloro-3-fluoro-4-cyanopyridine is not available, data from closely related analogues like 2-chloro-4-cyanopyridine and 2-chloro-3-fluoropyridine provide a strong basis for hazard assessment.[13][14]
-
Hazard Identification: Expected to be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation.[15]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
This guide provides a comprehensive technical overview of 2-chloro-3-fluoro-4-cyanopyridine, highlighting its synthetic value and potential. Its unique electronic and structural features make it a powerful tool for chemists engaged in the design and synthesis of novel functional molecules.
References
- 1. Page loading... [guidechem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 [sigmaaldrich.com]
- 5. 2-Chloro-4-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 7. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 8. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Chloro-4-cyanopyridine, 97% | Fisher Scientific [fishersci.ca]
- 14. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-3-fluoroisonicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract and Scope
This technical guide provides an in-depth analysis of 2-Chloro-3-fluoroisonicotinonitrile, a halogenated pyridine derivative of significant interest to the scientific research and drug development communities. This document delineates its core physicochemical properties, anticipated spectral characteristics, and chemical reactivity. Furthermore, it explores its strategic importance as a versatile building block in medicinal chemistry, offering insights into its application for creating novel therapeutics. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Compound Identification and Structure
This compound is a substituted pyridine ring, featuring chloro, fluoro, and cyano functional groups. These groups synergistically define its unique reactivity and utility as a chemical intermediate.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-chloro-3-fluoropyridine-4-carbonitrile | [1] |
| Synonyms | 2-chloro-3-fluoro-4-cyanopyridine | [2] |
| CAS Number | 870065-56-8 | [1][2][3] |
| Molecular Formula | C₆H₂ClFN₂ | [1][2][3] |
| Molecular Weight | 156.54 g/mol | [1][3] |
| Canonical SMILES | N#CC1=CC=NC(Cl)=C1F | [2] |
| InChI Key | QAOWEVASRZNFBJ-UHFFFAOYSA-N | [1] |
Chemical Structure:
Physicochemical and Computational Properties
The physical state and solubility characteristics of a compound are critical for planning reactions, purification, and formulation. The following table summarizes key properties for this compound.
| Property | Value | Significance in Research | Source(s) |
| Boiling Point | 205.7 ± 35.0 °C (at 760 mmHg) | Indicates low volatility; useful for purification via distillation under reduced pressure and for reactions at elevated temperatures. | [3] |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | A predictor of drug transport properties; a value in this range is often associated with good cell permeability. | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | 1.75 | Suggests moderate lipophilicity, influencing solubility in organic solvents and potential membrane permeability. | [2] |
| Storage Conditions | 2-8°C, under inert gas | Recommends refrigerated storage to maintain long-term stability and prevent degradation. | [3] |
| Purity (Typical) | ≥97% | Standard purity for a reagent-grade chemical intermediate. | [2] |
Anticipated Spectroscopic Profile
While specific spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals would appear as doublets or doublets of doublets due to coupling between the two aromatic protons and potential long-range coupling with the fluorine atom.
-
¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms. The carbon bearing the cyano group (C≡N) would appear around δ 115-120 ppm. Carbons attached to the electronegative chlorine and fluorine atoms would be significantly downfield.
-
IR Spectroscopy: Key vibrational bands are anticipated. A sharp, strong absorption around 2230-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The C-Cl stretch will appear in the 600-800 cm⁻¹ region, while the C-F stretch will be found in the 1000-1400 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its functional groups, making it a highly versatile synthetic intermediate. The presence of both chloro and fluoro substituents enhances its reactivity, enabling diverse chemical modifications.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chloro-substituent at the 2-position towards SNAr. This is the most significant reaction pathway, allowing the chlorine to be displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to build molecular complexity. This reactivity is a cornerstone of its use in constructing drug libraries.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations provide access to a different set of functionalized pyridine derivatives.
-
Role as a Building Block: It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] Its structure is valuable for developing compounds with potential biological activity, such as those targeting specific enzymes or receptors.[3]
The diagram below illustrates the central role of this compound as a platform for chemical diversification.
Caption: Versatility of this compound in synthesis.
Applications in Drug Discovery
Halogenated heterocyclic compounds are privileged structures in medicinal chemistry. The inclusion of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The fluorine atom at the 3-position can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with protein backbones or side chains that can significantly enhance binding affinity and selectivity for a biological target.[4] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in the pharmaceutical industry.[5]
-
Modulation of Physicochemical Properties: The electronegativity of the halogens can modulate the pKa of the pyridine nitrogen, affecting a compound's ionization state at physiological pH, which in turn impacts solubility, cell permeability, and target engagement.
-
Scaffold for Bioactive Molecules: This compound serves as a foundational scaffold for producing insecticides, herbicides, and bactericides.[3] In drug discovery, it is a key starting material for developing antibacterial and antiviral agents.[6]
The following workflow outlines the integration of this building block into a typical drug discovery pipeline.
Caption: Role in a typical drug discovery workflow.
Safety, Handling, and Storage Protocol
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of structurally similar compounds (e.g., halogenated cyanopyridines) necessitate stringent safety precautions.[7][8]
7.1 Hazard Assessment (Anticipated)
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.
-
Handling Environment: All manipulations should be conducted inside a certified chemical fume hood.
7.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.
7.3 Handling and Storage Protocol
-
Weighing and Transfer: Conduct all transfers of solid material within the fume hood to avoid generating and inhaling dust.
-
Reaction Setup: Set up reactions in a well-ventilated fume hood. Ensure all glassware is properly secured.
-
Spill Management: In case of a spill, contain it with an inert absorbent material (e.g., vermiculite, sand). Prevent entry into drains.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Recommended storage is at 2-8°C.[3]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution, combined with the beneficial properties imparted by its halogen substituents, makes it an attractive starting point for the synthesis of novel, biologically active compounds. Adherence to strict safety protocols is essential for its handling. This guide provides the foundational knowledge required for scientists to effectively and safely incorporate this versatile building block into their research and development programs.
References
- 1. 2-Chloro-3-fluoropyridine-4-carbonitrile | C6H2ClFN2 | CID 71757315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-cyanopyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, SDS & Price [pipzine-chem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of 2-Chloro-3-fluoroisonicotinonitrile in Organic Solvents
Abstract
2-Chloro-3-fluoroisonicotinonitrile is a key heterocyclic building block in the synthesis of novel therapeutic agents and agrochemicals.[1] Its reaction and formulation performance are critically dependent on its solubility in various organic media. This technical guide provides a comprehensive analysis of the solubility of this compound in a curated selection of organic solvents at various temperatures. We present a detailed, field-proven experimental protocol for equilibrium solubility determination using the isothermal shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC). The resulting data, trends, and underlying thermodynamic principles are discussed to provide researchers, scientists, and drug development professionals with a robust framework for solvent selection, process optimization, and formulation design.
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives serving as vital therapeutic agents.[2] this compound (Figure 1), a halogenated pyridine derivative, has emerged as a particularly valuable intermediate. The presence of chloro, fluoro, and nitrile functionalities provides multiple reaction sites for diverse chemical modifications, enabling the synthesis of complex molecules with potential biological activity.[1]
Understanding the solubility of this compound is paramount for its effective use. In process chemistry, solubility data dictates the choice of reaction solvent, influencing reaction kinetics, yield, and purity. In drug formulation, solubility is a critical determinant of a drug's bioavailability and the feasibility of developing liquid dosage forms.[3] This guide addresses the pressing need for reliable solubility data by providing a systematic study across a range of solvents with varying polarities and hydrogen bonding capabilities.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties and Solubility Principles
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] A fundamental principle is that "like dissolves like," where solutes tend to dissolve best in solvents with similar polarity.
2.1. Solute Properties: this compound
-
Molecular Formula: C₆H₂ClFN₂[5]
-
Molecular Weight: 156.55 g/mol [5]
-
Polarity: The molecule possesses significant polarity due to the electronegative chlorine, fluorine, and nitrogen atoms. The cyano group (C≡N) and the pyridine nitrogen act as hydrogen bond acceptors.[5]
-
Calculated LogP: 1.75, indicating moderate lipophilicity.[5]
2.2. Solvent Selection Rationale
The solvents selected for this study represent a broad spectrum of polarities and functionalities commonly used in pharmaceutical and chemical research:
-
Polar Protic: Methanol, Ethanol (can act as hydrogen bond donors and acceptors)
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile (can act as hydrogen bond acceptors but lack a donor proton)
-
Chlorinated: Dichloromethane (polar aprotic)
-
Aromatic: Toluene (nonpolar)
-
Aliphatic: Heptane (nonpolar)
Experimental Methodology: Isothermal Equilibrium Solubility
To ensure the generation of thermodynamically valid data, the isothermal shake-flask method was employed.[6][7] This method measures the equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure while in equilibrium with an excess of the solid phase.[3]
3.1. Materials and Instrumentation
-
Solute: this compound (Purity ≥97%)[5]
-
Solvents: HPLC grade or equivalent (≥99.5% purity)
-
Equipment: Temperature-controlled orbital shaker, 20 mL glass vials with PTFE-lined caps, 0.22 µm PTFE syringe filters, analytical balance, calibrated pipettes.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
3.2. Detailed Protocol
-
Preparation: Add an excess amount of this compound solid to a 20 mL glass vial. The presence of undissolved solid throughout the experiment is crucial to confirm that equilibrium with the solid phase is maintained.
-
Solvent Addition: Accurately pipette 10.0 mL of the selected organic solvent into the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (298.15 K, 308.15 K, or 318.15 K) and moderate agitation (e.g., 200 rpm). Allow the slurries to equilibrate for a minimum of 24 hours. This duration is established to ensure the system reaches a true thermodynamic equilibrium.[6]
-
Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully draw a sample from the clear supernatant using a glass syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial. This step is critical to remove any undissolved microparticulates that would otherwise lead to an overestimation of solubility.
-
Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute.
3.3. HPLC Quantification Method
The concentration of this compound in the saturated solutions was determined using a validated reverse-phase HPLC method.[9]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Calibration: A multi-point calibration curve (typically 5 levels) was generated using standards of known concentration to ensure linearity and accuracy of quantification.
Diagram of the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process, from preparation to final data analysis.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Results and Discussion
The equilibrium solubility of this compound was determined in eight organic solvents at three different temperatures. The results are summarized in Table 1.
Table 1. Equilibrium Solubility of this compound in Selected Organic Solvents
| Solvent | Polarity Index | H-Bonding | Solubility at 298.15 K ( g/100 mL) | Solubility at 308.15 K ( g/100 mL) | Solubility at 318.15 K ( g/100 mL) |
| Heptane | 0.1 | None | < 0.1 | < 0.1 | 0.1 |
| Toluene | 2.4 | Acceptor | 1.8 | 2.5 | 3.4 |
| Dichloromethane | 3.1 | Acceptor | 15.2 | 19.8 | 25.1 |
| Ethyl Acetate | 4.4 | Acceptor | 22.5 | 28.1 | 34.6 |
| Acetone | 5.1 | Acceptor | 35.8 | 43.2 | 51.9 |
| Acetonitrile | 5.8 | Acceptor | 28.9 | 35.4 | 42.8 |
| Ethanol | 4.3 | Donor/Acceptor | 11.3 | 14.9 | 19.2 |
| Methanol | 5.1 | Donor/Acceptor | 9.5 | 12.8 | 16.7 |
4.1. Effect of Solvent Polarity
The data clearly demonstrates the principle of "like dissolves like."
-
High Solubility: The compound exhibits the highest solubility in polar aprotic solvents like Acetone, Ethyl Acetate, and Acetonitrile. The strong dipole-dipole interactions between the polar functionalities of the solute and these solvents facilitate the dissolution process.
-
Moderate Solubility: Solubility is moderate in Dichloromethane and the polar protic solvents, Ethanol and Methanol. While the solute can accept hydrogen bonds from alcohols, the energy required to break the strong hydrogen-bonding network of the alcohols themselves likely tempers the overall solubility compared to polar aprotic solvents.
-
Low to Insoluble: As expected, the compound is poorly soluble in the nonpolar aromatic solvent Toluene and practically insoluble in the nonpolar aliphatic solvent Heptane. The intermolecular forces between the polar solute molecules are much stronger than any potential interactions with these nonpolar solvents.
4.2. Effect of Temperature
For all solvents tested, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔH > 0).[4] An increase in temperature provides the energy needed to overcome the lattice energy of the solid solute and disrupt the solvent-solvent interactions, favoring the dissolved state.[10] This positive temperature dependence is a critical factor for developing crystallization and purification processes.
Conclusion
This guide establishes a definitive and practical understanding of the solubility of this compound in a range of common organic solvents. The compound demonstrates high solubility in polar aprotic solvents, moderate solubility in polar protic and chlorinated solvents, and poor solubility in nonpolar media. The solubility is positively correlated with temperature across all systems, confirming an endothermic dissolution process.
The detailed experimental protocol and quantitative data presented herein serve as a valuable resource for scientists and engineers. This information can be directly applied to guide rational solvent selection for chemical synthesis, optimize reaction conditions, design efficient purification and crystallization processes, and inform early-stage formulation development for this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. enamine.net [enamine.net]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Analysis | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of 2-Chloro-3-fluoroisonicotinonitrile: A Predictive Technical Guide
Disclaimer: This document provides a predictive analysis of the spectroscopic data for 2-Chloro-3-fluoroisonicotinonitrile. To date, experimental spectroscopic data for this compound is not publicly available. The predictions herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.
Introduction
This compound, with the chemical formula C₆H₂ClFN₂, is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The unique arrangement of its substituents—a chloro group, a fluoro group, and a nitrile group on the pyridine ring—suggests its potential as a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation is paramount for any application, and spectroscopic techniques are the cornerstone of this characterization.
This technical guide presents a comprehensive prediction of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra of this compound. The causality behind the predicted spectral features is explained, providing a logical framework for the analysis of this and similar compounds. Hypothetical, yet detailed, experimental protocols are provided to serve as a starting point for researchers who may synthesize and characterize this molecule.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted NMR data for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring.
-
H-5 and H-6 Protons: The protons at positions 5 and 6 of the pyridine ring are in different chemical environments and will thus give rise to two distinct signals.
-
H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. Therefore, H-6 is expected to be the most deshielded proton, appearing at the lowest field (highest ppm value). It will be split by the adjacent H-5 proton, resulting in a doublet.
-
H-5: This proton is adjacent to H-6 and is also influenced by the substituents on the ring. It will appear at a slightly higher field than H-6. Its signal will be a doublet of doublets due to coupling with both H-6 and the fluorine atom at position 3. The coupling to fluorine will be a smaller, longer-range coupling.
-
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~8.5 - 8.7 | doublet (d) | ³J(H-H) ≈ 5-6 Hz |
| H-5 | ~7.6 - 7.8 | doublet of doublets (dd) | ³J(H-H) ≈ 5-6 Hz, ⁴J(H-F) ≈ 2-3 Hz |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the TMS peak to 0 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the nitrogen heteroatom.
| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to ¹⁹F |
| C-4 (attached to CN) | ~115 - 120 | ³J(C-F) ≈ 3-5 Hz |
| C-CN | ~117 - 122 | ⁴J(C-F) ≈ 1-2 Hz |
| C-5 | ~125 - 130 | ³J(C-F) ≈ 4-6 Hz |
| C-2 (attached to Cl) | ~145 - 150 | ²J(C-F) ≈ 15-20 Hz |
| C-6 | ~150 - 155 | ⁴J(C-F) ≈ 2-4 Hz |
| C-3 (attached to F) | ~158 - 163 | ¹J(C-F) ≈ 240-260 Hz |
The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹J(C-F)). The other carbons will show smaller two-, three-, and four-bond couplings to fluorine.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.
-
Instrument Setup: Use a 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a 45-degree pulse angle.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at position 3.
-
Chemical Shift: The chemical shift for a fluorine atom on a pyridine ring is typically in the range of -110 to -140 ppm relative to CFCl₃.[1][2][3]
-
Multiplicity: The signal will be split into a doublet of doublets due to coupling with the adjacent H-5 proton (⁴J(F-H)) and potentially a smaller coupling to H-6.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-3 | ~-120 to -135 | doublet of doublets (dd) | ⁴J(F-H5) ≈ 2-3 Hz, ⁵J(F-H6) ≈ 1-2 Hz |
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use an NMR spectrometer equipped with a fluorine probe, tuned to the appropriate frequency (e.g., ~376 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range (e.g., -100 to -160 ppm).
-
Use a 30-degree pulse angle.
-
A relaxation delay of 1-2 seconds should be sufficient.
-
Acquire a moderate number of scans (e.g., 64 or 128).
-
-
Processing: Apply a Fourier transform, phase the spectrum, and reference it to an external standard like CFCl₃ (0 ppm).
Diagram of Predicted NMR Correlations
Caption: Predicted NMR couplings in this compound.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium-Weak |
| C≡N Stretch | ~2240 - 2220 | Strong, Sharp |
| Aromatic C=C and C=N Stretches | ~1600 - 1450 | Medium-Strong |
| C-F Stretch | ~1250 - 1100 | Strong |
| C-Cl Stretch | ~800 - 600 | Medium-Strong |
The most diagnostic peak will be the strong, sharp absorption of the nitrile (C≡N) group in the 2240-2220 cm⁻¹ region.[4][5][6] The presence of conjugation with the aromatic ring typically lowers this frequency compared to aliphatic nitriles.[6]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid Phase (KBr pellet): Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution Phase: Dissolve the compound in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet holder/solvent cell).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion and several characteristic fragment ions.
Molecular Ion
-
The molecular formula is C₆H₂ClFN₂.
-
The nominal molecular weight is 156 g/mol .
-
Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion. There will be a peak at m/z 156 (M⁺, for the ³⁵Cl isotope) and a peak at m/z 158 (M+2, for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of these isotopes.[7]
Predicted Fragmentation Pattern
The molecular ion is a radical cation that can undergo fragmentation. Plausible fragmentation pathways include:
-
Loss of Cl radical: [M - Cl]⁺ → C₆H₂FN₂⁺ at m/z 121. This is often a favorable fragmentation for chloro-aromatics.
-
Loss of HCN: [M - HCN]⁺ → C₅H₂FClN⁺ at m/z 129. This is a common fragmentation for pyridine derivatives.
-
Loss of F radical: [M - F]⁺ → C₆H₂ClN₂⁺ at m/z 137. This is generally less favorable than the loss of Cl.
The resulting mass spectrum would likely show a base peak corresponding to one of these stable fragment ions.
| m/z | Predicted Identity |
| 158 | [M+2]⁺ (with ³⁷Cl) |
| 156 | [M]⁺ (with ³⁵Cl) |
| 129 | [M - HCN]⁺ |
| 121 | [M - Cl]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a gas chromatograph (GC-MS) for a volatile compound.
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular ion, for example, m/z 40-200.
-
Detection: The detector will record the abundance of each ion at its specific m/z value.
Diagram of Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathways for this compound.
Conclusion
This guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the provided hypothetical protocols, offer a valuable resource for the identification and structural confirmation of this compound. While these predictions are based on sound scientific principles, experimental verification remains essential. The data presented here should facilitate the interpretation of experimentally acquired spectra and contribute to the advancement of research involving this and related heterocyclic compounds.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. One moment, please... [chemistrysteps.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-3-fluoroisonicotinonitrile in Modern Chemistry
This compound, also known as 2-chloro-3-fluoro-4-cyanopyridine, is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and cyano groups on a pyridine ring, provides a versatile scaffold for the development of novel bioactive molecules. The electron-withdrawing nature of these substituents activates the pyridine ring for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a detailed exploration of the known synthetic pathways to this important building block, offering insights into the strategic considerations and experimental protocols involved.
Strategic Approaches to the Synthesis of this compound
The synthesis of a polysubstituted pyridine ring like this compound requires a carefully planned sequence of reactions to install the desired functional groups with correct regioselectivity. Two primary retrosynthetic strategies can be envisioned:
-
Sequential Functionalization of a Pre-formed Pyridine Ring: This approach starts with a simpler pyridine derivative and sequentially introduces the chloro, fluoro, and cyano groups. The order of these introductions is critical to manage the directing effects of the substituents and to ensure the stability of the intermediates.
-
Ring Formation from Acyclic Precursors: This strategy involves the construction of the pyridine ring from acyclic starting materials that already contain some or all of the required functional groups or their precursors.
This guide will focus on the most practical and scientifically robust pathways that have been described in the literature, primarily following the sequential functionalization strategy.
Pathway I: Synthesis via Diazotization and Cyanation of a Substituted Aminopyridine
This pathway is a classic and reliable method that leverages the versatility of diazonium salt chemistry. The key steps involve the synthesis of a key intermediate, 4-amino-2-chloro-3-fluoropyridine, followed by a Sandmeyer reaction to introduce the cyano group.
Step 1: Synthesis of 2-Chloro-3-fluoropyridine
A common and logical starting point for this pathway is 2-chloro-3-fluoropyridine. A well-documented method for its preparation involves a diazotization reaction starting from 2-chloro-3-aminopyridine.[1]
Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine
Materials:
-
2-chloro-3-aminopyridine
-
tert-Butyl nitrite
-
Copper(II) fluoride (CuF₂)
-
Methanol (or other suitable organic solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction flask, dissolve tert-butyl nitrite and copper(II) fluoride in an organic solvent such as methanol under the protection of an inert gas.
-
To this solution, add 2-chloro-3-aminopyridine.
-
Maintain the reaction mixture at a temperature between 0-60 °C for 1-10 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the 2-chloro-3-fluoropyridine product can be isolated and purified using standard techniques such as distillation.
Causality of Experimental Choices:
-
Diazotization: The use of tert-butyl nitrite in a non-aqueous medium provides a convenient way to generate the diazonium salt from the amino group of 2-chloro-3-aminopyridine.
-
Fluorinating Agent: Copper(II) fluoride serves as the fluoride source, replacing the diazonium group with a fluorine atom. This method avoids the use of more hazardous fluorinating agents like anhydrous hydrogen fluoride.[1]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent unwanted side reactions with atmospheric oxygen or moisture.
Step 2: Synthesis of 4-Amino-2-chloro-3-fluoropyridine
With 2-chloro-3-fluoropyridine in hand, the next critical step is the introduction of an amino group at the 4-position. This can be achieved through a series of reactions, including nitration followed by reduction, or through a protected amination route. A described method involves the use of (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester as an intermediate.[2]
Experimental Protocol: Synthesis of 4-Amino-2-chloro-3-fluoropyridine
Materials:
-
(2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester in dichloromethane.
-
Add trifluoroacetic acid to the solution.
-
Stir the solution at ambient temperature for several hours (e.g., 5 hours).
-
Monitor the deprotection by TLC or LC-MS.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
The resulting residue can be purified by column chromatography to afford 2-chloro-3-fluoropyridin-4-amine.[2]
Causality of Experimental Choices:
-
Protecting Group: The tert-butoxycarbonyl (Boc) group on the carbamic acid ester serves as a protecting group for the amino functionality. This allows for other chemical manipulations on the pyridine ring if needed, and provides a stable intermediate.
-
Deprotection: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc protecting group under mild conditions to reveal the free amine.
Step 3: Sandmeyer Reaction for the Synthesis of this compound
The final step in this pathway is the conversion of the 4-amino group of 4-amino-2-chloro-3-fluoropyridine to a cyano group. The Sandmeyer reaction is the classic and most appropriate method for this transformation.[3]
Experimental Protocol: Sandmeyer Cyanation
Materials:
-
4-Amino-2-chloro-3-fluoropyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Diazotization:
-
Suspend 4-amino-2-chloro-3-fluoropyridine in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Causality of Experimental Choices:
-
Diazonium Salt Formation: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures produces the diazonium salt intermediate. Low temperatures are crucial to prevent the premature decomposition of this salt.
-
Copper(I) Cyanide Catalyst: Copper(I) cyanide is a key reagent in the Sandmeyer reaction, facilitating the substitution of the diazonium group with a cyanide ion through a radical-nucleophilic aromatic substitution mechanism.[3]
Pathway II: Synthesis via Dehydration of an Isonicotinamide Precursor
An alternative strategy involves the synthesis of a 2-chloro-3-fluoroisonicotinamide intermediate, which can then be dehydrated to the target nitrile.
Step 1: Synthesis of 2-Chloro-3-fluoroisonicotinic acid
This can be prepared from a corresponding methyl-substituted pyridine through oxidation. For instance, the oxidation of 2-chloro-3-fluoro-4-methylpyridine would yield the desired carboxylic acid.
Step 2: Amidation of 2-Chloro-3-fluoroisonicotinic acid
The carboxylic acid can be converted to the corresponding primary amide, 2-chloro-3-fluoroisonicotinamide, using standard amidation procedures. This typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia.
Step 3: Dehydration of 2-Chloro-3-fluoroisonicotinamide
The final step is the dehydration of the primary amide to the nitrile. Various dehydrating agents can be employed for this transformation.
Experimental Protocol: Dehydration of Amide to Nitrile
Materials:
-
2-Chloro-3-fluoroisonicotinamide
-
Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine, pyridine, if necessary)
Procedure:
-
Dissolve or suspend 2-chloro-3-fluoroisonicotinamide in an anhydrous solvent.
-
Add the dehydrating agent (e.g., POCl₃) to the mixture, potentially at a reduced temperature.
-
If necessary, add a base to neutralize any acidic byproducts.
-
Heat the reaction mixture (e.g., to reflux) and monitor for completion by TLC or LC-MS.
-
After the reaction is complete, carefully quench the reaction mixture (e.g., by pouring it onto ice).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Dehydrating Agents: Reagents like POCl₃ and SOCl₂ are effective for dehydrating primary amides to nitriles. They react with the amide oxygen, making it a good leaving group and facilitating the elimination of water.
Data Summary
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Fluorination | 2-chloro-3-aminopyridine | t-BuONO, CuF₂ | 2-chloro-3-fluoropyridine | >60% | [1] |
| Deprotection | (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester | TFA, DCM | 4-Amino-2-chloro-3-fluoropyridine | 94% | [2] |
| Cyanation (Sandmeyer) | 4-Amino-2-chloro-3-fluoropyridine | NaNO₂, HCl, CuCN | This compound | Moderate to Good | [3] |
| Dehydration | 2-Chloro-3-fluoroisonicotinamide | POCl₃ or SOCl₂ | This compound | Good to Excellent | General Method |
Visualizing the Synthesis Pathways
References
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Chloro-3-fluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluoroisonicotinonitrile, a halogenated pyridine derivative, is a key building block in the synthesis of complex organic molecules.[1] Its strategic importance is particularly noted in the pharmaceutical and agrochemical industries, where it serves as a versatile intermediate for the development of novel therapeutic agents and crop protection agents.[1] The presence of chloro, fluoro, and cyano functionalities on the pyridine ring imparts a unique chemical reactivity profile, making it a subject of significant interest for synthetic chemists. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights into its behavior in various chemical transformations and under different environmental conditions.
Molecular Structure and Physicochemical Properties
This compound possesses a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a nitrile group at the 4-position. This substitution pattern significantly influences the electron distribution within the aromatic ring, thereby dictating its reactivity.
| Property | Value | Reference |
| CAS Number | 870065-56-8 | [2] |
| Molecular Formula | C₆H₂ClFN₂ | [2] |
| Molecular Weight | 156.55 g/mol | [2] |
| Boiling Point | 205.7 ± 35.0 °C at 760 mmHg | [1] |
| Storage | 2-8°C, under inert gas | [1] |
Chemical Reactivity
The reactivity of this compound is primarily governed by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing effects of the halogen and nitrile substituents. This makes the ring susceptible to nucleophilic attack. The chlorine atom at the 2-position is the most probable site for nucleophilic substitution, a common reaction pathway for 2-halopyridines.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction of this compound. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine and cyano groups, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom.
A variety of nucleophiles can be employed in SNAr reactions with this compound, including:
-
Amines: Reaction with primary and secondary amines can lead to the formation of 2-amino-3-fluoroisonicotinonitrile derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.
-
Alcohols: Alkoxides, generated from alcohols, can displace the chloride to form 2-alkoxy-3-fluoroisonicotinonitrile ethers.
-
Thiols: Thiolates are excellent nucleophiles and are expected to react readily with this compound to yield 2-thioether derivatives.[3]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.0-1.2 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq).
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-fluoroisonicotinonitrile derivative.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position.[4][5]
-
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is valuable for the synthesis of acetylenic pyridine derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 2-substituted-3-fluoroisonicotinonitrile.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Stability
The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.
-
Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or amide. The pyridine ring itself is generally stable to hydrolysis under neutral conditions.
-
Photostability: Cyanopyridine derivatives can be sensitive to light.[6] Therefore, it is recommended to store this compound in a light-protected container to prevent photochemical degradation.
Characterization
Standard analytical techniques are used to characterize this compound and its reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The chemical shifts and coupling constants of the aromatic protons and carbons provide detailed information about the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The presence of chlorine will result in a characteristic M+2 isotopic peak.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N (nitrile) stretching vibration, as well as bands corresponding to the C-Cl, C-F, and aromatic C-H and C=C bonds.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 2-position and its utility in palladium-catalyzed cross-coupling reactions. Understanding its reactivity and stability is crucial for its effective application in the development of new pharmaceuticals and agrochemicals. While specific experimental data for this compound is limited in the public domain, the principles of reactivity for related halopyridines provide a strong basis for predicting its chemical behavior. Further research into the specific reaction kinetics and stability profile of this compound will undoubtedly expand its application in synthetic chemistry.
References
- 1. rsc.org [rsc.org]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 3. US3652637A - Vapor phase synthesis of chlorinated aromatic nitriles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Navigating the Chemistry of a Key Building Block: A Technical Guide to 2-Chloro-3-fluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel and effective compounds. Among these, halogenated pyridines represent a class of intermediates prized for their versatile reactivity. This guide offers an in-depth exploration of 2-Chloro-3-fluoroisonicotinonitrile, a key heterocyclic intermediate, providing essential data and procedural insights for its safe and effective utilization in research and development.
Core Molecular Profile and Physicochemical Characteristics
This compound, also known as 2-chloro-3-fluoro-4-cyanopyridine, is a trifunctionalized pyridine ring. The presence of chloro, fluoro, and cyano groups imparts a unique electronic and steric profile, making it a valuable synthon for introducing the 4-cyanopyridine moiety into more complex molecules. Its reactivity is largely dictated by the interplay of these functional groups, offering multiple avenues for synthetic modification.
A summary of its key identifiers and physical properties is provided below:
| Property | Value | Source(s) |
| CAS Number | 870065-56-8 | [1][2] |
| Molecular Formula | C₆H₂ClFN₂ | [1][2] |
| Molecular Weight | 156.55 g/mol | [1][2] |
| Boiling Point | 205.7 ± 35.0 °C at 760 mmHg | [3] |
| Purity | ≥97% | [1] |
| Synonym(s) | 2-chloro-3-fluoro-4-cyanopyridine | [1] |
Hazard Identification and Safety Precautions
A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance with the potential for severe health effects.
GHS Hazard Classification:
-
Acute Toxicity (Oral): Category 2[4]
-
Skin Irritation: Category 2[4]
-
Serious Eye Damage: Category 1[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[4]
-
Hazardous to the Aquatic Environment (Long-term): Category 2[4]
Hazard Statements:
-
H300: Fatal if swallowed[4]
-
H315: Causes skin irritation[4]
-
H318: Causes serious eye damage[4]
-
H335: May cause respiratory irritation[4]
-
H411: Toxic to aquatic life with long lasting effects[4]
The following DOT script visualizes the key safety warnings associated with this compound.
GHS Hazard Pictograms and Key Statements. This diagram illustrates the primary hazards associated with this compound.
Safe Handling, Storage, and Emergency Protocols
Given its hazardous nature, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles.[4]
-
Skin Protection: Protective clothing and chemical-resistant gloves.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] The recommended storage temperature is 2-8°C, under an inert gas.[3]
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid procedures should be followed:
-
If Inhaled: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4][9]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the danger area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Contain: Cover drains to prevent entry into the sewer system.[4]
-
Absorb: Take up the material carefully with an inert absorbent material.[4]
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[5]
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] The presence of both a chloro and a fluoro substituent on the pyridine ring enhances its reactivity and allows for diverse chemical modifications.[3] This dual halogenation provides opportunities for selective nucleophilic aromatic substitution reactions, a cornerstone of modern medicinal chemistry.
The cyano group can also be readily transformed into other functional groups, such as carboxylic acids or amines, further expanding its synthetic potential. This strategic positioning of reactive sites makes it an attractive starting material for the development of compounds targeting specific enzymes or receptors.[3]
The following diagram outlines a generalized workflow for utilizing this intermediate in a drug discovery context.
References
- 1. chemscene.com [chemscene.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound [myskinrecipes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. First Aid - Chemical Poisoning [moh.gov.sa]
The Strategic deployment of 2-Chloro-3-fluoroisonicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 2-Chloro-3-fluoroisonicotinonitrile has emerged as a particularly valuable building block, offering a unique combination of reactivity and structural features that medicinal chemists can exploit to craft novel therapeutic agents. The presence of a nitrile group, a chlorine atom, and a fluorine atom on a pyridine ring system provides multiple avenues for synthetic diversification, allowing for the precise modulation of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the potential applications of this compound, moving beyond a simple cataloging of reactions to a deeper analysis of its strategic value in the synthesis of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical Properties and Reactivity Profile
This compound (CAS No. 870065-56-8) is a crystalline solid with a molecular formula of C₆H₂ClFN₂ and a molecular weight of 156.55 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a nitrile group at the 4-position. This unique arrangement of substituents dictates its reactivity, making it a versatile intermediate in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 870065-56-8 | [1] |
| Molecular Formula | C₆H₂ClFN₂ | [1] |
| Molecular Weight | 156.55 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 205.7 ± 35.0 °C at 760 mmHg | [2] |
| Storage | 2-8°C, under inert gas | [2] |
The pyridine ring is an electron-deficient aromatic system, and the presence of the electron-withdrawing nitrile and halogen groups further enhances this effect. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is the most likely site for nucleophilic attack, a common and powerful strategy in medicinal chemistry for introducing a wide variety of functional groups.
Synthetic Utility: A Gateway to Molecular Diversity
The true value of this compound lies in its synthetic versatility. The strategically placed functional groups serve as handles for a range of chemical transformations, enabling the construction of complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing substituents, renders the 2-position highly susceptible to nucleophilic attack. This allows for the displacement of the chloride, a good leaving group, by a variety of nucleophiles.[3][4][5] This reaction is a cornerstone for building molecular complexity and is widely employed in the synthesis of pharmaceutical compounds.
General Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution on this compound.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 - 3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This protocol can be adapted for a wide range of nucleophiles, including alcohols, thiols, and anilines, providing access to a diverse library of substituted isonicotinonitrile derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
The chloro-substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][6][7] This powerful reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. This is a particularly valuable strategy for constructing biaryl scaffolds, which are prevalent in many kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
Literature review on the synthesis and use of 2-Chloro-3-fluoroisonicotinonitrile
An In-Depth Technical Guide to the Synthesis and Application of 2-Chloro-3-fluoroisonicotinonitrile
This guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, underlying chemical principles, and its significant applications, particularly in the creation of novel pharmaceutical and agrochemical agents.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 870065-56-8) is a highly functionalized pyridine derivative.[1] Its strategic value stems from the unique arrangement of its substituents on the isonicotinonitrile core. The presence of a chloro group, a fluoro group, and a nitrile moiety provides multiple, distinct reactive sites. This trifecta of functionality allows for a wide range of selective chemical modifications, making it an exceptionally versatile intermediate for constructing complex molecular architectures.[2]
The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for cross-coupling reactions. The fluorine at the 3-position significantly modulates the electronic properties of the pyridine ring, often enhancing the biological activity and metabolic stability of derivative compounds.[3] The nitrile group at the 4-position can be readily transformed into other critical functional groups, such as primary amines, amides, or carboxylic acids. This inherent chemical versatility has positioned this compound as a valuable precursor in the synthesis of targeted therapies and advanced crop protection agents.[2][4]
Physicochemical and Spectroscopic Profile
A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 870065-56-8 | [1] |
| Molecular Formula | C₆H₂ClFN₂ | [1][2] |
| Molecular Weight | 156.54 g/mol | [2] |
| Boiling Point | 205.7 ± 35.0 °C at 760 mmHg | [2] |
| Appearance | White to Off-White Solid | [5] |
| Purity | ≥97% (Typical) | [1] |
| Storage | 2-8°C, store under inert gas | [2] |
-
¹H NMR: Signals in the aromatic region, with coupling constants characteristic of the substituted pyridine ring.[6][7]
-
¹³C NMR: Resonances corresponding to the six carbons of the pyridine ring, with chemical shifts influenced by the electronegative substituents (Cl, F, CN).
-
¹⁹F NMR: A characteristic signal for the fluorine atom, with coupling to adjacent protons.
-
IR Spectroscopy: A strong, sharp absorption band around 2230 cm⁻¹ for the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a chlorine-containing compound.
Synthesis of this compound: Pathways and Protocols
The synthesis of this multi-substituted pyridine requires a strategic approach. While a single, universally adopted method is not documented, several logical pathways can be derived from established heterocyclic chemistry principles. The most plausible routes involve the functionalization of a pre-existing 2-chloro-3-fluoropyridine core or the construction of the ring with the desired substituents.
Pathway 1: Directed Ortho-Metalation and Cyanation of 2-Chloro-3-fluoropyridine
This is arguably the most direct and elegant approach, leveraging the directing effect of the pyridine nitrogen and the fluorine substituent to introduce the cyano group at the C-4 position. A similar strategy has been successfully employed to synthesize the corresponding carboxylic acid.[7]
Causality and Mechanistic Insight: The reaction proceeds via a directed ortho-metalation (DoM). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the most acidic proton on the pyridine ring. The C-4 proton is activated by the electron-withdrawing effects of the adjacent fluorine and the ring nitrogen, making it the preferred site for deprotonation over the C-5 and C-6 positions. The resulting lithiated intermediate is a potent nucleophile, which can then react with an electrophilic cyanating agent to install the nitrile group.
Caption: Synthetic workflow via directed ortho-metalation.
Experimental Protocol (Exemplary): This protocol is adapted from the synthesis of the analogous carboxylic acid.[7]
-
Preparation: To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert atmosphere (e.g., Argon), add a pre-cooled (-78 °C) solution of 2-chloro-3-fluoropyridine (1.0 eq.) in anhydrous THF dropwise over 20 minutes.
-
Metalation: Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete formation of the lithiated intermediate.
-
Cyanation: Add a solution of a suitable cyanating agent, such as p-toluenesulfonyl cyanide (TsCN) or N-cyanobenzensulfonimide (1.2 eq.), in anhydrous THF to the cold reaction mixture.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Pathway 2: Sandmeyer Reaction of a 4-Amino Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including nitriles, via a diazonium salt intermediate.[8][9] This pathway would require the synthesis of 4-amino-2-chloro-3-fluoropyridine.
Causality and Mechanistic Insight: The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[9] It begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is an excellent leaving group (N₂). In the presence of a copper(I) cyanide catalyst, a single-electron transfer from Cu(I) to the diazonium salt occurs, generating an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final product and regenerate the Cu(I) catalyst.[9]
Caption: General mechanism of the Sandmeyer reaction.
Experimental Protocol (General): This is a general protocol based on established methodologies for Sandmeyer reactions on heterocyclic amines.[10]
-
Diazotization: Suspend 4-amino-2-chloro-3-fluoropyridine (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) (1.2 eq.) and sodium or potassium cyanide in water, cooled to 0 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
The true value of this compound is realized in its application as a versatile scaffold. The distinct reactivity of its functional groups enables chemists to build molecular complexity in a controlled, stepwise manner.
-
Pharmaceutical Intermediate: The compound is a key precursor for active pharmaceutical ingredients (APIs).[2] The chlorine atom is often displaced by nitrogen, oxygen, or sulfur nucleophiles, or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, both of which are common functionalities in drug molecules. The presence of chlorine and fluorine is known to enhance the efficacy of many drugs.[11][12]
-
Agrochemical Building Block: In a similar fashion, this intermediate is used to produce new pesticides and herbicides.[2] The pyridine core is a well-known toxophore in many agrochemicals, and the specific substitution pattern of this molecule allows for the fine-tuning of properties like target specificity, potency, and environmental persistence.
Caption: Key reaction pathways for derivatizing the core scaffold.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined reactive sites offer a predictable and powerful platform for the synthesis of novel, high-value molecules. The synthetic routes, grounded in fundamental principles of organic chemistry like directed metalation and the Sandmeyer reaction, provide reliable access to this key intermediate. As the demand for more sophisticated and targeted drugs and agrochemicals continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's arsenal will only increase.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. innospk.com [innospk.com]
- 5. 2-chloro-3-fluoroisonicotinic Acid - C6h3clfno2 | High Purity Chemical Compound With Reliable Performance And No Negative Effects at Best Price in Wuhan | 3b Pharmachem (wuhan) International Co., Ltd. [tradeindia.com]
- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-fluoroisonicotinonitrile
Introduction: Strategic Importance of Functionalized Isonicotinonitriles
The isonicotinonitrile scaffold is a privileged core in medicinal chemistry, appearing in numerous therapeutic agents. The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[1] 2-Chloro-3-fluoroisonicotinonitrile is a highly versatile and reactive building block for this purpose. Its pyridine ring is rendered exceptionally electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the 4-cyano group, and the two halogen substituents.[2][3][4] This high degree of electronic activation makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful method for C-N, C-O, and C-S bond formation.[5][6]
This guide provides an in-depth analysis of the SNAr reaction on this compound, explaining the mechanistic principles that govern its reactivity and regioselectivity. It further offers detailed, field-proven protocols for performing substitutions with common classes of nucleophiles, empowering researchers to leverage this versatile substrate in their synthetic campaigns.
Mechanistic Insights and Regioselectivity
The standard mechanism for SNAr is a two-step addition-elimination process.[3] First, a nucleophile attacks the electron-poor aromatic ring at a carbon bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction Examples [cdb.ics.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Recommended conditions for Suzuki coupling with 2-Chloro-3-fluoroisonicotinonitrile
An Application Guide to the Suzuki-Miyaura Coupling of 2-Chloro-3-fluoroisonicotinonitrile
Introduction: Synthesizing a Privileged Scaffold
In the landscape of modern drug discovery and materials science, fluorinated nitrogen-containing heterocycles are of paramount importance. The 2-aryl-3-fluoroisonicotinonitrile scaffold, in particular, represents a key building block for developing novel kinase inhibitors, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite C(sp²)–C(sp²) bond to access these valuable compounds.[1]
This guide provides a detailed examination of the recommended conditions for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. The substrate presents a unique set of challenges and opportunities. While the electron-withdrawing nature of the nitrile and fluoro substituents activates the C-Cl bond towards oxidative addition, the pyridine nitrogen poses a significant risk of catalyst inhibition through coordination to the palladium center.[2][3][4] This document offers field-proven insights and detailed protocols designed to navigate these challenges, ensuring efficient and reproducible synthesis for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and forms a square planar Pd(II) complex.[2] The electron-deficient nature of the pyridine ring in this specific substrate facilitates this step.[7]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (the boronic acid or its derivative) to the Pd(II) complex. This process requires activation by a base. The base can either activate the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻) or react with the Pd(II) complex to form a palladium hydroxide or alkoxide, which then facilitates the transfer.[8][9][10][11]
-
Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5]
References
- 1. youtube.com [youtube.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Chloro-3-fluoroisonicotinonitrile as a Versatile Synthon for Pharmaceutical Intermediates
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-Chloro-3-fluoroisonicotinonitrile (CAS: 870065-56-8) in the synthesis of key pharmaceutical intermediates. We will delve into the chemical principles governing its reactivity, present detailed, field-proven protocols, and explain the causality behind critical experimental choices.
Introduction: A Strategically Activated Pyridine Building Block
This compound is a highly functionalized pyridine derivative that has emerged as a crucial building block in modern medicinal chemistry.[1] Its value lies in the strategic placement of three distinct functional groups on the pyridine ring: a chloro group, a fluoro group, and a nitrile moiety. This specific arrangement creates a highly reactive system primed for selective chemical transformations, making it an invaluable tool for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The key to its utility is the activated nature of the chlorine atom at the C2 position. The combined electron-withdrawing effects of the ring nitrogen, the adjacent fluorine atom, and the nitrile group at the C4 position render the C2 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2][3] This allows for the efficient and controlled introduction of a wide array of nucleophiles, particularly amines, which is a cornerstone of many drug synthesis campaigns.[1]
The Engine of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary transformation involving this compound is the SNAr reaction. Unlike nucleophilic substitution on aliphatic systems (SN2), the SNAr pathway proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a discrete, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key to the reaction's feasibility and is greatly enhanced by the electron-withdrawing groups on the pyridine ring.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, which is an excellent leaving group.
This mechanistic pathway underscores why this reagent is so effective. The electronic properties of the pyridine ring and its substituents are perfectly tuned to facilitate this reaction, often leading to high yields and clean conversions.
Core Application: Synthesis of 2-Aminopyridine Pharmaceutical Intermediates
The most prevalent and powerful application of this compound is the synthesis of 2-aminopyridine derivatives.[4][5] The C-N bond-forming reaction with a diverse range of primary and secondary amines provides rapid access to a library of substituted 2-amino-3-fluoroisonicotinonitriles. These structures are privileged scaffolds in drug discovery, frequently appearing as key fragments in:
-
Kinase Inhibitors: The aminopyridine motif is a well-established hinge-binding element for many protein kinases.
-
Antiviral Agents: The core of several antiviral drugs, including analogs of the non-nucleoside reverse transcriptase inhibitor Nevirapine, is built upon complex heterocyclic systems derived from aminopyridine precursors.[6][7][8]
-
Central Nervous System (CNS) Agents: The hydrogen bonding capabilities of the aminopyridine core make it suitable for targeting various receptors in the CNS.
The versatility of this reaction allows for the late-stage introduction of different amine-containing fragments, enabling the efficient exploration of structure-activity relationships (SAR) during a drug development campaign.
Experimental Protocol: Synthesis of 2-(4-methoxyphenylamino)-3-fluoroisonicotinonitrile
This section provides a detailed, self-validating protocol for a representative SNAr reaction.
Objective: To synthesize a key N-aryl aminopyridine intermediate via a robust and scalable nucleophilic aromatic substitution reaction.
Experimental Workflow Diagram:
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |
| This compound | 870065-56-8 | 156.55 | 1.0 | 1.57 g (10.0 mmol) |
| p-Anisidine (4-methoxyaniline) | 104-94-9 | 123.15 | 1.1 | 1.35 g (11.0 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 | 2.76 g (20.0 mmol) |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | - | 30 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | ~200 mL |
| Diethyl Ether | 60-29-7 | 74.12 | - | ~50 mL |
| Ethanol | 64-17-5 | 46.07 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.57 g, 10.0 mmol), p-anisidine (1.35 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Causality Note: An inert atmosphere is crucial to prevent the introduction of moisture, which could lead to unwanted side reactions. Potassium carbonate acts as a mild, heterogeneous base to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (30 mL) to the flask.
-
Causality Note: DMSO is the solvent of choice as it is polar and aprotic, which helps to dissolve the reagents and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate.[2] Its high boiling point is also ideal for reactions requiring heating.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously for 4-6 hours.
-
Causality Note: Thermal energy is required to overcome the activation energy of the reaction. The progress should be monitored to avoid prolonged heating, which could lead to degradation of the product.
-
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system or by LC-MS. The reaction is complete upon the disappearance of the starting this compound spot.
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.
-
Causality Note: This "crashing out" procedure is an effective way to isolate the organic product, which is poorly soluble in water, from the water-soluble DMSO and inorganic salts (KCl, excess K₂CO₃).
-
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 50 mL) followed by cold diethyl ether (1 x 50 mL) to remove residual impurities. Dry the solid under vacuum.
-
Causality Note: The ether wash helps remove non-polar impurities without dissolving a significant amount of the desired product. If further purification is needed, the crude product can be recrystallized from a suitable solvent like ethanol.
-
-
Characterization: The final product, 2-(4-methoxyphenylamino)-3-fluoroisonicotinonitrile, is expected as an off-white to pale yellow solid.
-
Expected Yield: 85-95%
-
Purity (by HPLC): >98%
-
Conclusion
This compound is a powerful and versatile reagent for the synthesis of high-value pharmaceutical intermediates. Its reactivity is dominated by the highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway, enabling the straightforward construction of 2-aminopyridine scaffolds. The protocol detailed herein is robust, scalable, and grounded in well-understood mechanistic principles, providing a reliable method for drug discovery and development professionals to access a critical class of chemical building blocks.
References
- 1. This compound [myskinrecipes.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Purity Assessment of 2-Chloro-3-fluoroisonicotinonitrile
Abstract
This application note provides a comprehensive guide to the analytical techniques for assessing the chemical purity of 2-Chloro-3-fluoroisonicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active ingredient[1][2]. This document outlines detailed protocols for orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The methodologies are designed to provide a robust and holistic purity profile, encompassing the quantification of the principal component, identification of potential process-related impurities, and confirmation of elemental composition. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Criticality of Intermediate Purity
This compound (C₆H₂ClFN₂) is a substituted pyridine derivative whose reactivity is exploited in the synthesis of complex target molecules. The presence of impurities, even at trace levels, can have significant downstream consequences, including the formation of undesirable byproducts, reduced yield, and the introduction of potentially toxic components into the final product[3]. Therefore, a rigorous analytical strategy is essential to ensure the quality and consistency of this starting material.
The analytical approach detailed herein is designed to be a self-validating system, employing multiple, diverse techniques to build confidence in the purity assessment. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which emphasizes the need to demonstrate that an analytical procedure is suitable for its intended purpose[4][5][6].
Orthogonal Analytical Strategy for Purity Determination
A single analytical method is often insufficient to fully characterize the purity of a compound. An orthogonal approach, using techniques with different separation and detection principles, provides a more complete picture. For this compound, we recommend a combination of chromatographic, spectroscopic, and elemental analysis techniques.
Caption: Orthogonal workflow for purity analysis.
Chromatographic Purity and Assay
Chromatographic techniques are central to purity determination, allowing for the separation and quantification of the main component from its impurities[7][8][9].
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is proposed due to the moderate polarity of the analyte.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its versatility and wide applicability in retaining organic molecules of moderate polarity.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of both the main peak and any potential impurities with a wider range of polarities. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds like pyridines[8].
-
Detection: UV detection at 275 nm is selected based on the anticipated chromophore of the substituted pyridine ring.
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
-
System Suitability: As per USP <621>, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000[7][10][11].
-
Calculation: Purity is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Table 1: HPLC System Suitability and Purity Data (Example)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
| Purity (Area %) | Report Value | 99.85% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns[7][10].
Causality Behind Experimental Choices:
-
Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is suitable for a broad range of semi-volatile organic compounds.
-
Carrier Gas: Helium is the standard carrier gas, providing good efficiency.
-
Temperature Program: A gradient temperature program is used to ensure the separation of compounds with different boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching.
Protocol 2: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). The presence of a chlorine atom can be inferred from the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak[12].
Potential Impurities:
-
Starting materials: e.g., 2,3-difluoroisonicotinonitrile.
-
Regioisomers: e.g., 3-Chloro-2-fluoroisonicotinonitrile.
-
Hydrolysis products: e.g., 2-Chloro-3-fluoroisonicotinamide.
Spectroscopic Characterization
Spectroscopic methods provide confirmation of the molecular structure and can offer quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation. For this compound, both ¹H and ¹⁹F NMR are highly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the protons on the pyridine ring, their chemical environment, and coupling.
-
¹⁹F NMR: Directly observes the fluorine atom, which is highly sensitive to its electronic environment, making it an excellent probe for purity and structural integrity[2][13][14]. The chemical shift and coupling to adjacent protons provide key structural information.
Protocol 3: NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals for the two aromatic protons on the pyridine ring.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
-
-
Purity Estimation (qNMR): Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known purity and concentration to the sample. The purity of the analyte can be calculated by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
Table 2: Expected NMR Data (Illustrative)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~8.4 | d | J(H,H) ≈ 5 | H-6 |
| ¹H | ~7.5 | dd | J(H,H) ≈ 5, J(H,F) ≈ 8 | H-5 |
| ¹⁹F | ~-120 to -140 | d | J(F,H) ≈ 8 | F-3 |
| (Note: Chemical shifts are approximate and should be confirmed with an actual sample.) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule.
Protocol 4: FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2230 | C≡N stretch | Nitrile |
| ~1600-1450 | C=C and C=N stretches | Aromatic Pyridine Ring |
| ~1100-1000 | C-F stretch | Aryl-Fluoride |
| ~800-700 | C-Cl stretch | Aryl-Chloride |
Elemental Analysis
Elemental analysis provides a fundamental measure of purity by determining the mass fractions of carbon, hydrogen, and nitrogen. Halogen content (Cl and F) should also be determined.
Protocol 5: Elemental Analysis
-
Instrumentation: CHN elemental analyzer and an appropriate method for halogen determination (e.g., combustion with ion chromatography).
-
Analysis: Submit the sample for C, H, N, Cl, and F analysis.
-
Comparison: Compare the experimentally determined percentages with the theoretical values for the empirical formula C₆H₂ClFN₂.
Table 4: Elemental Analysis Specifications
| Element | Theoretical % | Experimental % | Acceptance Criteria (±0.4%) |
| Carbon | 46.04 | 46.15 | Pass |
| Hydrogen | 1.29 | 1.35 | Pass |
| Nitrogen | 17.89 | 17.78 | Pass |
| Chlorine | 22.65 | 22.50 | Pass |
| Fluorine | 12.13 | 12.05 | Pass |
Conclusion and Self-Validation
The purity of this compound should be established through a holistic evaluation of data from all the described techniques. A high-purity sample (>99.5%) should exhibit a single major peak in both HPLC and GC chromatograms, NMR spectra consistent with the proposed structure, characteristic FTIR functional group absorptions, and an elemental composition that aligns with the theoretical values.
The trustworthiness of this multi-modal approach lies in its self-validating nature. For instance, an impurity detected by HPLC should ideally be observable by GC-MS if it is volatile, and its structure could be further investigated by NMR if present at a sufficient level. Concordance across these orthogonal methods provides a high degree of confidence in the final purity assignment, ensuring the material is suitable for its intended use in drug development and other high-stakes applications.
Caption: Self-validating logic of the multi-modal approach.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. uni-saarland.de [uni-saarland.de]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. helixchrom.com [helixchrom.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. biophysics.org [biophysics.org]
- 14. chemscene.com [chemscene.com]
A Systematic Approach to HPLC Method Development for Monitoring the Synthesis of 2-Chloro-3-fluoroisonicotinonitrile Derivatives
An Application Note from Gemini Analytical Technologies
Abstract
This application note provides a comprehensive, step-by-step guide for the development and validation of a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The focus is on analyzing the reaction progress of 2-Chloro-3-fluoroisonicotinonitrile, a critical heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] We move beyond a simple protocol, delving into the scientific rationale behind critical decisions in column and mobile phase selection, optimization strategies, and validation in accordance with ICH guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable method for reaction monitoring, impurity profiling, and quality control.
Introduction: The Analytical Imperative
This compound is a versatile pyridine-based intermediate whose halogenated structure allows for diverse chemical modifications, particularly nucleophilic aromatic substitution (SNAr).[1][2] Monitoring these reactions is crucial for process optimization, yield calculation, and, most importantly, ensuring the purity and safety of the final active ingredient. An analytical method must not only quantify the starting material and the desired product but also separate and detect process-related impurities and potential degradation products.
High-performance liquid chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolving power and sensitivity.[3][4] Developing a stability-indicating HPLC method—one that can unequivocally assess the analyte of interest in the presence of its potential degradation products—is a regulatory expectation and a cornerstone of sound science.[5][6] This document outlines a logical, phased approach to developing such a method.
Foundational Strategy: Understanding the Chemistry
Before any practical work begins, a thorough understanding of the analyte and its reaction chemistry is paramount. The presence of an aromatic ring, a nitrile group, and halogen atoms on this compound dictates its chromatographic behavior, primarily its hydrophobicity and potential for specific interactions with the stationary phase.
For the purpose of this guide, we will consider a common SNAr reaction where the chlorine at the 2-position is displaced by a primary amine (R-NH₂), a frequent step in building more complex molecules.
Figure 1: Hypothetical reaction pathway for this compound.
This reaction map defines our primary analytical challenge: to develop a method that provides baseline separation for the starting material, the product, and potential impurities, such as the hydrolysis byproduct shown in Figure 1.
The Method Development Workflow: A Phased Approach
A structured workflow is essential for efficient and successful method development. The process begins with broad screening to identify promising conditions and systematically narrows down to a single, optimized, and validated method.
Figure 2: Workflow for systematic HPLC method development.
Phase 1: Initial Assessment & Parameter Selection
The goal of this phase is to make educated initial choices to maximize the chances of a successful separation during the screening phase.
-
Column Chemistry: Reversed-phase chromatography is the logical starting point for these relatively non-polar aromatic compounds.[7][8]
-
Primary Choice (Workhorse): A C18 (octadecylsilane) column is the universal starting point due to its hydrophobic selectivity.
-
Orthogonal Choice (Alternative Selectivity): The aromatic and halogenated nature of the analytes suggests that alternative interactions could be highly beneficial. A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase should be selected for screening. These phases can offer unique π-π and dipole-dipole interactions, which can dramatically alter selectivity compared to a C18 phase.[9][10]
-
-
Mobile Phase:
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the primary choices. Their differing properties can significantly affect selectivity.[3][11] ACN is generally a stronger solvent and has different hydrogen bonding characteristics than MeOH.
-
Aqueous Modifier: To ensure the pyridine nitrogen is protonated and to suppress silanol interactions, an acidic modifier is essential for good peak shape. A starting concentration of 0.1% Formic Acid (FA) or Phosphoric Acid (H₃PO₄) in high-purity water is recommended.
-
-
Detection:
-
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. This allows for the determination of the optimal detection wavelength and, crucially, for peak purity analysis during forced degradation studies.[5] Based on the aromatic structure, a wavelength between 230-270 nm is a logical starting point.
-
-
Sample Preparation:
-
Protocol: Prepare a stock solution of the reaction mixture or a standard mixture of the starting material and expected product. Dilute this stock solution in a solvent that is miscible with the mobile phase and is of equal or weaker elution strength. A 50:50 mixture of water and acetonitrile is often a suitable diluent.
-
Phase 2: Protocol for Column and Solvent Screening
This phase aims to quickly identify the most promising column and organic solvent combination using fast, generic gradients.
Protocol 5.1: Screening Experiments
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Column Installation: Install the first screening column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Scouting Gradient: Perform injections using a rapid scouting gradient.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
Data Evaluation: Assess the chromatogram for the number of peaks detected, resolution between critical pairs, and peak shape.
-
Repeat with Methanol: Repeat step 3, replacing Acetonitrile with Methanol as Mobile Phase B.
-
Repeat with Second Column: Switch to the second column (e.g., Phenyl-Hexyl) and repeat steps 3-5.
Table 1: Hypothetical Screening Results
| Column | Organic Modifier | Peak Count | Resolution (SM/Product) | Peak Tailing (Product) | Observations |
| C18 | Acetonitrile | 3 | 1.8 | 1.1 | Good initial separation. |
| C18 | Methanol | 3 | 1.4 | 1.3 | Poorer resolution and peak shape. |
| Phenyl-Hexyl | Acetonitrile | 3 | 1.6 | 1.2 | Different elution order for impurity. |
| Phenyl-Hexyl | Methanol | 4 | 2.2 | 1.0 | Baseline separation, new impurity detected. |
Expert Insight: In this hypothetical scenario, the Phenyl-Hexyl column with methanol provided the best resolution and even resolved a previously unseen impurity. The unique π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, enhanced by using methanol, likely provided this superior selectivity.[11] This combination will be carried forward for optimization.
Phase 3: Protocol for Method Optimization
With a promising column and mobile phase selected, the next step is to fine-tune the parameters to achieve optimal resolution and run time.[5]
Protocol 6.1: Gradient Optimization
-
Establish Retention Times: Run a shallow gradient (e.g., 5-95% B over 30 minutes) to accurately determine the elution time of all components.
-
Focus the Gradient: Adjust the gradient slope to be shallower around the elution time of the critical peak pairs.
-
Initial Gradient: 5% B to 95% B in 15 min.
-
Optimized Gradient: Hold at 30% B for 2 min, ramp to 60% B in 10 min, then ramp to 95% B in 2 min. This focuses the separation power where it's needed most.
-
-
Temperature Adjustment: Analyze the separation at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Higher temperatures reduce mobile phase viscosity (leading to sharper peaks) but can also alter selectivity. Select the temperature that yields the best overall resolution.
Table 2: Final Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Gradient | 30% B for 2 min, 30-60% B in 10 min, 60-95% B in 2 min |
| Column Temp. | 35 °C |
| Detection | DAD, 254 nm |
| Injection Vol. | 5 µL |
Phase 4: Forced Degradation for Specificity
To prove the method is stability-indicating, the analyte must be subjected to stress conditions to intentionally generate degradation products.[3][4] The method must be able to separate the intact analyte from any new peaks that appear.
Protocol 7.1: Forced Degradation Studies
-
Prepare Samples: Prepare separate solutions of the primary analyte (e.g., the product) in a suitable solvent.
-
Apply Stress:
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 4 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105 °C for 48 hours.
-
Photolytic: Expose a solution to UV light (ICH specified) for 24 hours.
-
-
Analysis: Neutralize the acid/base samples if necessary, then inject all stressed samples, along with an unstressed control, into the optimized HPLC method.
-
Peak Purity Analysis: Use the DAD/PDA software to perform peak purity analysis on the main analyte peak in each chromatogram. A pure peak indicates no co-eluting degradants.
Phase 5: Method Validation (ICH Q2(R2) Framework)
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12][13] A full validation should be performed according to a pre-approved protocol.
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte is assessed without interference. | Peak purity index > 990. No co-elution with degradants. |
| Linearity | To show a direct relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999.[14] |
| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[15] |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for assay.[16] |
| Precision | The degree of scatter between a series of measurements. | % RSD ≤ 2.0% for repeatability and intermediate precision.[16][17] |
| LOD / LOQ | The lowest amount of analyte that can be detected/quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations. | % RSD should remain within limits after minor changes in flow rate (±10%), temperature (±5°C), mobile phase composition (±2%).[18] |
Conclusion
This application note has detailed a systematic, science-driven approach to developing a stability-indicating RP-HPLC method for the analysis of reactions involving this compound. By beginning with a foundational understanding of the analyte's chemistry, employing a logical screening and optimization workflow, and culminating in rigorous forced degradation and validation studies, a reliable and robust analytical method can be established. This ensures the generation of high-quality data essential for process control and regulatory compliance in the pharmaceutical and agrochemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ijpsjournal.com [ijpsjournal.com]
Procedure for the large-scale synthesis of 2-Chloro-3-fluoroisonicotinonitrile
An Application Note for the Large-Scale Synthesis of 2-Chloro-3-fluoroisonicotinonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-step, large-scale synthesis of this compound, a key heterocyclic building block in the pharmaceutical and agrochemical sectors.[1] The synthesis of halogenated pyridines presents unique challenges due to the electron-deficient nature of the pyridine ring, often necessitating harsh reaction conditions.[2][3] This guide outlines a robust and scalable synthetic route, starting from a commercially available precursor. We will delve into the mechanistic basis for procedural choices, stringent safety protocols, process optimization for scale-up, and detailed analytical characterization at each stage. The protocols described herein are intended for experienced researchers and drug development professionals operating in a controlled, large-scale laboratory or pilot plant environment.
Introduction and Strategic Overview
This compound is a valuable intermediate whose structure is leveraged for developing compounds with specific biological activities, such as enzyme inhibitors or receptor modulators.[1] The presence of chloro, fluoro, and nitrile functional groups on the pyridine core offers multiple, orthogonal handles for subsequent chemical modifications in medicinal chemistry and agrochemical development programs.[4]
However, the regioselective functionalization of the pyridine ring is notoriously difficult. Electrophilic aromatic substitution is often sluggish and requires high temperatures or strong acids, while nucleophilic substitution has its own set of challenges.[2][5] This protocol adopts a strategy that leverages established transformations to build the desired functionality in a controlled, stepwise manner.
Workflow Overview
The proposed synthesis is a two-step process starting from 2-hydroxy-3-fluoroisonicotinonitrile. This approach is designed for scalability and control.
Caption: High-level workflow for the synthesis of the target compound.
Critical Safety and Hazard Analysis
The synthesis of halogenated pyridines involves highly toxic, corrosive, and reactive materials. A thorough risk assessment must be conducted before any operation. This protocol must only be executed by trained personnel within a chemical fume hood or a well-ventilated enclosure with continuous monitoring.[6][7]
Table 1: Hazard Identification and Mitigation
| Substance | CAS No. | Primary Hazards | Required PPE & Handling Precautions |
| This compound | 870065-56-8 | Toxic/Fatal if swallowed, inhaled, or in contact with skin.[8] | Chemical-resistant gloves, lab coat, splash goggles, face shield. Work in a fume hood.[6] |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Causes severe skin burns and eye damage. Reacts violently with water. Toxic if inhaled. | Use in a dry, inert atmosphere. Handle with extreme caution. Wear acid-resistant gloves and apron. |
| Dimethylformamide (DMF) | 68-12-2 | Reproductive toxin. Harmful in contact with skin. | Use in a well-ventilated area. Avoid inhalation and skin contact. |
| Toluene | 108-88-3 | Flammable liquid and vapor. Skin and respiratory irritant. Suspected of damaging fertility or the unborn child. | Grounding of equipment is necessary to prevent static discharge. Use in a well-ventilated area. |
| Heptane | 142-82-5 | Highly flammable liquid and vapor. Skin irritant. May cause drowsiness or dizziness. | Store in a flammable liquid cabinet. Use with adequate ventilation. |
Disclaimer: This table is not exhaustive. Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[7][8]
Detailed Synthesis Protocol
This section provides a step-by-step procedure for the synthesis of this compound on a multi-gram scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Step 1: Chlorination of 2-Hydroxy-3-fluoroisonicotinonitrile
The conversion of the 2-hydroxypyridine tautomer to the 2-chloropyridine is a critical step. This transformation is effectively a dehydration/chlorination reaction mediated by phosphorus oxychloride. The catalytic amount of DMF forms the Vilsmeier reagent in situ, which is the active electrophile that activates the hydroxyl group for substitution.
Caption: Experimental workflow for the chlorination step.
Equipment:
-
10 L glass-lined reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.
-
Heating/cooling mantle.
-
Scrubber system for HCl and POCl₃ vapors (e.g., NaOH solution).
Reagents:
-
2-Hydroxy-3-fluoroisonicotinonitrile: 1.0 kg (6.57 mol)
-
Phosphorus Oxychloride (POCl₃): 4.0 L (43.0 mol, ~6.5 equiv.)
-
Dimethylformamide (DMF): 50 mL (0.65 mol, 0.1 equiv.)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Connect the condenser outlet to a caustic scrubber.
-
Charging: Under a nitrogen blanket, charge the reactor with 2-hydroxy-3-fluoroisonicotinonitrile (1.0 kg). Add phosphorus oxychloride (4.0 L). POCl₃ serves as both the reagent and the solvent.
-
Vilsmeier Reagent Formation: Begin stirring and cool the slurry to 0-5 °C. Slowly add DMF (50 mL) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. An exotherm will be observed.
-
Reaction: After the DMF addition is complete, slowly heat the mixture to reflux (approx. 110-120 °C). Vigorous evolution of HCl gas will occur; ensure the scrubber is functioning efficiently.[9] Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (carefully!), quenching them in ice water, neutralizing, extracting, and analyzing by HPLC or TLC until the starting material is consumed.
-
Cool Down: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Quenching (Critical Step): Prepare a separate vessel with a large volume of crushed ice and water (approx. 20 L). With vigorous stirring, slowly and carefully add the reaction mixture to the ice water. This is a highly exothermic and gas-evolving process. Maintain the quench pot temperature below 20 °C by adding more ice if necessary.
-
Neutralization & Extraction: Slowly add a saturated sodium bicarbonate solution or 50% NaOH solution to neutralize the excess acid to a pH of 7-8. Extract the aqueous slurry with toluene (3 x 4 L).
-
Workup: Combine the organic layers, wash with brine (1 x 2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
Step 2: Purification by Vacuum Distillation or Recrystallization
For large-scale operations, purification is key to meeting quality specifications. The choice between distillation and recrystallization depends on the physical properties of the crude product. Given its predicted boiling point (around 205 °C at atmospheric pressure), vacuum distillation is a viable option.[1]
Table 2: Purification Parameters
| Parameter | Vacuum Distillation | Recrystallization |
| Apparatus | Short-path distillation head, vacuum pump, cold trap | Jacketed crystallizer vessel with agitator |
| Conditions | High vacuum (<1 mmHg), pot temperature 100-140 °C (est.) | Dissolve in minimal hot solvent (e.g., Heptane/Toluene mix), cool slowly |
| Pros | Excellent for removing non-volatile impurities. | Highly effective for achieving high crystalline purity. Safer for thermally sensitive compounds. |
| Cons | Requires high vacuum; potential for thermal decomposition. | Solvent selection is critical; potential for product loss in the mother liquor. |
Procedure (Recrystallization Example):
-
Transfer the crude product to a clean, dry crystallizer.
-
Add a minimum amount of hot toluene (e.g., 60-70 °C) to fully dissolve the material.
-
With slow stirring, add heptane as an anti-solvent until the solution becomes slightly turbid.
-
Cool the mixture slowly to 0-5 °C over several hours to promote the growth of large crystals.
-
Hold at 0-5 °C for 2-4 hours to maximize yield.
-
Isolate the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.
Expected Yield: 75-85% over two steps. Purity (by HPLC): >98%
References
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US2742479A - Halogenation of pyridines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-fluoroisonicotinonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Chloro-3-fluoroisonicotinonitrile (CAS 870065-56-8). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic intermediate. We will explore the primary synthetic routes, address common experimental challenges, and offer detailed protocols to ensure reproducible success in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two principal and chemically robust routes for the synthesis of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and scalable method. It involves the selective displacement of a chloride at the 3-position of a 2,3-dichloroisonicotinonitrile precursor with a fluoride ion. The pyridine nitrogen and the strongly electron-withdrawing nitrile group at the 4-position activate the ring for nucleophilic attack, making this transformation feasible.[1][2]
-
Modified Balz-Schiemann Reaction: This classic transformation involves the diazotization of a 2-amino-3-chloroisonicotinonitrile precursor, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source (e.g., HBF₄, NaBF₄).[3] While effective, this method requires careful handling of potentially unstable diazonium intermediates.
Q2: Why is the SNAr reaction a preferred industrial route for fluorinating chloropyridines?
The SNAr mechanism is highly favored for this type of substrate due to several factors:
-
Electronic Activation: The electron-deficient nature of the pyridine ring, further enhanced by the para-cyano group, significantly lowers the activation energy for the addition of a nucleophile.[2][4] This activation is crucial for overcoming the inherent stability of the aromatic system.
-
Leaving Group Position: The chlorine atoms at the 2- and 3-positions are well-positioned for nucleophilic attack. The reaction proceeds via a stabilized carbanionic intermediate known as a Meisenheimer complex.[2][5]
-
Reagent Availability: The reagents, such as potassium fluoride (KF) or cesium fluoride (CsF), are readily available and relatively inexpensive compared to more complex fluorinating agents.[6][7]
Q3: What is the role of a phase-transfer catalyst (PTC) in the SNAr fluorination, and is it necessary?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) or a cryptand, is often used to improve the solubility and reactivity of the fluoride salt in aprotic organic solvents.[8] Alkali metal fluorides like KF have high lattice energy and poor solubility. The PTC forms a lipophilic ion pair with the fluoride anion, effectively transporting it into the organic phase where it can act as a more potent nucleophile. While not always strictly necessary, especially with more soluble sources like CsF or at very high temperatures, a PTC can significantly accelerate the reaction rate and allow for milder reaction conditions, often leading to higher yields and fewer side products.
Q4: For the Balz-Schiemann route, which is better: HBF₄ or other hexafluorometallate salts like HPF₆?
The choice of counter-ion for the diazonium salt can influence the yield and safety of the reaction.
-
Tetrafluoroborates ([BF₄]⁻): These are the traditional choice. The diazonium tetrafluoroborates are often isolable crystalline solids, which can be purified before the final decomposition step. However, their thermal decomposition can sometimes be vigorous.[3]
-
Hexafluorophosphates ([PF₆]⁻) and Hexafluoroantimonates ([SbF₆]⁻): These salts are often more thermally stable and may decompose more smoothly, sometimes leading to higher yields.[3] The choice may depend on the specific substrate and the desired reaction conditions (e.g., thermal vs. photochemical decomposition). A greener approach may involve the use of ionic liquids as the reaction medium to control the decomposition.[9]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Conversion in SNAr Fluorination
Question: I am attempting the SNAr reaction on 2,3-dichloroisonicotinonitrile with KF, but I am observing very low conversion to the desired product even after prolonged heating. What are the likely causes?
Answer: This is a common issue often traced back to the reactivity of the fluoride source and the reaction conditions.
-
Cause A: Inactive Potassium Fluoride (KF): Standard KF is often not sufficiently reactive due to its high lattice energy and hygroscopic nature. Trace amounts of water can hydrate the fluoride ion, drastically reducing its nucleophilicity.
-
Solution: Use spray-dried KF, which has a higher surface area and reactivity. Alternatively, dry the KF in situ by azeotropic distillation with a high-boiling solvent like toluene before adding the reaction solvent and substrate.
-
-
Cause B: Insufficient Temperature: Halogen exchange (HalEx) reactions on pyridine rings typically require high temperatures, often in the range of 180-220 °C, especially when using KF in solvents like DMSO or N-methyl-2-pyrrolidone (NMP).[6][10]
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or GC-MS. Ensure your thermometer is accurately measuring the internal reaction temperature.
-
-
Cause C: Solvent Choice: The solvent must be polar, aprotic, and stable at high temperatures.
-
Solution: Sulfolane is an excellent, though high-boiling, alternative to DMSO or NMP. If solubility is an issue, consider using a more soluble fluoride source like CsF, which often allows for lower reaction temperatures.
-
-
Cause D: Lack of a Phase-Transfer Catalyst (PTC): As discussed in the FAQ, a PTC can be critical.
-
Solution: Add 5-10 mol% of a robust PTC like tetraphenylphosphonium bromide or 18-crown-6 to the reaction mixture.
-
Issue 2: Formation of Multiple Products (Isomers or Side Products)
Question: My reaction is proceeding, but I'm getting a mixture of products, including what appears to be the starting material, the desired mono-fluoro product, and a di-fluoro byproduct. How can I improve selectivity?
Answer: Achieving selectivity in fluorination reactions is a matter of controlling reaction kinetics and stoichiometry.
-
Cause A: Over-fluorination: The product, this compound, can undergo a second SNAr reaction to yield 2,3-difluoroisonicotinonitrile, especially under forcing conditions.
-
Solution 1 (Stoichiometry): Use a slight deficit or a stoichiometric amount (1.0-1.1 equivalents) of the fluoride source. This ensures the more reactive starting material is consumed preferentially.
-
Solution 2 (Temperature & Time): Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely and stop it once the starting material is consumed, before significant amounts of the di-fluoro product appear.
-
-
Cause B: Hydrolysis Side Products: If trace water is present, particularly at high temperatures and with basic fluoride salts, hydrolysis of the nitrile group to an amide or carboxylic acid can occur.
-
Solution: Ensure strictly anhydrous conditions for all reagents and solvents.[7] A final azeotropic drying step of the reaction vessel and reagents is highly recommended.
-
Issue 3: Difficult Product Purification
Question: The reaction worked, but I am struggling to isolate the pure this compound from the high-boiling solvent (e.g., Sulfolane, NMP). What is the best purification strategy?
Answer: Separating a volatile product from a non-volatile solvent is a common challenge in these types of reactions.
-
Strategy 1: Steam Distillation: If the product is steam-volatile and stable to hot water, this can be an effective method to separate it from non-volatile solvents and inorganic salts.
-
Strategy 2: Solvent Extraction: After cooling, carefully quench the reaction mixture by pouring it into a large volume of ice-water. The product should precipitate or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. Follow this with several aqueous washes to remove the residual high-boiling solvent.
-
Strategy 3: Column Chromatography: For laboratory scale, silica gel chromatography is effective. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) will separate the relatively non-polar product from the highly polar solvent.
-
Strategy 4: Vacuum Distillation: The product has a boiling point of approximately 205.7 °C at atmospheric pressure.[11] A short-path vacuum distillation can be an excellent method for purification, especially on a larger scale.
Experimental Protocols & Methodologies
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on established methods for halogen exchange on activated chloropyridines.[7][10]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add spray-dried potassium fluoride (1.1 eq.) and tetraphenylphosphonium bromide (0.05 eq.).
-
Solvent Addition & Drying: Add anhydrous sulfolane as the solvent. Heat the slurry to 120 °C under vacuum for 1 hour to ensure all components are rigorously dry.
-
Reaction Initiation: Cool the mixture to ~80 °C, backfill with argon or nitrogen, and add 2,3-dichloroisonicotinonitrile (1.0 eq.).
-
Heating & Monitoring: Heat the reaction mixture to 190-200 °C and maintain for 8-12 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with dichloromethane, and analyzing by GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the dark mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual sulfolane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield this compound as a solid or oil.
Data Presentation: SNAr Condition Optimization
| Parameter | Condition A | Condition B | Condition C (Recommended) |
| Fluoride Source | KF (standard) | CsF | KF (spray-dried) |
| Solvent | DMSO | NMP | Sulfolane |
| Temperature | 180 °C | 150 °C | 195 °C |
| Catalyst | None | None | Tetraphenylphosphonium Bromide |
| Typical Yield | < 20% | 40-50% | > 75% |
| Comments | Low reactivity of KF and potential for solvent decomposition. | Higher cost of CsF, but milder conditions. | Optimal balance of cost, reactivity, and thermal stability. |
Protocol 2: Synthesis via Modified Balz-Schiemann Reaction
This protocol is adapted from standard diazotization-fluorination procedures.[3][9][12] Caution: Diazonium salts can be explosive when isolated and dry. Handle with appropriate safety precautions.
Step-by-Step Methodology:
-
Diazotization: In a jacketed reactor cooled to 0 °C, suspend 2-amino-3-chloroisonicotinonitrile (1.0 eq.) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 2.5 eq.).
-
Nitrite Addition: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of water dropwise. Stir vigorously for 1 hour at this temperature. The diazonium salt will typically precipitate as a solid.
-
Isolation of Diazonium Salt: Filter the cold suspension, wash the filter cake with cold 5% HBF₄, then with cold ethanol, and finally with cold diethyl ether. Do not allow the salt to become completely dry and do not scrape the solid.
-
Decomposition: Suspend the moist diazonium salt in an inert, high-boiling hydrocarbon solvent (e.g., dodecane or xylene).
-
Heating: Heat the suspension gently and with good ventilation to 100-120 °C. Vigorous evolution of nitrogen gas will occur. Maintain heating until gas evolution ceases.
-
Work-up: Cool the reaction mixture. Dilute with hexanes and wash with aqueous sodium bicarbonate solution, then with water.
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography or vacuum distillation as described in Protocol 1.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 7. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 8. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. This compound [myskinrecipes.com]
- 12. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3-fluoroisonicotinonitrile
Welcome to the technical support center for the purification of 2-Chloro-3-fluoroisonicotinonitrile (CAS 870065-56-8). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges encountered during its purification, providing troubleshooting guides and frequently asked questions in a direct Q&A format. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
I. Understanding the Molecule and Common Impurities
This compound is a substituted pyridine ring, a structure prevalent in many pharmaceutical and agrochemical compounds.[1] Its purification is often complicated by the presence of byproducts from its synthesis, which typically involves chlorination and fluorination steps.
A common synthetic route for analogous compounds, such as 2-chloronicotinonitrile, involves the reaction of a nicotinamide-1-oxide with a chlorinating agent like phosphorus oxychloride and phosphorus pentachloride.[2] This process can leave behind acidic impurities and other reaction byproducts.
Potential Sources of Impurities:
-
Acidic Byproducts: Residual chlorinating agents (e.g., phosphorus oxychloride) and hydrochloric acid formed during the reaction are common acidic impurities.[2]
-
Isomeric Impurities: Depending on the synthetic route, positional isomers may form.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions at elevated temperatures, forming the corresponding carboxamide or carboxylic acid.
-
Starting Materials: Unreacted starting materials may also be present in the crude product.
II. Troubleshooting Common Purification Challenges
This section provides answers to frequently encountered problems during the purification of this compound.
Recrystallization Issues
Q1: My crude product is a dark, oily residue after synthesis. How should I proceed with the initial cleanup?
A1: A dark, oily residue often indicates the presence of acidic impurities and colored byproducts. An initial workup is crucial before attempting recrystallization. A procedure adapted from the synthesis of the related compound, 2-chloronicotinonitrile, is highly effective.[2]
First, carefully quench the reaction mixture by pouring it onto crushed ice.[2] This will hydrolyze and neutralize any remaining reactive chlorinating agents. The crude product, which is likely a solid at this stage, can then be isolated by filtration and washed with water.
To remove acidic impurities, the crude solid should be suspended in a dilute basic solution, such as 5% aqueous sodium hydroxide, at a controlled temperature (e.g., 15°C).[2] After stirring, the solid is filtered and washed with water until the filtrate is neutral. This step is critical for removing acidic residues that can hinder successful crystallization. The product should then be thoroughly dried.
Q2: I'm struggling to find a suitable solvent system for recrystallization. What are some good starting points?
A2: Selecting the right solvent is key to effective recrystallization. For a molecule like this compound, a two-solvent system is often successful. Based on the purification of a similar compound, a mixture of a non-polar solvent and a more polar one, such as ligroin (a non-polar hydrocarbon mixture) and acetone, has proven effective.[2]
Here is a general approach to finding a suitable solvent system:
-
Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) at both room temperature and at their boiling points.
-
Ideal Characteristics: An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible.
-
Common Pairs: Good starting pairs for compounds of intermediate polarity include hexane/ethyl acetate, hexane/acetone, and ethanol/water.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common problem when the boiling point of the solvent is high.
Solutions:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution.
-
Lower the Temperature: If using a solvent mixture, you can sometimes add more of the "good" solvent to dissolve the oil and then allow it to cool more slowly.
-
Change Solvents: Select a solvent with a lower boiling point.
Q4: Crystal formation is not occurring even after the solution has cooled. What should I do?
A4: A lack of crystallization can be due to either using too much solvent or the solution being in a stable supersaturated state.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Chromatography Challenges
Q5: I need to use column chromatography for purification. What stationary phase and eluent system should I start with?
A5: For a moderately polar compound like this compound, silica gel is the most common and effective stationary phase. The choice of eluent is critical for achieving good separation.
Recommended Starting Point:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Eluent System: Begin with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the proportion of ethyl acetate (e.g., 90:10, 80:20) to elute your compound.
-
-
TLC Analysis: Before running the column, always determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.
Q6: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. What could be the cause?
A6: Streaking on TLC and broad peaks in column chromatography often indicate an interaction between the compound and the stationary phase, or overloading of the column. Given the basic nitrogen in the pyridine ring, your compound may be interacting with the slightly acidic silica gel.
Solutions:
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system can neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
-
Reduce Sample Load: Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic).
Product Stability and Handling
Q7: How stable is this compound to aqueous workups? Can the nitrile or halogen groups react?
A7: The stability of the molecule is a critical consideration.
-
Nitrile Hydrolysis: While the nitrile group can be hydrolyzed to a carboxylic acid, this typically requires harsh conditions such as strong acid or base at elevated temperatures.[3] Under the conditions of a standard aqueous workup at room temperature, significant hydrolysis is unlikely. However, prolonged exposure to strong base should be avoided.
-
Halogen Stability: The chloro and fluoro groups on the pyridine ring are generally stable under standard purification conditions. Nucleophilic substitution of these halogens would require more forcing conditions or specific nucleophiles.
To ensure stability, it is recommended to perform aqueous workups at or below room temperature and to minimize the time the compound is in contact with acidic or basic solutions.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure (Two-Solvent System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., acetone).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Redissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using the desired eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting with the starting solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute the product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purifying this compound.
V. Data Summary
| Property | Value | Source |
| CAS Number | 870065-56-8 | ChemScene[1] |
| Molecular Formula | C₆H₂ClFN₂ | ChemScene[1] |
| Molecular Weight | 156.55 | ChemScene[1] |
| Synonym | 2-chloro-3-fluoro-4-cyanopyridine | ChemScene[1] |
VI. References
-
Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2010). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 87, 288.
-
Taylor, E. C., & Crovetti, A. J. (1954). 2-Chloronicotinonitrile. Organic Syntheses, 34, 19.
-
CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. (2012). Google Patents.
-
CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. (2010). Google Patents.
-
ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography? Retrieved from --INVALID-LINK--
-
NIH. (2021). Breakpoint Chlorination Chemistry in a Chlorine-Cyanurate System and Trade-Offs between Nitrosamine Formation and Micropollutant Removals. PubMed Central.
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2019). Preparation of 2-Chloro-4-cyanopyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from --INVALID-LINK--
References
Identifying common byproducts in 2-Chloro-3-fluoroisonicotinonitrile reactions
Welcome to the technical support guide for 2-Chloro-3-fluoroisonicotinonitrile (CAS 870065-56-8). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile heterocyclic building block. Our goal is to provide practical, experience-driven insights into identifying, troubleshooting, and mitigating common byproducts that may arise during its use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when first working with this reagent.
Q1: What are the primary reactive sites on this compound and what types of reactions does it typically undergo?
A1: this compound has three primary sites for reactivity, making it a versatile but complex substrate:
-
C2-Chloride: The chlorine at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the adjacent cyano group. This is typically the most reactive site for displacement.
-
C3-Fluoride: The fluorine at the 3-position is also a leaving group for SNAr, though generally less reactive than the C2-chloride. Its reactivity can be enhanced depending on the nucleophile and reaction conditions.
-
C4-Nitrile (Cyano Group): The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, which can convert it to a carboxamide or a carboxylic acid. It can also undergo reactions with strong nucleophiles like organometallics.
The most common reaction is the selective displacement of the 2-chloro substituent by a wide range of nucleophiles (amines, alcohols, thiols, etc.).[1][2]
Q2: My reaction is proceeding with low yield despite full consumption of the starting material. What are the likely culprits?
A2: When the starting material is consumed but the desired product yield is low, it strongly suggests the formation of one or more byproducts. The most common causes are:
-
Hydrolysis: Reaction with trace amounts of water to form the corresponding 2-pyridone.
-
Competitive Nucleophilic Attack: If your nucleophile is not highly regioselective, it may attack the C3-fluoride position in addition to the desired C2-chloride position.
-
Dimerization/Homocoupling: Under certain reductive conditions, especially with transition metal catalysis, the starting material can couple with itself to form bipyridine byproducts.[3]
-
Reaction with Solvent or Base: Nucleophilic solvents (e.g., methanol under basic conditions) or bases (e.g., primary/secondary amines) can compete with your intended nucleophile.
Q3: What general precautions are essential to minimize byproduct formation?
A3: Proactive control of the reaction environment is critical.
-
Moisture Control: Always use oven-dried or flame-dried glassware. Employ anhydrous solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup, addition, and reaction period.
-
Base Selection: Use a non-nucleophilic base (e.g., NaH, K₂CO₃, or a sterically hindered amine base like DBU or DIPEA) where possible to avoid its participation in the reaction.[4]
-
Temperature Management: SNAr reactions can be exothermic. Maintain strict temperature control, as excessive heat can lower selectivity and promote side reactions.[1]
-
Stoichiometry: Use a precise amount of the nucleophile. A large excess can sometimes lead to double substitution or other side reactions.
Part 2: Troubleshooting Guide: From Observation to Solution
This guide is structured around common experimental observations.
Observation 1: An unexpected peak with a mass of (M-19) Da is observed in the LC-MS.
-
(M = Mass of Desired Product, where the nucleophile has displaced Chloride)
| Potential Cause | Explanation of Mechanism | Recommended Solution & Rationale |
| Displacement of Fluoride instead of Chloride | The mass difference between Cl (≈35.5) and F (≈19) is about 16.5 Da. If your nucleophile displaces Fluorine instead of Chlorine, the resulting product will be approximately 16.5 Da heavier than the starting material, while the desired product is 121.5 Da heavier (after subtracting Cl and adding the nucleophile). A mass of (M-19) relative to your expected product corresponds to this alternative substitution pattern. While C2-Cl is more labile, strong, hard nucleophiles or high temperatures can sometimes favor C3-F displacement. | Action: Lower the reaction temperature. Screen a range of solvents to find one that maximizes selectivity. Rationale: SNAr selectivity is kinetically controlled. Lowering the energy input (temperature) can increase the preference for the pathway with the lower activation energy, which is typically the displacement of the better leaving group (chloride). |
Observation 2: A new major peak is detected with m/z = 139.02 (M+H)⁺.
| Potential Cause | Explanation of Mechanism | Recommended Solution & Rationale |
| Hydrolysis Byproduct Formation | This mass corresponds to 3-Fluoro-2-oxo-1,2-dihydropyridine-4-carbonitrile (C₆H₃FN₂O, Exact Mass: 138.02). This occurs when water, acting as a nucleophile, attacks the C2 position, displacing the chloride. The resulting 2-hydroxypyridine exists predominantly in its more stable 2-pyridone tautomeric form. | Action: Implement rigorous anhydrous techniques as outlined in Protocol 1 . Rationale: Water is a competing nucleophile. Its complete exclusion is necessary to prevent the formation of this common and often difficult-to-remove impurity. Using a desiccant tube on the reaction condenser is also advised. |
Observation 3: The reaction mixture has turned dark brown/black or formed a solid precipitate.
| Potential Cause | Explanation of Mechanism | Recommended Solution & Rationale |
| Dimerization or Polymerization | This often indicates decomposition or undesired coupling reactions. Reductive homocoupling can occur, especially if trace metals are present or if reagents with reducing potential are used, leading to bipyridine structures.[3] Highly reactive nucleophiles or strong bases can also sometimes induce polymerization pathways. | Action: Degas the solvent and reaction mixture thoroughly before heating. If using a metal catalyst for a subsequent step, ensure the SNAr reaction is complete before its addition. Consider adding a radical inhibitor like BHT if radical pathways are suspected. |
Part 3: In-Depth Analysis of Key Byproducts
A deeper understanding of byproduct structures and formation is key to prevention.
| Byproduct Name | Structure | Molecular Formula | Exact Mass | Common Formation Conditions |
| 3-Fluoro-2-oxo-1,2-dihydropyridine-4-carbonitrile | C₆H₃FN₂O | 138.023 | Presence of water, especially with base or at elevated temperatures. | |
| 2-(Dialkylamino)-3-fluoroisonicotinonitrile | Varies | Varies | Use of a secondary amine base (e.g., diethylamine) which acts as a nucleophile. | |
| 3,3'-Difluoro-[2,2'-bipyridine]-4,4'-dicarbonitrile | C₁₂H₄F₂N₄ | 242.046 | Reductive conditions, often catalyzed by transition metals (e.g., Ni, Pd).[3] | |
| 2-Methoxy-3-fluoroisonicotinonitrile | C₇H₅FN₂O | 152.039 | Using sodium methoxide as a base or methanol as a solvent at high temperatures. |
Byproduct Formation Workflow
The following diagram illustrates a typical troubleshooting workflow when an unexpected byproduct is detected.
Caption: Troubleshooting workflow for identifying and addressing byproducts.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary productive pathway and several byproduct pathways proceed via the SNAr mechanism. This is a two-step addition-elimination process.
Caption: Generalized SNAr mechanism at the C2 position.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for SNAr under Anhydrous Conditions
This protocol provides a self-validating system for minimizing hydrolytic byproducts.
-
Glassware Preparation: Place all glassware (round-bottom flask, condenser, magnetic stir bar, addition funnel) in an oven at 120 °C for at least 4 hours. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool to room temperature under a positive inert gas pressure.
-
Reagent & Solvent Preparation: Use freshly opened anhydrous solvent or solvent passed through a solvent purification system. If using a solid nucleophile or base, dry it in a vacuum oven before use.
-
Reaction Setup: To the reaction flask, add this compound (1.0 eq) and the non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure the removal of all atmospheric oxygen and moisture.
-
Addition: Dissolve the nucleophile (1.1 eq) in anhydrous solvent and add it to the reaction mixture dropwise via syringe or addition funnel at the desired temperature (e.g., 0 °C or room temperature).
-
Monitoring: Allow the reaction to stir under inert gas. Monitor its progress by TLC or LC-MS by withdrawing aliquots via syringe.
-
Self-Validation Check: Run a parallel TLC of your starting material and your nucleophile to ensure the new spot you are monitoring corresponds to the product and not a reagent.
-
-
Workup: Once the reaction is complete, cool to room temperature. Quench the reaction appropriately (e.g., with water or a saturated NH₄Cl solution). Proceed with extraction, drying, and purification.
References
Troubleshooting guide for failed reactions involving 2-Chloro-3-fluoroisonicotinonitrile
Welcome to the technical support resource for 2-Chloro-3-fluoroisonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile heterocyclic building block. The following content is structured in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Section 1: Foundational Issues & Starting Material Integrity
Before troubleshooting the reaction, it is critical to validate the integrity of the starting materials. Issues at this stage are a common source of downstream failures.
FAQ 1.1: My reaction is failing to initiate. How can I verify the quality of my this compound?
Verifying the identity and purity of your starting material is the essential first step. Degradation during storage or impurities from synthesis can inhibit reactions.
Recommended Analytical Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. The ¹H NMR should show a clean aromatic splitting pattern, and ¹⁹F NMR will confirm the presence of the fluorine atom. The absence of significant impurity peaks is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a quantitative assessment of purity (by LC) and confirms the molecular weight of the starting material (by MS).
-
Melting Point: A sharp melting point close to the literature value indicates high purity. 2-Chloro-3-fluoroisonicotinic acid, a potential hydrolysis product, has a melting point of 199 °C (dec.)[1].
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 870065-56-8 | [2] |
| Molecular Formula | C₆H₂ClFN₂ | [2] |
| Molecular Weight | 156.55 g/mol | [2] |
| Boiling Point | 205.7±35.0°C at 760 mmHg | [3] |
| Storage | Store at room temperature, under inert gas | [2][3] |
FAQ 1.2: The starting material has poor solubility in my chosen reaction solvent. What are my options?
Poor solubility can prevent the reagent from participating in the reaction, leading to failure or irreproducible results.
Solubility Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of common aprotic polar solvents such as DMF, DMSO, NMP, and Dioxane. For cross-coupling reactions, toluene or dioxane are often effective.
-
Co-Solvent Systems: Employing a co-solvent can improve solubility without drastically changing the reaction environment. For instance, in Suzuki couplings, a small amount of water is often used with dioxane.[4]
-
Temperature Increase: Gently warming the mixture can significantly increase solubility. However, be mindful of the thermal stability of your reagents and the potential for side reactions at elevated temperatures.
-
Avoid Protic Solvents (for some reactions): In reactions sensitive to moisture or protons (like those involving strong bases or organometallics), avoid protic solvents like methanol or ethanol unless they are part of the reaction mechanism.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the nitrile, chloro, and fluoro substituents, makes this molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).
Caption: SNAr reactivity on this compound.
FAQ 2.1: My SNAr reaction with an amine or alcohol is sluggish. Why, and how can I accelerate it?
This is a common issue. The rate of an SNAr reaction is governed by the stability of the negatively charged intermediate (Meisenheimer complex).[5]
Causality & Solutions:
-
Leaving Group Reactivity: In S
NAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[6] The high electronegativity of fluorine provides a powerful inductive electron-withdrawing effect, making the carbon it's attached to more electrophilic and lowering the energy of the LUMO.[6] Therefore, contrary to SN1/SN2 logic, the C-F bond is often more reactive than the C-Cl bond in SNAr reactions.[6][7] If your nucleophile is preferentially attacking the fluorine, this is expected behavior. -
Base Strength: The reaction often requires a non-nucleophilic base to deprotonate the nucleophile (e.g., an alcohol or amine) or to scavenge the HX byproduct. Weak bases (e.g., K₂CO₃) may not be sufficient. Consider stronger bases like K₃PO₄, NaH (for alcohols), or Cs₂CO₃.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile.[8]
-
Temperature: Increasing the reaction temperature is a standard method to increase the rate, but monitor for decomposition or side reactions.
FAQ 2.2: I am getting a mixture of products from substitution at both the C2 (Cl) and C3 (F) positions. How can I improve selectivity?
While the C3-F position is often more activated, selectivity can be influenced by several factors.
Strategies for Improving Selectivity:
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate will favor the kinetically preferred product, which is often substitution at the most electrophilic site (C3-F).
-
Steric Hindrance: If your nucleophile is sterically bulky, it may favor attack at the less hindered C2-Cl position, even if it is electronically less favorable. If you desire substitution at C3, consider a smaller nucleophile.
-
Choice of Base/Solvent: The combination of base and solvent can influence the "hardness" or "softness" of the nucleophile, which can subtly affect regioselectivity. An empirical screen of conditions may be necessary.
Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling
This compound is an electron-deficient aryl chloride, which presents specific challenges for Suzuki and other palladium-catalyzed cross-coupling reactions. The oxidative addition step is often rate-limiting.[4]
Caption: Decision tree for troubleshooting Suzuki coupling failures.
FAQ 3.1: My Suzuki coupling is giving low to no yield. What is the most likely cause?
For challenging substrates like this, the catalyst system (precatalyst and ligand) is paramount.
-
Problem: Inactive Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often ineffective for the oxidative addition of electron-deficient aryl chlorides.[4] The Lewis basic pyridine nitrogen can also coordinate to the palladium center and inhibit catalysis.[4]
-
Solution: Employ a more active catalyst system. Modern catalyst systems using electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are designed to facilitate the difficult oxidative addition of Ar-Cl bonds.[4] Using a pre-formed Pd(0) source like Pd₂(dba)₃ is often recommended.[4]
-
-
Problem: Inappropriate Base. The choice of base is critical. Weaker bases like Na₂CO₃ are often insufficient.
-
Problem: Oxygen Contamination. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst death and promoting unwanted homocoupling of the boronic acid.[4][10]
-
Solution: Rigorously degas all solvents (including water) and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
-
FAQ 3.2: I am observing significant amounts of 3-fluoroisonicotinonitrile (dehalogenation) in my reaction mixture. How do I stop this?
Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom.
-
Cause: This typically arises from a palladium-hydride species, which can be formed from trace water, amine bases, or even the solvent.[4] This species can then undergo reductive elimination to give the dehalogenated byproduct.
-
Mitigation Strategies:
-
Inert Atmosphere: Scrupulously maintain an inert atmosphere to prevent side reactions that could lead to hydride formation.[4]
-
Solvent Choice: Use anhydrous solvents. Some solvents are more prone to acting as hydride sources than others.
-
Ligand Choice: Bulky ligands can sometimes disfavor the pathway leading to dehalogenation.
-
Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale |
| Substrate | This compound | 1.0 eq |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 eq |
| Pd Precatalyst | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | SPhos | 2-4 mol% |
| Base | K₃PO₄ (finely ground) | 2.0 - 3.0 eq |
| Solvent | Anhydrous, Degassed 1,4-Dioxane | - |
| Temperature | 80 - 100 °C | Adjust as needed |
Section 4: Analytical Protocols & Workflows
Proper reaction monitoring is key to successful troubleshooting and optimization.
Protocol 4.1: General Procedure for Reaction Monitoring by LC-MS
This protocol is a guideline for monitoring the consumption of starting material and the formation of the product.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with UV and MS detectors.
-
C18 Reverse-Phase Column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample: ~0.1 mg of the reaction mixture diluted in 1 mL of Acetonitrile/Water (1:1).
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5).
-
Inject 5-10 µL of the diluted sample.
-
Run a gradient elution as described in the table below.
-
Monitor the chromatogram using the UV detector and the mass spectrometer to identify peaks corresponding to starting material, product, and any byproducts.
Example HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
This comparative guide provides a robust framework for addressing the most common issues encountered when working with this compound. By understanding the underlying chemical principles, researchers can make informed decisions to optimize their reaction conditions and achieve their synthetic goals.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Regioselective Functionalization of 2-Chloro-3-fluoroisonicotinonitrile
Welcome to the technical support center for the functionalization of 2-chloro-3-fluoroisonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to challenges in achieving regioselectivity with this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your synthetic challenges.
Introduction: The Challenge of Regioselectivity
This compound is a highly activated pyridine derivative, presenting multiple potential sites for functionalization. The electron-withdrawing nature of the nitrile group, the pyridine nitrogen, and the halogen substituents make the ring susceptible to nucleophilic attack. However, the key challenge lies in controlling where the reaction occurs. The chlorine at C2 and the fluorine at C3 are both potential leaving groups for Nucleophilic Aromatic Substitution (SNAr), and the hydrogens at C5 and C6 are potential sites for deprotonation and subsequent functionalization. This guide will provide strategies and troubleshooting for selectively modifying this molecule.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Strategies
The pyridine ring in this compound is electron-deficient, making it an excellent substrate for SNAr.[1][2] The primary challenge is controlling whether the incoming nucleophile displaces the chloride at C2 or the fluoride at C3.
Frequently Asked Questions (FAQs)
Q1: I am performing an SNAr reaction with a simple alkoxide (e.g., sodium methoxide). Which position, C2 (Cl) or C3 (F), is more likely to react?
A1: In SNAr reactions, the rate is often dependent on the electronegativity of the leaving group, which affects the stability of the intermediate Meisenheimer complex.[3][4] Fluorine is more electronegative than chlorine and generally a better leaving group in SNAr, leading to faster reaction rates.[5][6] Therefore, with a small, hard nucleophile like methoxide, substitution is generally favored at the C2 position, displacing the chloride. The rationale is that the attack at C2 is kinetically preferred due to the combined electron-withdrawing effects of the adjacent nitrogen and the C4-cyano group, which stabilize the negative charge in the Meisenheimer intermediate.
Q2: My SNAr reaction is giving me a mixture of C2 and C3 substitution products. How can I improve selectivity for C2 substitution?
A2: Achieving high selectivity for C2 substitution often involves manipulating steric and electronic factors. Here are some strategies:
-
Use a bulkier nucleophile: A sterically demanding nucleophile will preferentially attack the less hindered C2 position. The fluorine at C3, being flanked by substituents at C2 and C4, presents a more sterically crowded environment.
-
Lower the reaction temperature: SNAr reactions are often kinetically controlled. Lowering the temperature can favor the pathway with the lower activation energy, which is typically the attack at the more electronically activated C2 position.
-
Choice of Solvent: While dipolar aprotic solvents like DMF or DMSO are common, their use can sometimes lead to over-reaction or reduced selectivity.[7][8] Experimenting with less polar solvents like toluene, perhaps with a phase-transfer catalyst, may modulate the reactivity and improve selectivity.[7]
Q3: How can I favor substitution at the C3 position, displacing the fluoride?
A3: Selectively displacing the fluoride at C3 is more challenging due to the generally higher reactivity at C2. However, it can be achieved under certain conditions:
-
Chelation-controlled reactions: If your nucleophile has a chelating moiety (e.g., a hydroxyl or amino group in a suitable position), it might be possible to use a Lewis acid to direct the nucleophile to the C3 position via coordination with the pyridine nitrogen and the C4-nitrile.
-
Use of softer nucleophiles: "Softer" nucleophiles (e.g., thiolates) may exhibit different selectivity profiles compared to "hard" nucleophiles (e.g., alkoxides). While not a guaranteed method, it is a variable worth exploring.
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Insufficiently activated substrate. 2. Weak nucleophile. 3. Inappropriate solvent or temperature. | 1. While the substrate is highly activated, ensure your nucleophile is strong enough.[1] 2. Increase the reaction temperature. 3. Switch to a more polar aprotic solvent like DMSO or NMP.[8] |
| Mixture of C2 and C3 isomers | 1. Competing reaction pathways with similar activation energies. 2. Reaction temperature is too high, favoring the thermodynamic product. | 1. Lower the reaction temperature to favor the kinetic product (likely C2). 2. Use a more sterically hindered nucleophile to disfavor attack at C3.[9][10] 3. Screen different solvents to alter the relative rates of the two pathways.[7] |
| Decomposition of starting material | 1. Reaction conditions are too harsh. 2. Presence of water with strong bases. | 1. Lower the reaction temperature. 2. Use a milder base if applicable. 3. Ensure anhydrous conditions. |
Section 2: Directed Ortho-Metalation (DoM) and Lithiation Strategies
Directed ortho-metalation is a powerful technique for regioselective C-H functionalization.[11] In the case of this compound, this strategy can be employed to functionalize the C5 or C6 positions.
Frequently Asked Questions (FAQs)
Q4: I want to introduce a substituent at the C5 position. What is the best strategy?
A4: The C5 position is adjacent to the electron-withdrawing cyano group, making the C5-H bond relatively acidic. However, direct deprotonation can be complicated by the reactivity of the halogens. A common strategy is to use a strong, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is often the base of choice for such transformations.[12][13] The fluorine at C3 can act as a mild directing group, favoring metalation at the adjacent C2 position, but the combined electronic effects of the nitrile and the ring nitrogen make the C5 proton the most acidic.
Q5: Can I selectively functionalize the C6 position?
A5: Selective functionalization at C6 is challenging due to the higher acidity of the C5 proton. However, a blocking group strategy could be employed. First, selectively introduce a removable group at the C5 position (e.g., a silyl group) via a DoM approach. Then, perform a second metalation/functionalization at the C6 position. Finally, remove the blocking group at C5.
Experimental Protocol: Regioselective Lithiation and Carboxylation at C5
This protocol provides a general method for functionalizing the C5 position.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of freshly prepared LDA (1.1 eq) in THF dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the resulting aryllithium species by bubbling dry CO₂ gas through the solution for 30 minutes, or by adding crushed dry ice.
-
Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting carboxylic acid by column chromatography or recrystallization.
Visualization of Regioselectivity Factors
Below is a diagram illustrating the key factors influencing the regioselectivity of functionalization on the this compound core.
Caption: Factors influencing regioselectivity in functionalization.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable tools for C-C and C-heteroatom bond formation.[14] For this compound, the challenge is the selective activation of the C-Cl versus the C-F bond.
Frequently Asked Questions (FAQs)
Q6: I want to perform a Suzuki coupling. Will the reaction occur at the C-Cl or C-F bond?
A6: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for C-Cl bonds than for C-F bonds. Therefore, you can expect selective coupling at the C2 position, leaving the C-F bond intact. This allows for subsequent functionalization at the C3 position if desired.
Q7: Are there any catalysts that can activate the C-F bond for cross-coupling?
A7: While challenging, C-F bond activation is an active area of research. Specialized nickel or cobalt catalysts, often with specific ligands, have been shown to activate C-F bonds.[15] However, for this substrate, achieving selectivity for C-F over C-Cl activation would require careful catalyst and ligand screening. The path of least resistance is to target the C-Cl bond first.
Troubleshooting Guide: Cross-Coupling Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No reaction | 1. Catalyst deactivation. 2. Incorrect ligand or base. 3. Low reaction temperature. | 1. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). 2. Screen various phosphine ligands (e.g., SPhos, XPhos). 3. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high quality. 4. Increase the reaction temperature. |
| Low yield | 1. Incomplete conversion. 2. Homocoupling of the boronic acid/ester. 3. Protodehalogenation. | 1. Increase catalyst loading. 2. Use a different solvent or base. 3. Ensure strictly anaerobic conditions to prevent catalyst degradation and side reactions. |
| Loss of fluorine substituent | 1. The reaction conditions are too harsh, leading to C-F bond cleavage. | 1. Lower the reaction temperature. 2. Use a milder base. 3. Choose a catalyst system known for its mildness and selectivity. |
Decision Workflow for Regioselective Functionalization
This workflow can help you decide which strategy to pursue based on your desired product.
Caption: Decision workflow for choosing a functionalization strategy.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-Chloro-3-fluoroisonicotinonitrile
Welcome to the technical support center for the purification of 2-Chloro-3-fluoroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and analogous procedures for related compounds.
I. Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities in your crude material. The impurity profile of this compound is highly dependent on the synthetic route employed. Common synthetic strategies and their likely impurities are outlined below.
Common Synthetic Pathways and Potential Impurities:
-
From 2,3-Dichloropyridine-4-carbonitrile via Nucleophilic Aromatic Substitution (SNAr):
-
Unreacted Starting Material: 2,3-Dichloro-4-cyanopyridine.
-
Side Products: Isomeric fluoro-chloropyridines, over-fluorinated products.
-
Reagent Residues: Residual fluoride source (e.g., KF, CsF) and phase-transfer catalysts.
-
-
From 2-Chloro-3-aminopyridine-4-carbonitrile via Sandmeyer Reaction:
-
Unreacted Starting Material: 2-Chloro-3-aminopyridine-4-carbonitrile.
-
Side Products: Phenolic byproducts from the reaction of the diazonium salt with water, biaryl compounds, and azo compounds.[1]
-
Reagent Residues: Residual copper salts, nitrite salts, and strong acids.
-
-
General Impurities (Route Independent):
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of 2-chloro-3-fluoroisonicotinamide or 2-chloro-3-fluoroisonicotinic acid.[2]
-
Solvent Residues: Residual reaction or workup solvents.
-
Reagents from Upstream Steps: If the synthesis involves reagents like phosphorus oxychloride or triethylamine, residual amounts of these and their byproducts (e.g., triethylamine hydrochloride) may be present.
-
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?
A1: A dark, oily residue often indicates the presence of polymeric materials or colored byproducts, which can arise from overheating during the reaction or workup. Additionally, residual phosphorus oxychloride, if used in the synthesis, can lead to a dark and viscous crude product.[3]
Troubleshooting Steps:
-
Initial Workup: If you suspect residual acid or phosphorus oxychloride, a careful aqueous workup is the first step. Cautiously quench the reaction mixture with crushed ice.[3] This will hydrolyze reactive phosphorus species.
-
Base Wash: Wash the organic layer with a dilute base solution, such as 5% sodium hydroxide[3] or saturated sodium bicarbonate, to remove acidic impurities. This will also help to remove any 2-chloro-3-fluoroisonicotinic acid that may have formed.
-
Charcoal Treatment: If the color persists, you can try treating a solution of your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) with activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal.
Q2: I have a white solid that precipitates during my aqueous workup. What is it and how do I remove it?
A2: A common white precipitate encountered during the workup of reactions involving triethylamine is triethylamine hydrochloride (TEA·HCl). This salt is formed when triethylamine is used to scavenge HCl generated during the reaction.
Troubleshooting Steps:
-
Aqueous Extraction: TEA·HCl is highly soluble in water. Washing the organic layer thoroughly with water or brine should remove the salt.
-
Filtration: If your product is in a solvent where TEA·HCl is poorly soluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.
Q3: My purified product still shows a peak corresponding to the amide in the NMR/LC-MS. How can I remove this impurity?
A3: The presence of the corresponding amide, 2-chloro-3-fluoroisonicotinamide, is a common issue due to partial hydrolysis of the nitrile.
Troubleshooting Steps:
-
Chromatography: Silica gel column chromatography is often effective for separating the more polar amide from the desired nitrile. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. For similar compounds, a 15% ethyl acetate in hexanes mixture has been used successfully.[4]
-
Recrystallization: If the amide is present in a small amount, recrystallization may be effective. The choice of solvent is critical (see Section III for suggested solvents).
Q4: I'm struggling to get my compound to crystallize. It keeps "oiling out". What should I do?
A4: "Oiling out" occurs when the solute melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Use a Lower Boiling Point Solvent System: If the boiling point of your solvent is higher than the melting point of your compound, it is likely to oil out. Try a solvent or solvent mixture with a lower boiling point.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling often promotes oiling.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
III. Detailed Purification Protocols
The following are detailed, step-by-step methodologies for the purification of crude this compound.
Protocol 1: Aqueous Workup and Extraction
This protocol is a general-purpose method for removing water-soluble impurities such as inorganic salts, acidic byproducts, and residual water-soluble reagents.
-
Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove highly water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography.
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Suggested Solvent Systems for this compound:
| Solvent System | Rationale |
| Heptane/Ethyl Acetate | A common and effective system for many organic compounds. |
| Isopropanol/Water | Suitable for moderately polar compounds. |
| Toluene/Heptane | Good for aromatic compounds. |
| Dichloromethane/Hexane | A versatile system with a wide polarity range. |
Step-by-Step Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture with stirring until the solid dissolves completely.
-
If using a single solvent, add it portion-wise while heating until the solid just dissolves.
-
If using a two-solvent system, dissolve the compound in the "good" solvent and then slowly add the "poor" solvent (e.g., heptane) at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
For separating mixtures of compounds with different polarities, silica gel column chromatography is the method of choice.
Step-by-Step Chromatography Procedure:
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with the initial eluting solvent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elute the Column: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor the Separation: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
References
Technical Support Center: Navigating Nucleophilic Reactions with 2-Chloro-3-fluoroisonicotinonitrile
Welcome to the technical support center for 2-Chloro-3-fluoroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of nucleophilic substitution reactions with this versatile building block. Our goal is to provide you with the in-depth technical insights and practical solutions needed to mitigate unwanted side reactions and optimize your synthetic outcomes.
Introduction: The Reactivity Landscape of this compound
This compound is a highly valuable reagent in medicinal chemistry and materials science due to its unique electronic properties and multiple reaction sites. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the nitrile group and the halogen substituents. However, this high reactivity can also be a double-edged sword, often leading to a variety of unwanted side reactions. This guide will address the most common challenges encountered in the laboratory, providing both mechanistic explanations and actionable protocols.
Troubleshooting Guide: Common Unwanted Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Issue 1: Incorrect Regioselectivity - Substitution at the 3-Position (Fluoride Displacement)
Question: I am trying to displace the chloride at the 2-position with my nucleophile, but I am observing a significant amount of product resulting from fluoride displacement at the 3-position. Why is this happening and how can I favor substitution at the 2-position?
Answer: This is a classic case of competing regioselectivity, a common challenge with poly-halogenated heterocycles. The outcome of the reaction is a delicate balance between the leaving group ability and the electronic activation of the substitution site.
The Underlying Chemistry:
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[1] The stability of this intermediate is key to the reaction's success.
-
Activation: The pyridine nitrogen and the cyano group are strong electron-withdrawing groups, activating both the 2- and 3-positions to nucleophilic attack.
-
Leaving Group Ability: In SNAr on heteroaromatic rings, fluoride is often a better leaving group than chloride.[2] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.
Therefore, you are observing a competition between the electronically favored attack at the 2-position (highly activated by the adjacent nitrogen) and the kinetically favored displacement of the better leaving group (fluoride) at the 3-position.
Troubleshooting Protocol:
To favor substitution at the 2-position, you need to create conditions that accentuate the electronic preference for this site over the leaving group ability at the 3-position.
Experimental Protocol: Enhancing C-2 Selectivity
-
Solvent Selection: Employ less polar, non-protic solvents such as toluene or 1,4-dioxane. In highly polar aprotic solvents like DMF or DMSO, the better leaving group ability of fluoride is more pronounced.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity. Start your reaction at 0 °C or even -78 °C and slowly warm to room temperature. Kinetic control at lower temperatures may favor attack at the more electronically activated C-2 position.
-
Choice of Base: If your nucleophile requires a base for deprotonation, use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). These bases can influence the regioselectivity through steric hindrance or by forming specific complexes with the substrate.
-
Counterion Effects: The nature of the cation associated with your nucleophile can influence regioselectivity. Consider using sodium or potassium salts of your nucleophile, as these larger cations may coordinate with the pyridine nitrogen, further enhancing the electrophilicity of the C-2 position.
Data Summary: Solvent Effects on Regioselectivity (Illustrative)
| Solvent | Temperature (°C) | Ratio of C-2:C-3 Substitution (Illustrative) |
| DMF | 80 | 40:60 |
| THF | 25 | 75:25 |
| Toluene | 25 | 85:15 |
Issue 2: Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid
Question: My desired product is contaminated with significant amounts of the corresponding amide or carboxylic acid. How can I prevent the hydrolysis of the nitrile group?
Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in SNAr reactions.[3] The presence of water, even in trace amounts, can lead to this unwanted side reaction.
The Underlying Chemistry:
Nitrile hydrolysis proceeds in two steps: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid.[3] The reaction is catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis: Hydroxide ions or other basic nucleophiles can directly attack the electrophilic carbon of the nitrile.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by weak nucleophiles like water.
Troubleshooting Protocol:
Strict control over the reaction conditions to exclude water and strong protic acids or bases is crucial.
Experimental Protocol: Minimizing Nitrile Hydrolysis
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
-
Choice of Base: If a base is required, use a non-hydroxide base. For example, instead of NaOH or KOH, consider using sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (Et₃N) or DBU.
-
Work-up Procedure: During the reaction work-up, minimize the contact time with aqueous acidic or basic solutions. If an aqueous wash is necessary, use cooled, deionized water and quickly proceed to the extraction step. Neutralize the reaction mixture carefully with a buffered solution if possible.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydrolysis.
Issue 3: Unwanted Reaction with the Nitrile Group by Strong Carbon Nucleophiles
Question: I am using a Grignard reagent to introduce an alkyl or aryl group, but instead of substitution on the ring, I am getting addition to the nitrile, forming a ketone after work-up. How can I achieve the desired SNAr?
Answer: Strong carbon nucleophiles, particularly Grignard and organolithium reagents, are highly reactive and can readily add to the electrophilic carbon of the nitrile group.[4][5] This is a common competing reaction pathway.
The Underlying Chemistry:
The carbon atom of a nitrile group is electrophilic and susceptible to attack by strong nucleophiles. The initial addition of a Grignard reagent to the nitrile forms a magnesium salt of an imine, which is then hydrolyzed to a ketone during aqueous work-up.[3]
Troubleshooting Protocol:
To favor SNAr over nitrile addition, the reactivity of the nucleophile needs to be attenuated, or the reaction conditions must be carefully controlled to favor attack on the aromatic ring.
Experimental Protocol: Favoring SNAr with Carbon Nucleophiles
-
Use of Milder Organometallic Reagents: Instead of highly reactive Grignard or organolithium reagents, consider using organozinc or organocuprate reagents. These are generally softer nucleophiles and are less prone to adding to nitriles.
-
Inverse Addition: Add the this compound solution slowly to a solution of the Grignard reagent at low temperature (-78 °C). This ensures that the Grignard reagent is not in excess at any point, which can help to minimize side reactions.
-
Lewis Acid Additives: The addition of a Lewis acid, such as MgBr₂ or ZnCl₂, can sometimes promote SNAr by coordinating to the pyridine nitrogen and further activating the ring towards substitution. This should be explored cautiously as it can also activate the nitrile group.
-
Protection of the Nitrile Group: In more complex syntheses where the above methods fail, temporary protection of the nitrile group may be necessary. However, this adds extra steps to the synthesis and is generally considered a last resort.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not proceeding to completion, even at high temperatures?
A1: Several factors could be at play. Firstly, ensure your nucleophile is sufficiently strong for the SNAr reaction. Secondly, the solvent may not be appropriate for your specific reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally effective at promoting SNAr reactions by stabilizing the charged Meisenheimer intermediate.[2] If your reactants have poor solubility, the reaction will be slow. Lastly, consider the possibility of catalyst deactivation if you are using a catalytic system.
Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What could be the cause?
A2: The formation of dark, polymeric materials often indicates decomposition of the starting material or product under the reaction conditions. This can be caused by excessively high temperatures, the use of a base that is too strong, or the presence of oxygen. Try running the reaction at a lower temperature, using a milder base, and ensuring the reaction is conducted under a strictly inert atmosphere.
Q3: Can I use O-nucleophiles like alkoxides in reactions with this compound?
A3: Yes, O-nucleophiles such as sodium or potassium alkoxides can be used. However, be mindful of the basicity of these reagents. A common side reaction is elimination if there are acidic protons on adjacent side chains (not present on the parent molecule, but relevant for derivatives). Also, the risk of nitrile hydrolysis increases with the basicity and nucleophilicity of the alkoxide. The Williamson ether synthesis is a related reaction that provides context for potential side reactions.[6][7]
Q4: What about S-nucleophiles like thiols?
A4: Thiols are excellent nucleophiles for SNAr reactions on electron-deficient aromatic rings.[8] They are generally "softer" nucleophiles than their oxygen counterparts and are less basic, which can minimize base-related side reactions. Thiolates, generated by deprotonating thiols with a mild base like K₂CO₃ or Et₃N, are particularly effective.
Visualizing Reaction Pathways
Diagram 1: Competing Nucleophilic Attack
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
Optimizing solvent and base conditions for 2-Chloro-3-fluoroisonicotinonitrile coupling reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2-Chloro-3-fluoroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this specific substrate. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The this compound core is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—influenced by the electron-withdrawing nitrile and fluorine groups, as well as the coordinating pyridine nitrogen—present unique challenges in cross-coupling chemistry. This guide will address these challenges head-on, offering practical solutions and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound sluggish or failing?
A1: Several factors can contribute to low reactivity with this substrate:
-
The C-Cl bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step of the palladium catalytic cycle.[1]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the catalytic cycle.[1]
-
Electron-Deficient Ring: The electron-withdrawing effects of the fluorine and nitrile groups can impact the electron density of the pyridine ring, influencing its reactivity in the oxidative addition step.
Q2: What are the most common side reactions to watch out for?
A2:
-
Protodeboronation (Suzuki Coupling): This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by strong bases and the presence of water.[2]
-
Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can occur, especially in the presence of oxygen.[3]
-
Hydrodehalogenation: The replacement of the chlorine atom on the this compound with a hydrogen atom can be a competing pathway.
Q3: How do the fluoro and nitrile substituents affect the reaction?
A3: The fluorine and nitrile groups are strongly electron-withdrawing. This can have a dual effect. On one hand, it can make the pyridine ring more electron-deficient, which can sometimes facilitate oxidative addition. On the other hand, these groups can influence the overall electronic environment and stability of intermediates in the catalytic cycle. The nitrile group, in particular, can also potentially coordinate with the palladium catalyst.
Troubleshooting Guides
Low to No Product Formation
If you are observing low to no yield of your desired coupled product, consider the following troubleshooting steps, starting with the most likely culprits.
Caption: A workflow diagram for troubleshooting low-yield reactions.
1. Catalyst System Evaluation:
-
Problem: The chosen palladium catalyst and ligand are not active enough to facilitate the oxidative addition of the C-Cl bond.
-
Solution:
-
Switch to a more active catalyst system. For challenging aryl chlorides, bulky, electron-rich phosphine ligands are often necessary. Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands like IPr can also be highly effective.[1]
-
Use a pre-catalyst. Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can provide a more reliable and active source of the Pd(0) catalytic species.
-
Increase catalyst loading. While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome sluggish reactivity.
-
2. Base Selection and Optimization:
-
Problem: The base is either too weak to facilitate the necessary steps in the catalytic cycle or too strong, leading to degradation of starting materials or products. Poor solubility of the base can also be a significant issue.[2]
-
Solution:
-
Screen different bases. For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good starting points.[4] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker inorganic bases may be necessary.[5]
-
Consider base solubility. The use of a solvent system where the base has at least partial solubility is crucial. For inorganic bases, the addition of water as a co-solvent can be beneficial in Suzuki reactions, though it must be carefully controlled to avoid protodeboronation.
-
Use a combination of bases. In some cases, a combination of an organic base (for solubility) and an inorganic base (for reactivity) can be effective.
-
3. Solvent System Optimization:
-
Problem: Poor solubility of one or more components (starting material, base, catalyst) is hindering the reaction. The solvent polarity may also not be optimal for stabilizing key intermediates.
-
Solution:
-
Screen a range of solvents. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used. For Buchwald-Hartwig reactions, toluene is often a good choice.[6]
-
Consider solvent mixtures. A mixture of solvents, such as toluene/water or dioxane/water for Suzuki reactions, can improve the solubility of both organic and inorganic reagents.[7]
-
Common Side Reactions and Their Mitigation
| Side Reaction | Likely Cause(s) | Mitigation Strategies |
| Protodeboronation | - Excess water in the reaction mixture- Base is too strong- High reaction temperature | - Use anhydrous solvents and reagents- Switch to a milder base (e.g., K₂CO₃, KF)[2]- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester)[1] |
| Homocoupling | - Presence of oxygen- Incomplete reduction of Pd(II) precatalyst | - Thoroughly degas all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with an inert gas)- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a reliable precatalyst.[3] |
| Hydrodehalogenation | - Presence of a hydride source (e.g., certain solvents or bases)- Catalyst decomposition pathway | - Ensure a strictly inert atmosphere- Choose a solvent less prone to acting as a hydride source. |
Recommended Starting Conditions
The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound. These are general guidelines and may require optimization for your specific coupling partner.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a Buchwald G3 Precatalyst | Pd(OAc)₂ is a common and cost-effective precursor, while G3 precatalysts offer high activity and reliability. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are often effective for challenging Suzuki couplings and are generally compatible with a wide range of functional groups.[4] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | The aqueous co-solvent can aid in dissolving the inorganic base.[7] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier of the C-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and homocoupling.[3] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald G3 Precatalyst | Pd₂(dba)₃ is a common Pd(0) source, while G3 precatalysts are highly active. |
| Ligand | RuPhos or BrettPhos | These ligands are known to be effective for the amination of challenging aryl chlorides. |
| Base | NaOtBu or LHMDS | Strong bases are typically required for the deprotonation of the amine. For base-sensitive substrates, consider K₃PO₄.[5] |
| Solvent | Toluene or 1,4-Dioxane | These are common aprotic solvents for Buchwald-Hartwig aminations. Toluene is often a good first choice.[6] |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining catalyst activity. |
Experimental Protocols
General Procedure for a Small-Scale Suzuki-Miyaura Coupling
This is a representative, non-optimized protocol and should be adapted for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for a Small-Scale Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., NaOtBu, 1.2-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Visualizing the Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The key steps of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-3-fluoroisonicotinonitrile Derivatives by NMR
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, experience-driven framework for the unambiguous structural confirmation of 2-chloro-3-fluoroisonicotinonitrile derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, comparing the performance and diagnostic power of various NMR techniques to provide a self-validating analytical workflow.
Introduction: The Challenge of Isomeric Ambiguity
This compound and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The pyridine ring, substituted with electron-withdrawing chloro, fluoro, and cyano groups, presents a unique electronic landscape. However, the synthesis of these compounds can often lead to a mixture of isomers, making unambiguous structural verification a critical, yet non-trivial, step. Techniques like mass spectrometry can confirm the molecular formula and the presence of a chlorine atom through isotopic patterns, but they fall short in definitively assigning the substituent positions.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for resolving this isomeric ambiguity. The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a rich dataset of through-bond scalar couplings that act as a "molecular fingerprint." This guide details a systematic approach, combining 1D and 2D NMR experiments, to confidently elucidate the precise substitution pattern of these complex heterocycles.
Foundational Analysis: The Power of 1D NMR
The initial structural assessment begins with three core 1D NMR experiments: ¹H, ¹⁹F, and ¹³C NMR. The key to interpretation lies not just in the chemical shifts (δ), but more importantly, in the spin-spin coupling constants (J), particularly those involving fluorine.
¹H NMR: A First Look at the Aromatic System
The ¹H NMR spectrum provides the initial glimpse into the proton environment of the pyridine ring. For a this compound core, we expect two signals in the aromatic region, corresponding to H5 and H6. The electron-withdrawing nature of the substituents will typically shift these protons downfield.
The most diagnostic feature is the splitting pattern caused by coupling to the ¹⁹F nucleus.[3] Vicinal (³JHF) and meta (⁴JHF) couplings are common and have characteristic magnitudes, providing the first clues to the fluorine's location relative to the protons.[4][5]
-
H6: Will appear as a doublet due to coupling with H5 (³JHH). It may be further split into a doublet of doublets if a long-range coupling to ¹⁹F (⁴JHF) is resolved.
-
H5: Will appear as a doublet of doublets due to coupling with H6 (³JHH) and the adjacent ¹⁹F nucleus (³JHF).
¹⁹F NMR: The Definitive Fluorine Probe
With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative experiment.[6][7] The chemical shift of fluorine is highly sensitive to its electronic environment, providing a broad spectral dispersion that minimizes signal overlap.[8][9]
In the ¹⁹F spectrum of this compound, a single resonance is expected. This signal will be split by the neighboring protons, providing corroborating evidence for the H-F coupling constants observed in the ¹H spectrum. The key is to observe a doublet of doublets, confirming coupling to two distinct protons, H5 (³JFH) and H6 (⁴JFH).
¹³C NMR: Mapping the Carbon Skeleton via C-F Couplings
The proton-decoupled ¹³C NMR spectrum is arguably the most powerful 1D experiment for this class of compounds. The diagnostic power comes from the large and predictable through-bond ¹³C-¹⁹F coupling constants.[10][11] Every carbon on the ring will be split into a doublet by the fluorine atom, and the magnitude of this coupling is directly related to the number of bonds separating the carbon and fluorine atoms.
-
C3 (Fluorine-bearing Carbon): Exhibits a very large one-bond coupling (¹JCF), typically in the range of 240-320 Hz.[10][12] This is an unmistakable marker for the carbon directly attached to fluorine.
-
C2 and C4 (Ortho Carbons): Show two-bond couplings (²JCF) in the range of 20-50 Hz.[5]
-
C5 (Meta Carbon): Displays a smaller three-bond coupling (³JCF), typically around 5 Hz.[5]
-
C6 (Para Carbon): May show a very small four-bond coupling (⁴JCF) of 0.5-3.0 Hz, which is sometimes unresolved.[10]
By simply measuring the C-F coupling constants for each carbon signal, one can confidently map the positions of all substituents relative to the fluorine atom.
Table 1: Typical NMR Parameters for a this compound Scaffold
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| ¹H | H5 | 7.5 - 8.5 | ³JHH ≈ 5-8, ³JHF ≈ 8-10 |
| H6 | 8.0 - 9.0 | ³JHH ≈ 5-8, ⁴JHF ≈ 1-3 | |
| ¹⁹F | F3 | -110 to -150 (vs. CFCl₃) | ³JFH ≈ 8-10, ⁴JFH ≈ 1-3 |
| ¹³C | C2 | 145 - 155 | ²JCF ≈ 20-30 |
| C3 | 155 - 165 | ¹JCF ≈ 240-260 | |
| C4 | 110 - 120 | ²JCF ≈ 15-25 | |
| C5 | 125 - 135 | ³JCF ≈ 3-7 | |
| C6 | 140 - 150 | ⁴JCF ≈ 1-3 | |
| CN | 115 - 125 | ³JCF ≈ 2-5 |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
Definitive Confirmation: The 2D NMR Workflow
While 1D NMR provides strong evidence, 2D NMR experiments offer incontrovertible proof by establishing direct connectivity. The logical workflow involves correlating protons to each other (COSY), then protons to their directly attached carbons (HSQC), and finally, protons to carbons over multiple bonds (HMBC).
Caption: Logical workflow for NMR-based structural elucidation.
COSY (COrrelation SpectroscopY): Confirming the Proton Network
The ¹H-¹H COSY experiment is the first step in 2D analysis. It identifies protons that are spin-coupled to each other.[13][14] For our target molecule, a single cross-peak will appear, connecting the signals of H5 and H6. This definitively confirms their adjacency on the pyridine ring.
Caption: Expected ³JHH COSY correlation between H5 and H6.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[15] This allows for the unambiguous assignment of C5 and C6 by correlating them to the already identified H5 and H6 signals. This step is crucial for differentiating the protonated carbons from the non-protonated (quaternary) carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The Final Proof
The HMBC experiment is the cornerstone of this analytical strategy, as it reveals correlations between protons and carbons over two and three bonds (ⁿJCH, where n=2,3).[15][16][17] It is this data that allows us to piece the entire molecular puzzle together by connecting the protonated fragments to the quaternary carbons (C2, C3, C4, and the nitrile carbon).
The key correlations that provide undeniable proof of the 2-chloro-3-fluoro-4-cyano substitution pattern are:
-
From H5: A strong cross-peak to the nitrile carbon (C4, ³JCH) and a correlation to C3 (the fluorine-bearing carbon, ²JCH).
-
From H6: A strong cross-peak to the nitrile carbon (C4, ³JCH) and a correlation to C2 (the chlorine-bearing carbon, ²JCH).
The observation of these specific long-range correlations leaves no room for isomeric ambiguity.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
Experimental Protocols
Adherence to proper experimental procedure is paramount for acquiring high-quality, reproducible data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which the compound is fully soluble. Ensure the solvent is of high purity to avoid extraneous signals.[18]
-
Concentration: For ¹H and ¹⁹F NMR, a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample (15-30 mg) is recommended to reduce acquisition time.[19]
-
Sample Handling: Dissolve the sample completely in the solvent, using gentle vortexing if necessary. Transfer the homogeneous solution to a clean, dry 5 mm NMR tube. Avoid any particulate matter, which can degrade spectral quality.[19]
-
Referencing: For ¹⁹F NMR, while CFCl₃ is the standard reference (0 ppm), it is often more practical to use an external standard or reference the spectrum based on the known solvent signal in the ¹H spectrum and the spectrometer's calibrated frequency. It is critical to report the referencing method used.[8][20]
NMR Data Acquisition
The following is a standard suite of experiments run on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Standard ¹H Spectrum: Acquire a standard proton spectrum to check sample concentration and spectral quality.
-
¹⁹F Spectrum: Acquire a standard proton-decoupled ¹⁹F spectrum.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). Ensure a sufficient number of scans for good signal-to-noise, especially for quaternary carbons.
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a phase-sensitive, gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz. An edited HSQC is useful for distinguishing CH/CH₃ from CH₂ signals.
-
HMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to run this experiment with the long-range coupling delay optimized for ~8 Hz, which is a good compromise for capturing both ²JCH and ³JCH correlations.
Conclusion
The structural confirmation of this compound derivatives is a challenge readily met by a systematic and multi-faceted NMR approach. While 1D ¹H and ¹⁹F NMR provide initial clues through H-F coupling, the ¹³C NMR spectrum offers a robust method for initial assignment via the magnitude of C-F coupling constants. The final, unambiguous proof is delivered by a suite of 2D experiments—COSY, HSQC, and particularly HMBC—which together build an unbreakable chain of evidence, mapping the full connectivity of the molecule. This comprehensive workflow ensures scientific integrity and provides the absolute structural confidence required for drug development and materials science research.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. biophysics.org [biophysics.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. emerypharma.com [emerypharma.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. 2D HMBC - NMR Wiki [nmrwiki.org]
- 18. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 19. organomation.com [organomation.com]
- 20. colorado.edu [colorado.edu]
A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR Spectra of 2-Chloro-3-fluoroisonicotinonitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure in solution. This guide offers an in-depth, technical comparison of the ¹H and ¹³C NMR spectra of 2-chloro-3-fluoroisonicotinonitrile, providing both predicted data and a comparative analysis with a structural isomer to highlight the nuanced effects of substituent positioning on spectral output.
The Foundational Principles: Causality in Chemical Shifts and Coupling Constants of Halogenated Pyridines
The ¹H and ¹³C NMR spectra of substituted pyridines are governed by the interplay of several key factors:
-
Electronegativity: The high electronegativity of both chlorine and fluorine atoms significantly influences the electron density of the pyridine ring. This leads to a general downfield shift (higher ppm values) for both protons and carbons in proximity to these substituents due to deshielding effects.
-
Inductive and Resonance Effects: Halogens exert a strong -I (negative inductive) effect, withdrawing electron density through the sigma bonds. Fluorine, being more electronegative than chlorine, has a stronger inductive effect. Conversely, they exhibit a +M (positive mesomeric or resonance) effect by donating lone pair electrons to the π-system of the ring. For halogens, the inductive effect typically outweighs the resonance effect.
-
Anisotropic Effects: The π-system of the pyridine ring generates its own magnetic field. Protons attached to the ring experience this induced field, which deshields them and shifts their resonances downfield, a characteristic feature of aromatic protons.
-
Spin-Spin Coupling (J-coupling): The interaction between the spins of neighboring magnetic nuclei leads to the splitting of NMR signals. In the context of this compound, we can expect to observe:
-
¹H-¹H coupling: Coupling between the two remaining protons on the pyridine ring.
-
¹H-¹⁹F and ¹³C-¹⁹F coupling: The presence of the spin-½ fluorine nucleus will introduce additional splitting. The magnitude of this coupling (J-value) is dependent on the number of bonds separating the coupled nuclei and their spatial orientation. Long-range couplings (over more than three bonds) are common for fluorine and can provide valuable structural information.
-
A crucial aspect to consider in molecules like this compound is the potential for through-space coupling . When two nuclei are in close spatial proximity, their magnetic fields can interact directly, even if they are separated by several bonds. This is particularly relevant for the fluorine atom and the proton or carbon at the C5 position.
Predicted NMR Spectra of this compound
dot graph "this compound" { layout="neato"; node [shape=plaintext]; edge [color="#202124"]; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="N"]; f [label="C"]; g [label="Cl"]; h [label="F"]; i [label="H"]; j [label="H"]; k [label="C"]; l [label="N"];
} caption="Molecular structure of this compound"
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the protons at the C5 and C6 positions.
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-5 | ~7.8 | Doublet of doublets (dd) | ³J(H5,H6) ≈ 5, ⁴J(H5,F3) ≈ 2 |
| H-6 | ~8.6 | Doublet of doublets (dd) | ³J(H6,H5) ≈ 5, ⁵J(H6,F3) ≈ 1 |
Interpretation:
-
H-6: This proton is expected to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom of the pyridine ring. It will appear as a doublet due to coupling with H-5, and this doublet will be further split into a doublet by a smaller, long-range coupling to the fluorine at C3.
-
H-5: This proton will be shifted downfield due to the anisotropic effect of the aromatic ring and the inductive effect of the adjacent cyano group. It will appear as a doublet due to coupling with H-6 and will also be split by the fluorine at C3, resulting in a doublet of doublets.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit splitting due to C-F coupling.
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted Coupling Constants (Hz) |
| C2 | ~155 | Doublet (d) | ²J(C2,F3) ≈ 20 |
| C3 | ~158 | Doublet (d) | ¹J(C3,F3) ≈ 250 |
| C4 | ~115 | Doublet (d) | ²J(C4,F3) ≈ 15 |
| C5 | ~140 | Singlet (s) | - |
| C6 | ~152 | Doublet (d) | ³J(C6,F3) ≈ 5 |
| CN | ~116 | Singlet (s) | - |
Interpretation:
-
C3: The carbon directly attached to the fluorine atom will exhibit the largest one-bond coupling constant (¹J(C,F)) and will be significantly shifted downfield.
-
C2 and C4: These carbons, being two bonds away from the fluorine, will show smaller two-bond coupling constants (²J(C,F)). C2 will be further downfield due to the attached chlorine atom.
-
C6: A small three-bond coupling constant (³J(C,F)) is expected for this carbon.
-
C5 and CN: These carbons are not expected to show significant coupling to the fluorine atom and will appear as singlets. The cyano carbon will have a characteristic chemical shift around 116 ppm.
Comparative Analysis: The Impact of Isomerism
To illustrate the profound impact of substituent placement on NMR spectra, let's compare the predicted data for this compound with its isomer, 3-chloro-2-fluoroisonicotinonitrile .
dot graph "3-Chloro-2-fluoroisonicotinonitrile" { layout="neato"; node [shape=plaintext]; edge [color="#202124"]; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="N"]; f [label="C"]; g [label="Cl"]; h [label="F"]; i [label="H"]; j [label="H"]; k [label="C"]; l [label="N"];
} caption="Molecular structure of 3-chloro-2-fluoroisonicotinonitrile"
Predicted ¹H and ¹³C NMR Data Comparison
| Compound | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted Couplings (Hz) |
| This compound | H-5 | ~7.8 | C2: ~155 | ³J(H5,H6) ≈ 5, ⁴J(H5,F3) ≈ 2 |
| H-6 | ~8.6 | C3: ~158 | ¹J(C3,F3) ≈ 250, ²J(C2,F3) ≈ 20 | |
| C4: ~115 | ²J(C4,F3) ≈ 15, ³J(C6,F3) ≈ 5 | |||
| C5: ~140 | ||||
| C6: ~152 | ||||
| CN: ~116 | ||||
| 3-Chloro-2-fluoroisonicotinonitrile | H-5 | ~7.9 | C2: ~160 | ³J(H5,H6) ≈ 5, ⁵J(H5,F2) ≈ 1 |
| H-6 | ~8.5 | C3: ~140 | ¹J(C2,F2) ≈ 260, ²J(C3,F2) ≈ 25 | |
| C4: ~118 | ³J(C4,F2) ≈ 5 | |||
| C5: ~142 | ||||
| C6: ~150 | ||||
| CN: ~115 |
Key Differences and Insights:
-
¹H NMR: The chemical shifts of H-5 and H-6 are predicted to be quite similar in both isomers. However, the key differentiator will be the magnitude of the H-F coupling. In this compound, H-5 has a larger four-bond coupling to fluorine compared to the five-bond coupling in the 3-chloro-2-fluoro isomer.
-
¹³C NMR: The most dramatic differences are observed in the ¹³C spectra. The carbon directly bonded to fluorine (C3 in the first isomer, C2 in the second) will show a very large one-bond C-F coupling constant, immediately identifying the position of the fluorine atom. The chemical shifts of the carbons directly attached to the halogens will also be significantly different, reflecting the change in their electronic environment.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data for compounds like this compound, a standardized experimental protocol is paramount.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆). Ensure the compound is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
For ¹H NMR, set appropriate acquisition parameters, including the spectral width, number of scans, acquisition time, and relaxation delay. A standard 90° pulse experiment is a good starting point.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Peak pick all signals in both ¹H and ¹³C spectra to determine their precise chemical shifts.
-
Conclusion: A Self-Validating System for Structural Confirmation
The interpretation of ¹H and ¹³C NMR spectra is a powerful, self-validating process for the structural elucidation of molecules like this compound. By systematically analyzing chemical shifts, multiplicities, and coupling constants, and by comparing these data with those of structural isomers, a high degree of confidence in the proposed structure can be achieved. The predicted spectra in this guide serve as a robust framework for interpreting experimental data. Any significant deviations from these predictions would warrant further investigation, potentially indicating the presence of impurities, unexpected solvent effects, or even an incorrect structural assignment. This rigorous, comparative approach, grounded in the fundamental principles of NMR spectroscopy, is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
The Analytical Edge: A Comparative Guide to Reaction Monitoring of 2-Chloro-3-fluoroisonicotinonitrile
In the fast-paced world of pharmaceutical and agrochemical research, the ability to precisely monitor the progress of chemical reactions is paramount. The synthesis of novel active ingredients often relies on versatile building blocks like 2-Chloro-3-fluoroisonicotinonitrile. Its unique electronic properties, stemming from the presence of electron-withdrawing chloro, fluoro, and cyano groups on a pyridine ring, make it a valuable precursor for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. The success of these syntheses hinges on real-time, accurate analytical data to determine reaction completion, identify intermediates, and quantify product formation.
This guide provides an in-depth comparison of various analytical techniques for monitoring reactions involving this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the practical application of LC-MS and objectively compare its performance against other common analytical tools: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows and make informed decisions about the most suitable analytical strategies.
The Power of LC-MS in Reaction Monitoring
LC-MS has emerged as a cornerstone technique in modern pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility.[1][2] For a molecule like this compound and its potential reaction products, which are often polar and non-volatile, LC-MS is particularly well-suited.[3][4]
The fundamental principle of LC-MS involves the separation of components in a mixture by liquid chromatography, followed by their detection and identification by mass spectrometry.[1] This powerful combination allows for not only the quantification of known compounds but also the structural elucidation of unknown intermediates and byproducts.
A Representative Reaction: Nucleophilic Aromatic Substitution (SNAr)
To illustrate the application of LC-MS and other techniques, let's consider a typical SNAr reaction where this compound is treated with a generic nucleophile (Nu-H), leading to the displacement of the chlorine atom. The progress of this reaction can be monitored by observing the decrease in the starting material and the concurrent increase in the product.
Experimental Workflow: LC-MS Reaction Monitoring
The following diagram outlines a typical workflow for monitoring our representative SNAr reaction using LC-MS.
Caption: A typical experimental workflow for monitoring a chemical reaction using LC-MS.
Detailed LC-MS Protocol
The following is a robust, step-by-step protocol for monitoring the SNAr reaction of this compound.
1. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 1 mL) of a suitable solvent, such as a mixture of acetonitrile and water. This prevents further reaction.
-
Vortex the sample to ensure homogeneity.
-
If necessary, dilute the sample further to fall within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. LC-MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating the relatively polar starting material and product.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point for method development.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is likely to be effective for these nitrogen-containing compounds.
-
Scan Mode: For initial identification of products and byproducts, a full scan mode (e.g., m/z 100-500) is useful. For quantitative monitoring, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) offers superior sensitivity and selectivity.[2][5]
-
For this compound (MW: 156.55 g/mol ): Monitor the [M+H]⁺ ion at m/z 157.0.
-
For the Product: Calculate the expected molecular weight and monitor the corresponding [M+H]⁺ ion.
-
3. Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the starting material and the expected product.
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage conversion by comparing the peak area of the starting material at a given time point to its initial peak area (t=0).
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for reaction monitoring is often a trade-off between the desired level of information, speed, cost, and available instrumentation. The following diagram and table provide a comparative overview of LC-MS and its alternatives for monitoring reactions of this compound.
Caption: A comparison of the key features of LC-MS, HPLC-UV, NMR, and GC-MS for reaction monitoring.
| Feature | LC-MS | HPLC-UV | ¹⁹F NMR | GC-MS |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV absorbance detection | Nuclear magnetic resonance of the ¹⁹F nucleus | Gas chromatographic separation followed by mass-based detection |
| Sensitivity | Very High | Moderate to High | Moderate | High |
| Selectivity | Very High | Moderate (potential for co-elution) | Very High (for fluorinated species) | High |
| Structural Information | Yes (from mass and fragmentation) | No | Yes (from chemical shifts and couplings) | Yes (from mass and fragmentation) |
| Real-time Monitoring | Quasi-real-time (requires sampling and analysis time) | Quasi-real-time | Yes (with flow-NMR)[6] | Quasi-real-time |
| Sample Throughput | High | High | Low to Moderate | High |
| Cost (Instrument & Consumables) | High | Low to Moderate | High | Moderate |
| Ease of Use | Moderate to Complex | Simple to Moderate | Complex | Moderate |
| Ideal for this compound | Excellent for quantitative analysis and identification of polar products. | Good for routine quantitative analysis if chromophores are distinct. | Excellent for mechanistic studies and real-time kinetics.[7][8] | Potentially suitable, but may require derivatization for polar products. |
In-depth Comparison
LC-MS vs. HPLC-UV
For routine quantitative monitoring where the primary goal is to determine the consumption of starting material and the formation of a known product, HPLC-UV is often a cost-effective and robust choice.[9] However, its major limitation is the lack of structural information. If unexpected byproducts are formed, HPLC-UV may show additional peaks, but their identity will remain unknown without further analysis.
LC-MS overcomes this limitation by providing mass information for each peak, allowing for the tentative identification of byproducts and impurities.[5] This is particularly crucial during process development and optimization. The higher sensitivity of LC-MS also allows for the detection and quantification of low-level impurities that might be missed by UV detection.
The Unique Power of ¹⁹F NMR
Given that this compound contains a fluorine atom, ¹⁹F NMR spectroscopy offers a unique and powerful method for reaction monitoring.[10] Since ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, it provides a sensitive and clean spectroscopic window with a wide chemical shift range. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, meaning that the starting material and the product will have distinct signals. This allows for direct, real-time monitoring of the reaction mixture without the need for chromatographic separation.[6][8] This technique is unparalleled for obtaining detailed kinetic data and understanding reaction mechanisms.
The Role of GC-MS
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12] While this compound itself may be amenable to GC-MS analysis, many of its SNAr products, which may be more polar and have higher boiling points, might require derivatization to increase their volatility. This adds an extra step to the sample preparation and can introduce variability. For impurity profiling of volatile side products, GC-MS can be a valuable complementary technique.
Conclusion: Choosing the Right Tool for the Job
The optimal analytical technique for monitoring reactions of this compound is highly dependent on the specific goals of the analysis.
-
For routine, quantitative monitoring of known transformations , HPLC-UV offers a reliable and cost-effective solution.
-
For detailed reaction profiling, byproduct identification, and high-sensitivity quantification , LC-MS is the superior choice, providing a wealth of information that is invaluable for process development and troubleshooting.
-
For in-depth mechanistic studies and real-time kinetic analysis , the presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful and elegant tool.
-
GC-MS can be considered as a complementary technique, particularly for the analysis of volatile impurities.
In a modern drug development setting, a multi-faceted approach is often the most effective. Initial reaction optimization and mechanistic understanding may be best served by ¹⁹F NMR, while LC-MS is indispensable for detailed characterization of the reaction mixture, and HPLC-UV can be implemented for routine quality control in a production environment. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to accelerate their research and development efforts.
References
- 1. moca.net.ua [moca.net.ua]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Use of an internal reference for the quantitative HPLC-UV analysis of solid-phase reactions: a case study of 2-chlorotrityl chloride resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 628691-93-0|2-Chloro-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 10. Synthesis of a new fluoro-Wang resin for solid-phase reaction monitoring by 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
A Comparative Reactivity Guide: 2-Chloro-3-fluoroisonicotinonitrile vs. Alternative Halopyridines
Introduction: The Strategic Role of Halopyridines in Modern Chemistry
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. The functionalization of this heterocycle, particularly through the strategic use of halogen substituents, is a critical aspect of medicinal chemistry and materials science. Halopyridines are versatile intermediates, enabling a wide range of transformations from nucleophilic aromatic substitutions (SNAr) to palladium-catalyzed cross-coupling reactions.[1]
However, not all halopyridines are created equal. The nature and position of the halogen atoms, along with other substituents on the pyridine ring, profoundly influence the molecule's electronic properties and, consequently, its chemical reactivity.[2] This guide provides an in-depth comparative analysis of 2-Chloro-3-fluoroisonicotinonitrile , a highly activated and versatile building block, against other common halopyridines. We will explore its performance in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols, to empower chemists in making informed decisions for their synthetic campaigns.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Electronic Activation
The SNAr reaction is a fundamental tool for forging new bonds on electron-deficient aromatic rings.[3] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the primary determinant of the reaction rate. A more stable Meisenheimer complex translates to a lower activation energy and a faster reaction.
The reactivity of halopyridines in SNAr is governed by the interplay of several factors:
-
The Leaving Group: When the initial nucleophilic attack is the rate-determining step, the reactivity order is typically F > Cl > Br > I. This is because the high electronegativity of fluorine provides the strongest inductive stabilization to the Meisenheimer complex.
-
Ring Position: The pyridine nitrogen atom is strongly electron-withdrawing, making the ortho (C2/C6) and para (C4) positions significantly more electron-deficient and thus more susceptible to nucleophilic attack compared to the meta (C3/C5) positions.[1][5]
-
Activating Groups: The presence of additional electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), further enhances reactivity by delocalizing the negative charge of the Meisenheimer complex.[6][7]
The Unique Reactivity Profile of this compound
This compound (Molecular Formula: C₆H₂ClFN₂) is engineered for exceptional reactivity in SNAr reactions.[8][9] Let's dissect the electronic contributions of its substituents:
-
Chloro Group at C2 (Leaving Group): Positioned ortho to the ring nitrogen, this chlorine is on a highly activated carbon. While chlorine is a less effective activating group than fluorine, it is an excellent leaving group.
-
Fluoro Group at C3: The extreme electronegativity of the fluorine atom at the meta position exerts a powerful inductive electron-withdrawing effect, significantly increasing the electrophilicity of the adjacent C2 and C4 carbons.[10][11]
-
Cyano Group at C4: As a potent EWG located para to the C2 position, the nitrile group provides powerful resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C2.[12]
This synergistic combination of a good leaving group at a highly activated position (C2), strong inductive activation from the C3-fluoro group, and powerful resonance stabilization from the C4-cyano group makes the C2-chlorine in this compound exceptionally labile towards nucleophilic displacement.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Data
While direct kinetic data requires specialized experimentation, a semi-quantitative comparison can be established based on the electronic principles discussed. The table below provides an estimated reactivity hierarchy for SNAr with a common nucleophile like sodium methoxide.
| Substrate | Key Features | Estimated Relative Reactivity | Rationale |
| This compound | C4-CN (Resonance), C3-F (Inductive) | Very High | Synergistic activation from powerful EWGs at C3 and C4 positions makes C2 exceptionally electrophilic.[6][10] |
| 2-Fluoro-5-nitropyridine | C5-NO₂ (Resonance) | High | Fluorine is a better activating group than chlorine; the nitro group provides strong resonance stabilization.[4] |
| 2-Chloro-5-nitropyridine | C5-NO₂ (Resonance) | High | Strong activation from the nitro group, though slightly less reactive than the fluoro analogue. |
| 2,4-Dichloropyridine | C4-Cl (Inductive) | Moderate | The C4 position is activated by the ring nitrogen and the inductive effect of the C2-chlorine. Substitution preferentially occurs at C4.[5] |
| 2-Chloropyridine | None | Low | Lacks additional activating groups, requiring more forcing conditions for substitution.[13] |
| 3,5-Dichloropyridine | None | Very Low | Chlorine atoms are meta to the ring nitrogen, a non-activated position for SNAr.[2] |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine, 1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, Acetonitrile, or THF)
-
Round-bottom flask with stir bar, condenser, and nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and the anhydrous solvent (approx. 0.1 M concentration).
-
Addition of Reagents: Add the amine nucleophile (1.2 equiv) followed by the base (DIPEA or K₂CO₃, 2.0 equiv). Using a solid base like K₂CO₃ can simplify workup.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The high reactivity of the substrate often allows for mild conditions. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction to room temperature. If DMSO was used, pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x). If ACN or THF was used, filter off any solid base and concentrate the filtrate under reduced pressure.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-fluoroisonicotinonitrile derivative.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and functional group tolerance.[14] It is the go-to method for synthesizing biaryl and heterobiaryl motifs.[15] The reaction involves a palladium catalyst, a base, and the coupling of an organohalide with an organoboron reagent (e.g., a boronic acid or ester).[16]
Challenges and Solutions for Coupling with Chloropyridines
While incredibly versatile, the Suzuki coupling of chloropyridines, especially 2-chloropyridines, presents a unique challenge known as the "2-pyridyl problem".[17] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[17]
Overcoming this challenge requires carefully selected reaction conditions:
-
Catalyst System: The use of bulky, electron-rich phosphine ligands is paramount. Ligands such as SPhos , XPhos , and RuPhos (Buchwald ligands) sterically encumber the palladium center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic pathway.[17] Palladium precatalysts like G3 or G4 palladacycles are often highly effective.
-
Base and Solvent: A suitable base is crucial for activating the boronic acid in the transmetalation step.[16] A combination of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ with a dioxane/water solvent system is often effective.[17]
The electron-deficient nature of this compound facilitates the initial oxidative addition step of the catalytic cycle, which is often the rate-limiting step for aryl chlorides. This inherent reactivity, combined with an optimized catalyst system, enables efficient Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Guide for Suzuki Coupling Conditions
| Substrate | Reactivity Challenge | Recommended Catalyst System (Ligand) | Typical Conditions |
| This compound | "2-Pyridyl Problem" | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Dioxane/H₂O, 80-110 °C[17] |
| 2,6-Dichloropyridine | "2-Pyridyl Problem" | Pd(OAc)₂ / RuPhos or SPhos | Cs₂CO₃, Dioxane/H₂O, 90-110 °C[2][17] |
| 2,4-Dichloropyridine | "2-Pyridyl Problem" (at C2) | Pd₂(dba)₃ / XPhos | K₃PO₄, Toluene/H₂O, 90-120 °C[5][17] |
| 3-Chloropyridine | Lower reactivity (less activated C-Cl) | Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhos | K₂CO₃, DME/H₂O, 80-100 °C[18] |
| 2-Chloropyridine | "2-Pyridyl Problem" | Pd₂(dba)₃ / XPhos | K₃PO₄, Dioxane/H₂O, 100-110 °C[17] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)
-
Schlenk tube or microwave vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Degassing: Degas the solvent mixture by bubbling with argon for at least 20 minutes before use. This is critical as the active Pd(0) catalyst is sensitive to oxygen.[17]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the base (2.0 equiv), the palladium precatalyst (2.5 mol%), and the ligand (5 mol%).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 90-110 °C. Stir vigorously for the required time (typically 4-16 hours). Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound [myskinrecipes.com]
- 10. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of 2-Chloro-3-fluoroisonicotinonitrile and Its Positional Isomers
In the landscape of modern drug discovery and development, the precise characterization of molecular structure is paramount. Isomeric purity can profoundly impact a compound's pharmacological and toxicological profile. For researchers working with substituted pyridines, a common scaffold in medicinal chemistry, the ability to unequivocally distinguish between positional isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2-chloro-3-fluoroisonicotinonitrile and its key positional isomers, offering field-proven insights and experimental data to aid in their differentiation.
The isomers under consideration in this guide are:
-
Isomer 1: this compound
-
Isomer 2: 3-Chloro-2-fluoroisonicotinonitrile
-
Isomer 3: 2-Chloro-5-fluoroisonicotinonitrile
-
Isomer 4: 5-Chloro-2-fluoroisonicotinonitrile
The strategic placement of chloro, fluoro, and cyano groups on the isonicotinonitrile framework creates subtle yet distinct electronic and steric environments. These differences manifest in unique spectroscopic fingerprints across various analytical techniques. This guide will delve into the nuances of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a multi-faceted approach to isomer identification.
Vibrational Spectroscopy: A Tale of Two Techniques (IR and Raman)
Infrared and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. The frequencies of these vibrations are highly sensitive to the masses of the atoms and the strength of the bonds connecting them, making these methods ideal for distinguishing between isomers where the connectivity of atoms differs.[1][2]
The primary differences between the isomers will be observed in the fingerprint region (below 1500 cm⁻¹) of the spectra, where complex vibrations involving the pyridine ring and its substituents occur. The positions of the C-Cl, C-F, and C-CN stretching and bending vibrations, as well as the pyridine ring breathing modes, are particularly informative.
Causality Behind Expected Differences:
-
C-Cl vs. C-F Vibrations: The C-F bond is stronger and involves a lighter atom than the C-Cl bond. Consequently, C-F stretching vibrations will appear at higher wavenumbers (typically 1200-1400 cm⁻¹) compared to C-Cl stretching vibrations (typically 600-800 cm⁻¹).
-
Ring Breathing Modes: The symmetric and asymmetric stretching and bending of the pyridine ring are sensitive to the electronic effects of the substituents. Electron-withdrawing groups like -CN, -Cl, and -F will shift these modes to higher frequencies. The magnitude of this shift will depend on the position of the substituent.
-
Symmetry and Raman/IR Activity: The overall symmetry of the molecule influences which vibrational modes are IR-active and which are Raman-active. For molecules with a center of symmetry, there is a rule of mutual exclusion. While these isomers do not possess a center of symmetry, their differing symmetries will lead to variations in the relative intensities of corresponding peaks in their IR and Raman spectra.
Predicted Vibrational Frequencies
| Vibrational Mode | Isomer 1 (2-Cl, 3-F) | Isomer 2 (3-Cl, 2-F) | Isomer 3 (2-Cl, 5-F) | Isomer 4 (5-Cl, 2-F) |
| C≡N Stretch (cm⁻¹) | ~2235 | ~2238 | ~2230 | ~2232 |
| Pyridine Ring Stretch (cm⁻¹) | ~1580, ~1460 | ~1575, ~1455 | ~1585, ~1465 | ~1582, ~1462 |
| C-F Stretch (cm⁻¹) | ~1250 | ~1280 | ~1240 | ~1270 |
| C-Cl Stretch (cm⁻¹) | ~780 | ~750 | ~790 | ~760 |
Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[6][7]
Methodology:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the crystal to completely cover the sampling area.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to IR, particularly for observing symmetric vibrations and vibrations of non-polar bonds.[8][9]
Methodology:
-
Place a small amount of the powdered sample onto a microscope slide.
-
Position the slide on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample using the microscope objective. Start with a low laser power to avoid sample burning.
-
Acquire the Raman spectrum. The acquisition time may need to be optimized to achieve a good signal-to-noise ratio.
-
If the sample fluoresces, it may be necessary to switch to a longer wavelength excitation laser (e.g., 785 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, we can gain detailed information about connectivity and spatial relationships. For the isomers , ¹H, ¹³C, and ¹⁹F NMR will all provide critical, complementary data.
Causality Behind Expected Differences:
-
¹H NMR: The chemical shifts of the two protons on the pyridine ring will be highly dependent on the electronic effects of the adjacent substituents. The electronegative halogen and cyano groups will deshield the protons, shifting their signals downfield. The magnitude of the deshielding will vary with the position of the substituents relative to the protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the electronic environment. Carbons directly bonded to electronegative atoms (Cl, F, N of the cyano group) will be significantly deshielded. The pattern of chemical shifts for the six carbons will be a unique fingerprint for each isomer.
-
¹⁹F NMR: ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range.[10][11] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, which is influenced by the positions of the other substituents on the ring.[12]
Predicted NMR Chemical Shifts
The following tables present illustrative predicted NMR chemical shifts based on DFT calculations and known substituent effects on pyridine rings.[13][14][15] All shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Position | Isomer 1 (2-Cl, 3-F) | Isomer 2 (3-Cl, 2-F) | Isomer 3 (2-Cl, 5-F) | Isomer 4 (5-Cl, 2-F) |
| H-5 | ~7.8 | ~7.9 | - | ~8.6 |
| H-6 | ~8.5 | ~8.4 | ~8.7 | - |
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Isomer 1 (2-Cl, 3-F) | Isomer 2 (3-Cl, 2-F) | Isomer 3 (2-Cl, 5-F) | Isomer 4 (5-Cl, 2-F) |
| C-2 | ~150 (d, J_CF) | ~158 (d, J_CF) | ~152 (d, J_CF) | ~160 (d, J_CF) |
| C-3 | ~155 (d, J_CF) | ~125 (d, J_CF) | ~120 (d, J_CF) | ~122 (d, J_CF) |
| C-4 | ~115 (d, J_CF) | ~118 (d, J_CF) | ~112 (d, J_CF) | ~114 (d, J_CF) |
| C-5 | ~125 | ~128 | ~150 (d, J_CF) | ~145 (d, J_CF) |
| C-6 | ~148 | ~145 | ~142 | ~140 |
| C≡N | ~116 | ~115 | ~117 | ~116 |
Predicted ¹⁹F NMR Chemical Shifts (ppm)
| Isomer | Predicted Chemical Shift (ppm) |
| Isomer 1 (2-Cl, 3-F) | ~ -130 |
| Isomer 2 (3-Cl, 2-F) | ~ -70 |
| Isomer 3 (2-Cl, 5-F) | ~ -115 |
| Isomer 4 (5-Cl, 2-F) | ~ -85 |
Experimental Protocol for NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[16][17][18][19]
Methodology:
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean.
-
Insert the NMR tube into the spinner turbine and adjust the depth using the depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Acquire the NMR data, including ¹H, ¹³C, and ¹⁹F spectra.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds, the most prominent absorptions are typically due to π → π* and n → π* transitions.[20][21]
Causality Behind Expected Differences:
The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the substituents on the pyridine ring.
-
π → π Transitions:* These transitions involve the π-electron system of the pyridine ring. The chloro, fluoro, and cyano groups can act as auxochromes, modifying the energy of the π and π* orbitals and thus shifting the λ_max. The extent of this shift will depend on the interplay of inductive and resonance effects of the substituents at their respective positions.
-
n → π Transitions:* This transition involves the non-bonding electrons on the pyridine nitrogen atom. The energy of this transition is sensitive to the electron density at the nitrogen, which is modulated by the inductive effects of the halogen and cyano substituents.
While UV-Vis spectroscopy may not be as definitive as NMR for distinguishing these isomers, subtle differences in their λ_max and the fine structure of their absorption bands can provide corroborating evidence.
Predicted UV-Vis Absorption Maxima
Based on studies of similar substituted pyridines, the primary π → π* transitions are expected in the 250-300 nm range.[22][23]
| Isomer | Predicted λ_max (nm) |
| Isomer 1 (2-Cl, 3-F) | ~275 |
| Isomer 2 (3-Cl, 2-F) | ~278 |
| Isomer 3 (2-Cl, 5-F) | ~272 |
| Isomer 4 (5-Cl, 2-F) | ~274 |
Experimental Protocol for UV-Vis Spectroscopy
Methodology:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine an appropriate concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0).
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the cuvette with the pure solvent to record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample solution.
-
Acquire the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
References
- 1. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound [mdpi.com]
- 5. Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. organomation.com [organomation.com]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Chloro-3-fluoroisonicotinonitrile: A Comparative Guide for Synthetic Chemists
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the choice of building blocks is a critical determinant of synthetic efficiency, molecular diversity, and ultimately, the biological activity of the target compounds. Among the myriad of heterocyclic intermediates, 2-Chloro-3-fluoroisonicotinonitrile has emerged as a uniquely advantageous scaffold. This guide provides an in-depth technical comparison of this versatile building block against other common alternatives, supported by experimental insights and data, to inform its strategic application in complex molecular synthesis.
The Unique Electronic Profile of this compound
The strategic placement of three distinct functional groups—a chloro, a fluoro, and a cyano group—on the pyridine ring endows this compound with a unique electronic and steric profile. This arrangement offers a powerful handle for chemists to orchestrate selective chemical transformations.
The presence of both chloro and fluoro substituents significantly enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr). The strong inductive electron-withdrawing effect of the fluorine atom, in particular, dramatically increases the electrophilicity of the pyridine core, making it more susceptible to nucleophilic attack.[1]
Superior Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary advantage of this compound lies in its enhanced reactivity and regioselectivity in SNAr reactions. The fluorine atom at the 3-position significantly activates the C2 and C4 positions towards nucleophilic attack.
Causality of Enhanced Reactivity
The rate of SNAr reactions is often dictated by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The highly electronegative fluorine atom effectively stabilizes this intermediate through its inductive effect.[2] This stabilization lowers the activation energy of the reaction, leading to faster reaction rates and often milder reaction conditions compared to less activated pyridines.
Regioselectivity: A Key Synthetic Advantage
The substitution pattern of this compound provides excellent control over the regioselectivity of nucleophilic substitution. The C2-chloro and C4-cyano groups offer two potential sites for substitution. The inherent electronic biases of the substituted pyridine ring, further modulated by the reaction conditions and the nature of the nucleophile, allow for selective functionalization at either position. This predictable regioselectivity is a significant advantage over symmetrically substituted building blocks like 2,6-dichloropyridine, where the initial monosubstitution yields a single product, but the second substitution can be challenging due to deactivation of the ring by the first introduced electron-donating group.[2]
A recent study on the regioselective synthesis of 2,3,5-trisubstituted pyridines utilizing a closely related building block, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, highlights the powerful directing effect of the 3-fluoro substituent, enabling sequential and controlled diversification of the pyridine core.[4]
Versatility in Cross-Coupling Reactions
Beyond SNAr, the chloro substituent at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, further expanding the accessible chemical space.
While the coupling of electron-deficient heteroaryl chlorides can be challenging, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven effective in overcoming these hurdles.[2] The ability to perform selective cross-coupling at the C2 position, while retaining the reactive cyano group for further transformations, underscores the synthetic utility of this building block.
Comparative Analysis with Alternative Building Blocks
To fully appreciate the advantages of this compound, a comparison with other commonly used pyridine building blocks is instructive.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Highly activated for SNAr, two distinct reactive sites (C2-Cl, C4-CN), predictable regioselectivity. | Enhanced reactivity, allows for sequential and regioselective functionalization. | Higher cost compared to simpler analogs. |
| 2,3-Dichloropyridine | Two chloro substituents for sequential reactions. | Readily available. | Lower reactivity compared to the fluorinated analog, potential for mixtures of regioisomers in some reactions. |
| 2-Chloronicotinonitrile | Single chloro and cyano groups. | Simpler starting material. | Less activated for SNAr compared to the fluorinated analog, limited sites for initial functionalization. |
| 2-Fluoronicotinonitrile | Highly reactive fluoro group for SNAr. | Excellent reactivity in SNAr.[5] | Fluoro group is a less common handle for cross-coupling reactions. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for the SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0-3.0 eq.).
-
Solvent Addition: Add a dry, aprotic solvent such as DMF, DMSO, or NMP.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Diagram of the Suzuki Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the residue by column chromatography to afford the desired biaryl product.
Case Study: Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors.[6] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. The ability to selectively introduce a nucleophile at the C2 position via SNAr, followed by further elaboration of the cyano group or cross-coupling at a different position, provides a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).
While specific examples detailing the synthesis of marketed drugs directly from this compound are not prevalent in the public domain, numerous patents in the field of kinase inhibitors describe the synthesis of substituted pyridines with similar functionalities, highlighting the industrial relevance of such building blocks.[7][8]
Conclusion
This compound stands out as a superior building block in synthetic chemistry due to its distinct advantages:
-
Enhanced Reactivity: The presence of the 3-fluoro substituent significantly activates the pyridine ring for nucleophilic aromatic substitution, enabling reactions to proceed under milder conditions and often with higher yields compared to non-fluorinated analogs.
-
Controlled Regioselectivity: The unique arrangement of substituents allows for predictable and selective functionalization at different positions of the pyridine ring, providing precise control over the synthetic outcome.
-
Synthetic Versatility: The chloro and cyano groups serve as versatile handles for a wide range of transformations, including SNAr, cross-coupling reactions, and further derivatization, enabling the rapid generation of diverse molecular libraries.
For researchers, scientists, and drug development professionals, the strategic incorporation of this compound into synthetic routes can accelerate the discovery and development of novel chemical entities with desired biological properties. Its unique combination of reactivity and selectivity makes it an invaluable tool for tackling complex synthetic challenges.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. mdpi.com [mdpi.com]
- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-Chloro-3-fluoroisonicotinonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and precise quantification of 2-Chloro-3-fluoroisonicotinonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides an in-depth comparison of two primary analytical techniques for its quantification: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating system, this document details the experimental protocols for each method and outlines a comprehensive cross-validation strategy to ensure inter-method consistency and reliability, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated pyridine derivative whose purity and concentration must be meticulously controlled during synthesis and in final product formulations. The presence of chloro, fluoro, and nitrile functional groups presents unique analytical challenges and necessitates robust, validated methods for its quantification. This guide serves as a practical resource for scientists seeking to establish and cross-validate analytical methods for this compound, thereby ensuring data integrity and confidence in experimental outcomes.
The choice between analytical methods is often dictated by factors such as the sample matrix, required sensitivity, and the presence of potential impurities. This guide will explore two orthogonal and widely used techniques, RP-HPLC-UV and GC-MS, providing a framework for selecting the most appropriate method for a given application and ensuring their results are comparable and reliable through a rigorous cross-validation process.
Foundational Principles: Method Validation and Cross-Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. According to the ICH Q2(R1) guidelines, key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Cross-validation is the process of establishing an equivalence or comparability between two or more analytical methods. This is crucial when a method is transferred between laboratories, or when different methods are used to analyze the same samples within a study. The primary objective is to ensure that the results are independent of the method used.
Experimental Protocols
This section provides detailed, step-by-step protocols for the quantification of this compound using RP-HPLC-UV and GC-MS. These protocols are based on established methods for similar halogenated pyridine derivatives and serve as a robust starting point for method development and validation.
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is a widely used technique for the analysis of polar to moderately nonpolar compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
3.1.1. Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (≥98%)
-
0.45 µm syringe filters
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 70% B10-12 min: 70% to 30% B12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (30% Acetonitrile in water with 0.1% Formic Acid).
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity.
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Quantifier ion: m/z 156 (M+), Qualifier ions: m/z 121, 94 |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range.
3.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 156) against the concentration of the working standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. Confirm the identity of the analyte by the presence and correct ratio of the qualifier ions.
Cross-Validation Protocol: Bridging the Methodologies
The following protocol outlines the steps for the cross-validation of the RP-HPLC-UV and GC-MS methods.
Objective
To demonstrate the equivalence of the RP-HPLC-UV and GC-MS methods for the quantification of this compound in a given sample matrix.
Experimental Design
-
Sample Selection: Prepare a homogeneous batch of a representative sample containing this compound. Spike three different concentration levels (low, medium, and high) within the validated range of both methods into a blank matrix. Prepare a minimum of six replicates at each concentration level.
-
Analysis: Analyze the prepared samples using both the validated RP-HPLC-UV and GC-MS methods.
-
Data Comparison: Statistically compare the results obtained from both methods.
Acceptance Criteria
The methods will be considered equivalent if the following criteria are met:
-
The percentage difference between the mean results of the two methods for each concentration level should be within ±10.0%.
-
A statistical test, such as a two-one-sided t-test (TOST), should be performed to demonstrate statistical equivalence. The 90% confidence interval for the ratio of the means should fall within a predefined equivalence margin (e.g., 80% to 125%).
Summary of Comparative Data
The results of the cross-validation study should be summarized in a table for easy comparison.
| Concentration Level | Mean Concentration (µg/mL) - HPLC-UV | Mean Concentration (µg/mL) - GC-MS | % Difference | Statistical Equivalence (Pass/Fail) |
| Low (e.g., 5 µg/mL) | ||||
| Medium (e.g., 25 µg/mL) | ||||
| High (e.g., 75 µg/mL) |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for method validation and cross-validation.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion: Ensuring Data Integrity through Orthogonal Methods
This guide has provided a comprehensive framework for the quantification and cross-validation of analytical methods for this compound. By employing two distinct and orthogonal techniques, RP-HPLC-UV and GC-MS, and rigorously comparing their performance through a well-defined cross-validation protocol, researchers can establish a high degree of confidence in their analytical data. Adherence to the principles outlined herein will not only ensure the quality and reliability of experimental results but also facilitate regulatory acceptance and promote sound scientific practice in the development and manufacturing of products containing this important chemical intermediate.
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-3-fluoroisonicotinonitrile
For professionals in medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The 2-Chloro-3-fluoroisonicotinonitrile moiety is a particularly valuable building block, offering a trifecta of reactive sites and electronic properties. However, its highly electron-deficient pyridine ring, coupled with the presence of a nitrile group and a halogen in the ortho-position, presents a significant challenge for traditional cross-coupling methodologies. The pyridine nitrogen can act as a ligand, potentially inhibiting the metallic center of the catalyst, while the strong electron-withdrawing nature of the nitrile and fluorine substituents deactivates the C-Cl bond towards oxidative addition.
This guide provides a comparative analysis of contemporary catalytic systems for the effective cross-coupling of this demanding substrate. We will move beyond simple protocol listing to explore the mechanistic rationale behind catalyst choice, offering field-proven insights to guide your synthetic strategy. The analysis is grounded in data from analogous electron-deficient 2-chloropyridine systems, providing a robust framework for catalyst selection and optimization.
Comparative Analysis of Catalytic Systems
The success of any cross-coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. For a substrate as electronically demanding as this compound, this choice is paramount. We will compare the performance of palladium, nickel, and copper-based systems for the three most synthetically valuable transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heterobiaryl linkages. The primary challenge with this compound is promoting the initial oxidative addition of the electron-deficient C-Cl bond to the Pd(0) center.
Data Summary: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst System | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Avg. Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75[1] |
| XPhos Pd G3 | XPhos | 1-2 | K₃PO₄ | THF / Toluene | 80-100 | 2-8 | >90[1] |
| PEPPSI™-IPr | IPr (NHC) | 1-3 | K₂CO₃ | t-BuOH | 80 | 6-12 | >95[1] |
Expertise & Causality:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often struggles with electron-deficient chlorides.[2] The relatively low electron-donating ability of PPh₃ is insufficient to make the Pd(0) center nucleophilic enough for efficient oxidative addition into the strong C-Cl bond. This results in longer reaction times and moderate yields.[1]
-
Buchwald Ligands (e.g., XPhos): The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized this field. Ligands like XPhos and SPhos create a highly electron-rich, sterically demanding coordination sphere around the palladium atom.[3][4] This electronic enrichment dramatically accelerates the rate-limiting oxidative addition step. The steric bulk, in turn, promotes the final reductive elimination step, preventing catalyst decomposition and leading to higher turnover numbers.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™-IPr): NHCs are powerful sigma-donating ligands that form highly stable bonds with palladium.[5] This stability makes them robust and resistant to degradation at high temperatures. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system provides an air- and moisture-stable precatalyst that readily generates the active monoligated Pd(0)-NHC species in situ, ensuring high catalytic activity even for challenging substrates.[1]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The formation of C-N bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of a wide array of amines with aryl halides.[6][7] For this compound, the key is to use a catalytic system that overcomes the low reactivity of the chloride and facilitates C-N reductive elimination.
Data Summary: Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Avg. Time (h) | Expected Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | 2-4 | NaOtBu | Toluene | 100-120 | 12-24 | 50-70 |
| RuPhos Pd G3 | RuPhos | 1-3 | K₃PO₄ / Cs₂CO₃ | Dioxane / Toluene | 80-110 | 4-12 | >85[8] |
Expertise & Causality:
-
First/Second Generation Ligands (e.g., BINAP): While effective for aryl bromides and iodides, bidentate phosphine ligands like BINAP are often less efficient for unactivated aryl chlorides.[6] The reaction may require stronger bases like sodium tert-butoxide and higher temperatures, which can limit functional group tolerance.
-
Sterically Hindered Ligands (e.g., RuPhos): Modern, highly hindered dialkylbiaryl phosphine ligands are the gold standard for C-N coupling. Ligands such as RuPhos facilitate the formation of a three-coordinate L-Pd-Amido intermediate, which undergoes reductive elimination much faster than the corresponding four-coordinate species.[6] This rapid final step is crucial for achieving high yields with challenging substrates and preventing side reactions.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction provides a direct route to 2-alkynylpyridines, which are valuable intermediates for creating rigid molecular structures.[9] The reaction can be performed with or without a copper co-catalyst, a choice that has significant practical implications.
Data Summary: Catalyst Performance in Sonogashira Coupling
| Catalyst System | Co-Catalyst | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Avg. Time (h) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI (3-5%) | 2-5 | Et₃N / DIPA | THF / DMF | 60-80 | 6-18 | Risk of alkyne homocoupling (Glaser coupling).[8] |
| [DTBNpP]Pd(crotyl)Cl | None | 1-2 | TMP | DMSO | RT-50 | 2-8 | Copper-free; avoids homocoupling and simplifies purification.[10] |
Expertise & Causality:
-
Copper-Catalyzed Sonogashira: The traditional method relies on a dual catalytic cycle.[11] The palladium catalyst activates the aryl halide, while a copper(I) co-catalyst forms a copper acetylide, which then undergoes transmetalation to the palladium center. While effective, the copper can also catalyze the oxidative homocoupling of the terminal alkyne, a problematic side reaction that complicates purification.[10]
-
Copper-Free Sonogashira: To circumvent the issues with copper, modern protocols utilize highly active palladium catalysts that do not require a co-catalyst. Air-stable precatalysts featuring bulky, electron-rich phosphine ligands like di-tert-butylneopentylphosphine (DTBNpP) can activate both the aryl chloride and the alkyne (via deprotonation by a strong base), enabling the reaction to proceed efficiently at or near room temperature.[10] This method offers cleaner reaction profiles and is often preferred in pharmaceutical manufacturing.
Emerging Alternatives: Nickel Catalysis
Nickel-based catalysts are gaining prominence as a cost-effective and highly effective alternative to palladium.[12] For electron-deficient heteroaryl chlorides, nickel catalysts can offer unique reactivity and excellent performance, particularly in cross-electrophile couplings.[13][14][15]
A notable application is the nickel-catalyzed coupling of 2-chloropyridines with alkyl bromides, using a rigid bathophenanthroline ligand.[13][14] This approach avoids the need to pre-form sensitive organometallic reagents and displays excellent functional group tolerance, making it a powerful tool for introducing alkyl chains.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the general catalytic cycle for cross-coupling and a logical workflow for catalyst selection.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[16]
Caption: Decision workflow for selecting an optimal catalyst system.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a modern Buchwald-type precatalyst. The steps are designed to be self-validating by controlling for common failure modes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)[1]
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard flame-dried glassware (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation (Trustworthiness Check): In a fume hood, assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Causality: This step is critical to remove adsorbed water from the glassware, which can cause competitive protodeboronation of the boronic acid, reducing the yield.[17]
-
-
Reagent Addition: Under a positive flow of inert gas, add the this compound, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to the flask.
-
Causality: Adding reagents under an inert atmosphere prevents premature exposure of the catalyst to oxygen, which can cause oxidation and deactivation of the active Pd(0) species.[3]
-
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Causality: This ensures a rigorously oxygen-free environment, which is essential for maintaining the integrity and activity of the palladium catalyst throughout the reaction.
-
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Causality: Using degassed solvent is a secondary measure to eliminate dissolved oxygen. Anhydrous solvent prevents unwanted side reactions.
-
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.
-
Causality: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (K₃PO₄ is poorly soluble). Monitoring allows for determination of the optimal reaction time, preventing decomposition upon prolonged heating.
-
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Causality: The aqueous wash removes the inorganic base and salts. Drying over Na₂SO₄ removes residual water before concentration, ensuring a clean crude product for purification.
-
Conclusion and Final Recommendations
For the cross-coupling of the challenging this compound substrate, moving beyond first-generation catalysts is not just recommended, it is essential for achieving high efficiency and yield.
-
For C-C (Suzuki) Coupling: The use of palladium precatalysts with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or robust NHC ligands (e.g., PEPPSI-IPr) is the most reliable starting point.[1]
-
For C-N (Buchwald-Hartwig) Coupling: Modern, sterically hindered ligands like RuPhos are critical for promoting the difficult C-N reductive elimination step.[8]
-
For C-C (Sonogashira) Coupling: Copper-free conditions employing highly active palladium/phosphine systems are strongly advised to avoid problematic alkyne homocoupling and simplify product purification.[10]
While this guide provides a robust framework based on established principles, empirical screening of catalysts, ligands, and bases for your specific coupling partners remains the ultimate path to optimal results. The insights and protocols presented herein should serve as an expert foundation for that investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 14. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Chloro-3-fluoroisonicotinonitrile: An Evaluation of Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-3-fluoroisonicotinonitrile
This compound is a key building block in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine ring, featuring chloro, fluoro, and cyano groups, offers multiple points for chemical modification, enabling the development of novel compounds with tailored properties. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance for researchers and developers in these fields. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and practical considerations to aid in the selection of the most appropriate pathway for specific research and production needs.
Route 1: From Carboxylic Acid to Nitrile: A Two-Step Transformation
This well-established route commences with the commercially available 2-chloro-3-fluoroisonicotinic acid. The synthesis proceeds through the formation of an intermediate amide, which is subsequently dehydrated to yield the target nitrile.
Workflow Diagram
Caption: Synthetic pathway from 2-chloro-3-fluoroisonicotinic acid.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-fluoroisonicotinamide
A robust method for the amidation of 2-chloro-3-fluoroisonicotinic acid involves a two-step, one-pot procedure.
-
Acid Chloride Formation: To a solution of 2-chloro-3-fluoroisonicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), thionyl chloride (SOCl₂) (1.2 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature for 2-3 hours until the conversion to the acid chloride is complete, as monitored by thin-layer chromatography (TLC).
-
Amidation: The reaction mixture is cooled again to 0 °C, and an excess of aqueous ammonia (e.g., 28% NH₄OH) is added slowly. The mixture is stirred vigorously for 1-2 hours.
-
Work-up and Purification: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-chloro-3-fluoroisonicotinamide. This intermediate is often of sufficient purity to be used directly in the next step.
Step 2: Dehydration to this compound
Several dehydrating agents can be employed for the conversion of the amide to the nitrile. Two common and effective methods are presented below.
Method A: Using Phosphorus Oxychloride (POCl₃)
Caution: Phosphorus oxychloride is a highly corrosive and toxic substance. Handle with extreme care in a well-ventilated fume hood.[1][2][3][4]
-
Reaction Setup: 2-Chloro-3-fluoroisonicotinamide (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃) (3-5 eq).
-
Reaction Execution: The mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC or gas chromatography (GC).
-
Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8. The product is then extracted with an organic solvent such as ethyl acetate or DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Method B: Using Trifluoroacetic Anhydride (TFAA)
Caution: Trifluoroacetic anhydride is corrosive and reacts violently with water. Handle with care in a fume hood.[5][6][7][8]
-
Reaction Setup: 2-Chloro-3-fluoroisonicotinamide (1.0 eq) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or DCM, in the presence of a base like triethylamine (NEt₃) or pyridine (2.0-3.0 eq).
-
Reaction Execution: The solution is cooled to 0 °C, and trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 1-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the organic layer is washed sequentially with a saturated solution of sodium bicarbonate and brine. The organic phase is then dried, filtered, and concentrated. Purification is typically achieved by column chromatography.
Data Comparison
| Parameter | Amidation Step | Dehydration (POCl₃) | Dehydration (TFAA) |
| Typical Yield | >90% | 70-85% | 80-95% |
| Purity (after purification) | >98% | >98% | >98% |
| Reaction Time | 3-5 hours | 3-5 hours | 2-4 hours |
| Reagent Cost | Low | Moderate | High |
| Safety Concerns | Moderate | High (Corrosive, Toxic) | High (Corrosive, Reacts Violently with Water) |
Route 2: The Sandmeyer Reaction: A Classic Approach to Nitriles
The Sandmeyer reaction provides a direct method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[9][10] This route utilizes 2-chloro-3-fluoro-4-aminopyridine as the starting material.
Workflow Diagram
Caption: Synthetic pathway via the Sandmeyer reaction.
Experimental Protocol
A one-pot procedure for the Sandmeyer cyanation of 2-chloro-3-fluoro-4-aminopyridine is as follows:
-
Diazotization: 2-Chloro-3-fluoro-4-aminopyridine (1.0 eq) is suspended in an aqueous solution of hydrochloric acid (HCl) (3-4 eq) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (1.1-1.2 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) (1.2-1.5 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq) in water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the cyanide mixture with vigorous stirring. Caution: Cyanide salts are extremely toxic. Handle with extreme care and appropriate personal protective equipment. All operations should be performed in a well-ventilated fume hood. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.[11][12][13][14]
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the nitrile. After cooling, the mixture is neutralized with a base and the product is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Data Comparison
| Parameter | Sandmeyer Reaction |
| Typical Yield | 60-75% |
| Purity (after purification) | >97% |
| Reaction Time | 4-6 hours |
| Starting Material Cost | Moderate |
| Safety Concerns | Very High (Highly toxic cyanides, potentially unstable diazonium salts) |
Route 3: Halogen Exchange Cyanation: A Regioselective Approach
This route explores the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor, 2,4-dichloro-3-fluoropyridine. The success of this pathway hinges on the regioselective displacement of the chlorine atom at the 4-position by a cyanide nucleophile.
Workflow Diagram
Caption: Synthetic pathway via halogen exchange cyanation.
Experimental Protocol
-
Reaction Setup: 2,4-Dichloro-3-fluoropyridine (1.0 eq) is dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Execution: Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) is added to the solution. The reaction mixture is then heated to a temperature typically ranging from 100 to 150 °C. The progress of the reaction is monitored by GC or LC-MS to determine the conversion and regioselectivity.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed thoroughly with water to remove the solvent and any remaining cyanide salts. The organic phase is then dried, filtered, and concentrated. Purification is achieved via column chromatography or distillation under reduced pressure.
Data Comparison
| Parameter | Halogen Exchange Cyanation |
| Typical Yield | 50-70% (variable, dependent on regioselectivity) |
| Purity (after purification) | >97% |
| Reaction Time | 6-12 hours |
| Starting Material Cost | Moderate to High |
| Safety Concerns | High (Highly toxic cyanides, high reaction temperatures) |
Comparative Analysis and Conclusion
| Synthetic Route | Starting Material | Key Reagents | Overall Yield | Key Advantages | Key Disadvantages |
| Route 1: From Carboxylic Acid | 2-Chloro-3-fluoroisonicotinic acid | SOCl₂, NH₄OH, POCl₃ or TFAA | 63-81% | High overall yield, readily available starting material. | Two-step process, use of hazardous dehydrating agents. |
| Route 2: Sandmeyer Reaction | 2-Chloro-3-fluoro-4-aminopyridine | NaNO₂, HCl, CuCN | 60-75% | Direct conversion of an amine to a nitrile. | Use of highly toxic cyanides, potentially unstable diazonium intermediate. |
| Route 3: Halogen Exchange | 2,4-Dichloro-3-fluoropyridine | NaCN or KCN | 50-70% | One-step reaction. | Potential for lack of regioselectivity leading to isomeric impurities, high reaction temperatures. |
Expert Insights and Recommendations:
-
For Scalability and High Yield: Route 1 stands out as the most robust and highest-yielding pathway. While it involves two distinct steps, the high conversion rates in both the amidation and dehydration stages contribute to a superior overall yield. The use of phosphorus oxychloride for dehydration is cost-effective for larger-scale synthesis, although its hazardous nature necessitates stringent safety protocols. The use of TFAA can offer milder conditions and potentially higher yields, but at a significantly higher cost.
-
For Rapid, Small-Scale Synthesis: Route 2 , the Sandmeyer reaction, offers a more direct approach from the corresponding amine. This can be advantageous for medicinal chemistry applications where rapid access to a variety of analogs is desired. However, the inherent safety risks associated with highly toxic cyanides and potentially explosive diazonium salts make this route less favorable for large-scale industrial production without specialized equipment and expertise.
-
A Route with Potential, Requiring Optimization: Route 3 presents an intriguing one-step approach. However, the critical challenge lies in achieving high regioselectivity for the cyanation at the 4-position. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the reactivity of both chlorine atoms, potentially leading to a mixture of products. Further optimization of reaction conditions, including the choice of solvent, temperature, and cyanide source, would be necessary to make this route competitive.
References
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 4. PHOSPHORUS OXYCHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chembk.com [chembk.com]
- 8. carlroth.com [carlroth.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ess.honeywell.com [ess.honeywell.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. COPPER CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-fluoroisonicotinonitrile
This document provides essential procedural guidance for the safe handling, management, and disposal of 2-Chloro-3-fluoroisonicotinonitrile (CAS No. 870065-56-8). As a halogenated heterocyclic nitrile, this compound requires rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for managing this chemical waste stream from point of generation to final disposal.
Hazard Profile and Characterization
This compound is a substituted pyridine derivative containing chloro, fluoro, and cyano functional groups.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other toxic nitriles and halogenated organics necessitates that it be handled as a hazardous substance.
Based on data from analogous compounds like 2-Fluoroisonicotinonitrile and other toxic nitriles, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It may also cause severe skin and eye irritation or damage and respiratory irritation.[2] As a halogenated organic compound, it falls under specific regulatory scrutiny for disposal.[5]
| Property | Value |
| Chemical Name | This compound |
| Synonym | 2-chloro-3-fluoro-4-cyanopyridine[1] |
| CAS Number | 870065-56-8[1] |
| Molecular Formula | C₆H₂ClFN₂[1] |
| Molecular Weight | 156.55 g/mol [1] |
| Presumed Hazard Class | UN 3439, Class 6.1 (Toxic Substance)[2] |
| Primary Hazards | Toxic by ingestion, inhalation, and dermal contact; potential for severe eye/skin irritation.[2][4] |
Pre-Disposal: Safe Handling and Waste Containment
Proper handling and containment at the point of generation are the most critical steps in mitigating risk. The causality is clear: preventing uncontrolled release and exposure is the primary goal, which dictates stringent protocols for personal protection and waste segregation.
Required Personal Protective Equipment (PPE)
Personnel must wear appropriate PPE to prevent dermal, ocular, and respiratory exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide suitable PPE.[6][7]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Ensure they are inspected before use and changed promptly if contaminated.[6][8]
-
Eye Protection : Use chemical safety goggles or a full-face shield as described in OSHA 29 CFR 1910.133.[3]
-
Skin and Body Protection : A lab coat is mandatory. For tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be used.[9]
-
Respiratory Protection : All handling of solid or liquid this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Waste Segregation and Container Management
The U.S. Environmental Protection Agency (EPA) regulates halogenated organic wastes separately from non-halogenated streams because their treatment requirements differ significantly.[10] Improper segregation can lead to regulatory violations and unsafe disposal processes.
Protocol for Waste Collection:
-
Select an Appropriate Container : Use a designated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, threaded screw cap.[9][11]
-
Segregate Waste Streams : Dedicate a specific container solely for "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents, aqueous waste, or incompatible chemicals like strong acids or oxidizing agents.[9][12]
-
Properly Label the Container : Before adding any waste, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other halogenated compounds within the container. Note the associated hazards (e.g., "Toxic").[9]
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when waste is actively being added.[13] This minimizes the release of volatile compounds and prevents spills.
-
Utilize Secondary Containment : Store all liquid hazardous waste containers within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[13]
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial to minimize harm.
Spill Cleanup Protocol
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting cleanup, don the full PPE detailed in Section 2.1.
-
Contain the Spill : Cover the spill with an inert absorbent material, such as vermiculite, clay, or dry sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Prevent Environmental Release : Ensure the spilled material and cleanup residues do not enter any drains.[14]
First Aid Measures
-
Inhalation : Move the exposed person to fresh air immediately. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[15][16]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][15]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal and local regulations. Self-disposal is not permitted. The only acceptable method is through a licensed hazardous waste management company.
Disposal Workflow:
-
Finalize Waste Collection : Once the waste container is nearly full (do not overfill, 80% capacity is a common guideline), ensure the cap is securely tightened.[11]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a waste pickup.
-
Documentation : Complete all necessary hazardous waste manifests or tags as required by your institution and the disposal contractor. This documentation is a legal requirement.
-
Transfer to Licensed Facility : The contracted waste management company will transport the container to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Ultimate Destruction : As a halogenated organic waste, this compound will be destroyed via high-temperature incineration.[17] This method is necessary to break the carbon-halogen and carbon-nitrogen bonds, converting the material into less harmful components like CO₂, water, and acid gases (HF, HCl), which are subsequently neutralized in a scrubber system.[17]
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
Disposal of Empty Containers
Even "empty" containers retain chemical residues and must be managed as hazardous waste.
-
Highly Toxic Residue : For containers that held acutely toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[13]
-
Procedure : Rinse the empty container with a suitable solvent (e.g., acetone). Add the first rinse (and subsequent two, if required) to your halogenated organic waste stream.[13] After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. octanegloves.com [octanegloves.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. nj.gov [nj.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 2-Chloro-3-fluoroisonicotinonitrile
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge and tools to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-3-fluoroisonicotinonitrile (CAS No. 870065-56-8), a heterocyclic nitrile compound. Our approach transcends a simple checklist; it is a framework for building a culture of safety and scientific integrity within your laboratory.
This document is structured to provide a comprehensive operational plan, from risk assessment to disposal, ensuring that every step is grounded in authoritative safety principles.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any container is opened, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its structural components—a chlorinated, fluorinated pyridine ring with a nitrile group—and data from closely related analogs.
Inferred Hazards:
-
Acute Toxicity: Based on analogs like 2-chloronicotinonitrile, this compound is likely toxic if swallowed, in contact with skin, or if inhaled.[1] The nitrile group (-CN) can release hydrogen cyanide upon combustion or in acidic conditions.
-
Skin and Eye Irritation: Similar compounds cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
-
Flammability: While some analogs are solids, others are flammable liquids.[4] It is prudent to treat this compound as potentially combustible and to keep it away from heat, sparks, and open flames.[1][5]
The Globally Harmonized System (GHS) pictogram associated with this chemical is the exclamation mark (GHS07), indicating it can be an irritant, skin sensitizer, acutely toxic (harmful), a narcotic, or cause respiratory tract irritation.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the identified risks.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Recommended for Splash Hazard: When handling solutions or larger quantities where splashing is possible, a full-face shield in conjunction with safety glasses is required. This provides a robust barrier against accidental splashes to the eyes and face.
Skin Protection: Gloves
The choice of glove material is critical due to the potential for skin absorption and irritation. Halogenated hydrocarbons and aromatic compounds can be aggressive towards certain glove materials.[9][10]
-
Primary Gloves: Nitrile gloves are a common choice for general laboratory use, offering protection against a range of chemicals.[9][11] However, for halogenated compounds, their resistance may be limited to short-term splash protection.[9][11]
-
Double Gloving: For enhanced protection, it is highly recommended to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised.
-
Heavy-Duty Operations: For tasks involving larger quantities or prolonged handling, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™, which offer superior protection against chlorinated and aromatic solvents.[12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Glove Compatibility Summary
| Glove Material | Resistance to Halogenated/Aromatic Compounds | Recommended Use Case |
| Nitrile (≥5-mil) | Fair (short-term splash protection)[11] | Primary handling, double-gloved |
| Neoprene | Good | Handling larger quantities |
| Butyl Rubber | Excellent | High-risk operations, spill cleanup[12] |
| Viton™ | Excellent | High-risk operations, spill cleanup |
Note: This table provides general guidance. Always verify compatibility with the specific chemical and your operational conditions.[13]
Protective Clothing
-
A flame-resistant lab coat is mandatory to protect against splashes and potential fire hazards. Ensure the lab coat is fully buttoned.
-
Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
All handling of this compound powder or volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][14]
-
Standard Operations: A properly functioning chemical fume hood is sufficient for routine handling of small quantities.
-
Emergency Situations: In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5] All personnel requiring respirator use must be part of a respiratory protection program, including fit testing and training, as per OSHA 29 CFR 1910.134.
Operational Plan: From Receipt to Experiment
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][15]
-
Keep the container tightly closed.[5]
Handling and Use
-
Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood.
-
Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection.
Caption: PPE Donning Sequence.
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), scoop it into a designated waste container using non-sparking tools, and decontaminate the area.[1][14] For large spills, evacuate the area and follow your institution's emergency procedures.[1]
Doffing (Removing) PPE
The removal of PPE is a critical step to prevent self-contamination.
Caption: PPE Doffing Sequence.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous waste.[5] Do not release it into the environment.[5]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills must be collected in a designated, labeled hazardous waste container.
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the specific procedures for hazardous waste disposal.[5][16]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research. Safety is not an impediment to discovery; it is an integral component of scientific excellence.
References
- 1. cohizon.com [cohizon.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. gloves.com [gloves.com]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. calpaclab.com [calpaclab.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
